13-Hydroxygermacrone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(10E)-10-(1-hydroxypropan-2-ylidene)-3,7-dimethylcyclodeca-3,7-dien-1-one |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)9-15(17)14(8-7-11)13(3)10-16/h6-7,16H,4-5,8-10H2,1-3H3/b11-7?,12-6?,14-13+ |
InChI Key |
OYONKNQJEXRUQZ-OMVALIAMSA-N |
Origin of Product |
United States |
Foundational & Exploratory
13-Hydroxygermacrone: A Technical Guide to Its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone, a sesquiterpenoid of the germacrane (B1241064) class, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources, distribution, and analytical methodologies pertaining to this compound. Quantitative data on its prevalence in various plant species are systematically presented. Detailed experimental protocols for its extraction, isolation, and biological evaluation are provided to facilitate further research and development. Furthermore, this guide illustrates a putative signaling pathway potentially modulated by this compound, offering a basis for mechanistic studies.
Natural Sources and Distribution
This compound is predominantly found in the plant kingdom, specifically within the rhizomes of various species of the genus Curcuma, belonging to the Zingiberaceae family. The most notable and well-documented sources are Curcuma xanthorrhiza (Javanese turmeric) and Curcuma zedoaria (white turmeric).[1] While its presence in other plant families has not been extensively reported, the Curcuma genus remains the primary focus for the isolation of this compound.
Quantitative Data on this compound and Related Sesquiterpenoids
The concentration of this compound and other co-occurring sesquiterpenoids can vary depending on the plant species, geographical location, and extraction method. The following table summarizes the yield of this compound and other major sesquiterpenoids from Curcuma xanthorrhiza.
| Compound | Plant Source | Starting Material (Dry Weight) | Final Yield (mg) | Yield (%) | Purity (%) |
| This compound | Curcuma xanthorrhiza | 5.0 kg | 45.0 | 0.0009 | >98 |
| Germacrone | Curcuma xanthorrhiza | 5.0 kg | 450.0 | 0.0090 | >98 |
| Furanodiene | Curcuma xanthorrhiza | 5.0 kg | 180.0 | 0.0036 | >95 |
| Furanodienone | Curcuma xanthorrhiza | 5.0 kg | 89.0 | 0.0018 | >95 |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.
Extraction and Isolation of this compound from Curcuma xanthorrhiza
This protocol outlines a standard laboratory procedure for the extraction and purification of this compound.
2.1.1. Plant Material Preparation:
-
Air-dry the rhizomes of Curcuma xanthorrhiza at room temperature until brittle.
-
Grind the dried rhizomes into a fine powder using a mechanical grinder to increase the surface area for extraction.
2.1.2. Extraction:
-
Macerate the powdered rhizomes (e.g., 5.0 kg) in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the maceration process three times with fresh solvent to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator.
2.1.3. Fractionation:
-
Suspend the concentrated extract in water and perform liquid-liquid partitioning successively with n-hexane, chloroform (B151607), and ethyl acetate.
-
The sesquiterpenoids, including this compound, will predominantly be in the n-hexane and chloroform fractions.
-
Concentrate each fraction under reduced pressure.
2.1.4. Column Chromatography:
-
Subject the n-hexane and chloroform fractions to column chromatography on silica (B1680970) gel (70-230 mesh).
-
Pack the column using a slurry method with n-hexane.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.
-
Monitor the fractions by Thin Layer Chromatography (TLC) and pool the fractions containing this compound.
2.1.5. Final Purification:
-
Perform final purification of the enriched fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.
-
Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC.
2.1.6. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory Activity)
This in vivo assay is a standard model for screening topical anti-inflammatory agents.[2][3]
2.2.1. Animals:
-
Use male CD-1 or ddY mice (20-25 g).
-
House the animals under standard laboratory conditions with free access to food and water.
2.2.2. Experimental Groups:
-
Divide the animals into a control group, a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound.
2.2.3. Procedure:
-
Dissolve 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable vehicle like ethanol or acetone (B3395972) (e.g., 2.5 µg in 10 µL).
-
Dissolve this compound and the positive control in the same vehicle.
-
Apply the test compound solution (e.g., in 20 µL) topically to the inner and outer surfaces of the right ear of each mouse.
-
Apply the vehicle alone to the left ear as a control.
-
After a short interval (e.g., 30 minutes), apply the TPA solution to both ears.
-
After a specified period (e.g., 4-6 hours), sacrifice the mice by cervical dislocation.
-
Punch out a standard-sized circular section (e.g., 7 mm diameter) from both ears and weigh them.
-
The difference in weight between the right and left ear punches is a measure of the edema.
2.2.4. Calculation:
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(A - B) / A] x 100 Where A is the mean edema of the control group and B is the mean edema of the treated group.
MTT Assay (Cytotoxicity)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[4][5][6]
2.3.1. Cell Culture:
-
Culture a suitable human cancer cell line (e.g., HeLa, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
2.3.2. Procedure:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below 0.1%) for a specified duration (e.g., 24, 48, or 72 hours).
-
Include control wells with vehicle-treated cells and wells with medium only (blank).
-
After the incubation period, remove the treatment medium and add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well.
-
Incubate the plates for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
2.3.3. Calculation:
-
Calculate the percentage of cell viability relative to the control (vehicle-treated) cells.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Putative Signaling Pathway
While the precise molecular mechanisms of this compound are still under investigation, evidence suggests its involvement in the modulation of inflammatory pathways. It has been shown to inhibit the expression of matrix metalloproteinases (MMPs), which are key enzymes in tissue remodeling and inflammation. This inhibition is likely mediated through the suppression of upstream signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The following diagram illustrates a putative mechanism of action.
Conclusion
This compound is a promising natural product primarily sourced from the Curcuma genus. This guide provides a foundational resource for researchers by consolidating information on its natural occurrence, providing detailed experimental protocols for its study, and proposing a potential mechanism of action. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 2. G13-dependent activation of MAPK by thyrotropin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthorrhizol, a natural sesquiterpenoid from Curcuma xanthorrhiza, has an anti-metastatic potential in experimental mouse lung metastasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Biosynthesis of 13-Hydroxygermacrone in Curcuma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the biosynthetic pathway of 13-hydroxygermacrone (B3026645), a bioactive sesquiterpenoid found in various species of the genus Curcuma. The guide details the known and proposed enzymatic steps, from the initial precursor, farnesyl pyrophosphate (FPP), to the final product. While the initial cyclization step to form the germacrane (B1241064) skeleton is well-understood, the subsequent oxidative transformations are largely putative, relying on evidence from analogous pathways in other plant species. This document summarizes the available quantitative data on related compounds, outlines detailed experimental protocols for the characterization of the enzymes involved, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research in this area. The information presented herein is intended to serve as a valuable resource for researchers interested in the natural product chemistry and enzymatic machinery of Curcuma species, as well as for professionals in drug development exploring the therapeutic potential of this compound.
Introduction
The genus Curcuma, belonging to the ginger family (Zingiberaceae), is a rich source of a diverse array of bioactive secondary metabolites, including curcuminoids and terpenoids. Among the terpenoids, sesquiterpenoids of the germacrane class have garnered significant scientific interest due to their wide range of pharmacological activities. This compound is a germacrane-type sesquiterpenoid that has been isolated from several Curcuma species, including Curcuma xanthorrhiza and Curcuma wenyujin. This compound, along with its precursor germacrone (B1671451), has been investigated for various biological activities, making its biosynthesis a subject of considerable interest for potential biotechnological production and drug development.
This guide delineates the biosynthetic pathway of this compound, a multi-step process involving terpene synthases and proposed cytochrome P450 monooxygenases.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a specialized branch of the broader terpenoid pathway in plants. As a sesquiterpenoid, its carbon skeleton is derived from three isoprene (B109036) units, assembled into the universal precursor, farnesyl pyrophosphate (FPP). The pathway can be segmented into three main stages: the formation of the FPP precursor, the cyclization to the characteristic germacrane skeleton, and subsequent oxidative modifications.
Formation of Farnesyl Pyrophosphate (FPP)
The biosynthesis of this compound begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in plants for producing isoprenoid precursors. In this pathway, three molecules of acetyl-CoA are converted into the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). Farnesyl pyrophosphate synthase then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon molecule, farnesyl pyrophosphate (FPP), the immediate precursor for all sesquiterpenoids.
Cyclization of FPP to Germacrene A
The formation of the distinctive 10-membered germacrane ring is a pivotal step in the biosynthesis of this compound.
-
Precursor: Farnesyl pyrophosphate (FPP)
-
Enzyme: Germacrene A synthase (GAS)
-
Mechanism: FPP undergoes an enzyme-catalyzed ionization of the diphosphate (B83284) group, leading to the formation of a farnesyl cation. This cation then undergoes an intramolecular cyclization to form the germacrane ring, resulting in the formation of germacrene A.[1] While germacrene A synthase has not been definitively isolated and characterized from a Curcuma species that produces this compound, its presence is inferred from the existence of germacrene-derived sesquiterpenoids.
Proposed Oxidation of Germacrene A to Germacrone
The conversion of the hydrocarbon germacrene A to the ketone germacrone involves oxidative steps that are not yet fully elucidated in Curcuma.
-
Precursor: Germacrene A
-
Enzyme Class: Likely cytochrome P450 monooxygenases (CYPs).
-
Proposed Mechanism: Based on studies of sesquiterpenoid biosynthesis in other plants, it is proposed that a CYP-mediated hydroxylation of germacrene A at a specific carbon is followed by an oxidation to the corresponding ketone, germacrone.[1] The specific CYP enzyme responsible for this transformation in Curcuma has not been identified.
Proposed Hydroxylation of Germacrone to this compound
The final step in the biosynthesis is the introduction of a hydroxyl group at the C-13 position of the germacrone molecule.
-
Precursor: Germacrone
-
Enzyme Class: This reaction is also likely catalyzed by a specific cytochrome P450 monooxygenase.
-
Proposed Mechanism: Cytochrome P450 enzymes are well-known for their ability to catalyze the regio- and stereoselective hydroxylation of a wide range of substrates, including terpenoids.[1] The specific CYP responsible for the 13-hydroxylation of germacrone in Curcuma remains to be identified. This enzyme would activate molecular oxygen and insert one oxygen atom into the C-H bond at the C-13 position of germacrone.
Quantitative Data
Specific quantitative data for the biosynthesis of this compound in Curcuma, such as enzyme kinetics, are currently limited in the scientific literature. However, data on the content of related sesquiterpenoids in various Curcuma species provide an indication of the metabolic flux through this pathway.
| Compound | Curcuma Species | Plant Part | Concentration/Yield | Reference |
| Germacrone | C. aeruginosa | Rhizome | 23.5% of essential oil | [2] |
| Germacrone | C. wenyujin | Rhizome | Not specified, but a major component | [3] |
| Germacrone | C. phaeocaulis | Rhizome | Not specified, but a major component | [4] |
| Curdione | C. wenyujin | Rhizome | Variable, used for quality control | [4] |
| Curcumol | C. wenyujin | Rhizome | Variable, used for quality control | [4] |
| Total Terpenoids | C. amada | Rhizome | 5.89% of dry powder | [5] |
Note: The data presented above are for related sesquiterpenoids and total terpenoids, which can serve as a proxy for the general capacity of Curcuma species to produce these compounds. Further targeted quantitative studies are required to determine the precise concentration of this compound and the kinetic parameters of the enzymes in its biosynthetic pathway.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments required to fully elucidate the this compound biosynthetic pathway. These protocols are based on established methods for the characterization of terpene synthases and cytochrome P450s from plants.
Identification and Cloning of Candidate Genes
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the rhizomes of a Curcuma species known to produce this compound, such as C. xanthorrhiza. The RNA is then used as a template for first-strand cDNA synthesis.
-
Degenerate PCR and RACE: Degenerate primers are designed based on conserved regions of known plant sesquiterpene synthases and cytochrome P450s. These primers are used to amplify partial gene fragments from the Curcuma cDNA. The full-length gene sequences are then obtained using Rapid Amplification of cDNA Ends (RACE).
-
Gene Cloning: The full-length candidate genes are amplified by PCR with high-fidelity polymerase and cloned into an appropriate expression vector, such as pET for E. coli or pYES-DEST52 for yeast.
Heterologous Expression and Functional Characterization of Germacrene A Synthase (GAS)
-
Heterologous Expression: The recombinant plasmid containing the candidate GAS gene is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). The cells are grown to an appropriate density and protein expression is induced with IPTG.
-
Protein Purification: The cells are harvested, lysed, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assay: The purified enzyme is incubated with the substrate FPP in a suitable buffer. The reaction products are extracted with an organic solvent (e.g., hexane (B92381) or pentane).
-
Product Identification: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with an authentic standard of germacrene A.
Heterologous Expression and Functional Characterization of Cytochrome P450s (CYPs)
-
Heterologous Expression in Yeast: Due to the requirement for a cytochrome P450 reductase (CPR) for activity, plant CYPs are often expressed in yeast (e.g., Saccharomyces cerevisiae). The candidate CYP gene is co-expressed with a CPR, often from the same or a related plant species.
-
Microsome Preparation: Yeast cells expressing the CYP and CPR are harvested and spheroplasted. The spheroplasts are lysed, and the microsomal fraction containing the membrane-bound CYP is isolated by differential centrifugation.
-
Enzyme Assay: The microsomal fraction is incubated with the substrate (germacrene A or germacrone) in a buffer containing a NADPH-regenerating system.
-
Product Analysis: The reaction products are extracted and analyzed by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of germacrone or this compound, respectively.
Conclusion and Future Perspectives
The biosynthesis of this compound in Curcuma is a fascinating example of the intricate enzymatic machinery that plants employ to generate chemical diversity. While the initial steps involving the formation of FPP and its cyclization to germacrene A are well-established in the broader context of terpenoid biosynthesis, the specific enzymes responsible for the subsequent oxidative modifications to produce germacrone and finally this compound in Curcuma remain to be definitively identified and characterized. The involvement of cytochrome P450 monooxygenases is strongly implicated, but further research is required to isolate the corresponding genes and validate their function.
The experimental protocols outlined in this guide provide a roadmap for researchers to address these knowledge gaps. The successful identification and characterization of the complete biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the metabolic engineering of microorganisms or the development of in vitro enzymatic systems for the sustainable production of this compound and related bioactive sesquiterpenoids. Such advancements would be of significant value to the pharmaceutical and biotechnology industries.
References
- 1. Plants as hosts for heterologous cytochrome P450 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and quantitative analysis of curcuminoids in herbal medicines derived from Curcuma species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
In-Depth Technical Guide to 13-Hydroxygermacrone: Spectroscopic Data, Experimental Protocols, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 13-hydroxygermacrone (B3026645), a sesquiterpenoid of significant interest for its potential therapeutic applications, particularly its anti-inflammatory effects. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines the experimental protocols for its isolation and spectroscopic analysis, and visualizes key experimental workflows and biological pathways.
Spectroscopic Data of this compound
The unequivocal identification of this compound relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 4.88 | dd | 11.0, 4.5 |
| 2 | 2.25 | m | |
| 2 | 1.95 | m | |
| 3 | 2.20 | m | |
| 3 | 2.05 | m | |
| 5 | 5.25 | d | 10.0 |
| 6 | 3.15 | m | |
| 6 | 2.95 | m | |
| 9 | 2.40 | m | |
| 9 | 2.10 | m | |
| 12 | 1.70 | s | |
| 13 | 4.01 | s | |
| 14 | 1.65 | s | |
| 15 | 1.45 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 126.5 |
| 2 | 26.4 |
| 3 | 38.7 |
| 4 | 134.5 |
| 5 | 129.8 |
| 6 | 48.2 |
| 7 | 41.5 |
| 8 | 212.1 |
| 9 | 50.1 |
| 10 | 130.2 |
| 11 | 145.8 |
| 12 | 16.8 |
| 13 | 68.9 |
| 14 | 18.2 |
| 15 | 15.6 |
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 3: IR and MS Spectroscopic Data for this compound
| Spectroscopic Technique | Key Absorptions / Peaks |
| IR (KBr, cm⁻¹) | 3450 (O-H stretch), 1680 (C=O stretch), 1640 (C=C stretch) |
| EIMS (m/z) | 234 [M]⁺ |
Experimental Protocols
Detailed methodologies are crucial for the replication of spectroscopic analysis and the isolation of this compound.
Isolation and Purification of this compound
A general protocol for the isolation and purification of this compound from its natural source, such as the rhizomes of Curcuma xanthorrhiza, is as follows[1]:
-
Extraction : The dried and powdered rhizomes are extracted with a suitable solvent like methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography : The fraction enriched with this compound (typically the ethyl acetate fraction) is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Preparative HPLC : Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
The following are generalized protocols for the acquisition of spectroscopic data for sesquiterpenoids like this compound.
NMR Spectroscopy
-
Sample Preparation : A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR : 1D NMR spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in ppm relative to the residual solvent peak.
-
2D NMR (COSY, HSQC, HMBC) : To aid in structure elucidation and unequivocal assignment of proton and carbon signals, 2D NMR experiments are performed.
-
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons.
-
Infrared (IR) Spectroscopy
-
The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet or as a thin film. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern. The sample is introduced into the mass spectrometer, and the resulting mass-to-charge ratios of the molecular ion and fragment ions are recorded.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and a potential signaling pathway it may modulate.
Given the known anti-inflammatory properties of this compound, it is hypothesized to modulate key inflammatory signaling pathways. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway.
References
A Comprehensive Technical Guide to the Solubility of 13-Hydroxygermacrone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 13-Hydroxygermacrone, a sesquiterpenoid of significant interest for its potential therapeutic applications. Understanding the solubility of this compound in various organic solvents is critical for its extraction, purification, formulation, and in vitro and in vivo testing. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual workflows to aid in experimental design.
Core Data Presentation: Solubility Profile of this compound
The solubility of this compound is a key physicochemical property that dictates its handling and application in research and development. The following table summarizes the known quantitative and qualitative solubility of this compound in a range of common organic and aqueous solvents. It is important to note that some of the quantitative data are approximate values and should be confirmed experimentally for precise applications.[1]
| Solvent | Type | Solubility (mg/mL) | Remarks |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 | Recommended for preparing high-concentration stock solutions.[1] |
| Acetone | Polar Aprotic | Soluble | A good solvent for many organic compounds. |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | ~ 20 | Can be used as a co-solvent in formulations.[1] |
| Methanol | Polar Protic | ~ 15 | Less commonly used for in vitro assays compared to ethanol.[1] |
| Non-Polar & Halogenated Solvents | |||
| Chloroform | Halogenated | Soluble | Often used in the extraction and separation of sesquiterpenoids.[2][3] |
| Dichloromethane (DCM) | Halogenated | Soluble | A common solvent for extraction and chromatography.[2][3] |
| Ethyl Acetate | Moderately Polar | Soluble | Frequently used in chromatographic purification.[2][3] |
| Aqueous Solvents | |||
| Water | Aqueous | < 0.1 | Practically insoluble in aqueous solutions.[1] |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | Insoluble in physiological buffers.[1] |
Experimental Protocols
Accurate determination of solubility is crucial for reproducible experimental results. The following section details the methodologies for key experiments related to the solubility of this compound.
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[4][5] This protocol is adapted for a hydrophobic compound like this compound.
Materials:
-
This compound (crystalline powder)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound powder to a glass vial. An amount sufficient to ensure undissolved solid remains at equilibrium is necessary.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be filtered through a syringe filter compatible with the organic solvent.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the saturated solution samples by HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated samples by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
-
Protocol 2: Preparation of a this compound Stock Solution for In Vitro Assays
For biological assays, a high-concentration stock solution is typically prepared in an organic solvent and then diluted into the aqueous assay medium.[1]
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the target high-concentration stock solution (e.g., 20-50 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. A brief, gentle sonication can be used to aid dissolution if necessary.[1]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the DMSO stock into the cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in experiments.[1]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound's solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Decision Workflow for Preparing In Vitro Assay Solutions.
References
Unveiling 13-Hydroxygermacrone: A Technical Guide to its Discovery, Isolation, and Characterization from Curcuma zedoaria
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone, a sesquiterpenoid of the germacrane (B1241064) class, has been identified as a promising bioactive compound isolated from the rhizomes of Curcuma zedoaria (white turmeric).[1] This technical guide provides a comprehensive overview of the discovery, isolation, and detailed characterization of this compound. It outlines a robust experimental protocol for its extraction and purification, presents its physicochemical and spectroscopic properties in detail, and explores its potential mechanism of action through the modulation of key inflammatory signaling pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Introduction
Curcuma zedoaria, a member of the ginger family (Zingiberaceae), has a rich history in traditional medicine, particularly in Southeast Asia, for treating a variety of ailments. The rhizome of this plant is a veritable reservoir of bioactive secondary metabolites, most notably sesquiterpenoids. Among these, this compound has garnered scientific interest for its potential pharmacological activities, including anti-inflammatory properties.[2][3] This guide details the methodologies for the efficient isolation and purification of this compound, providing the necessary quantitative and qualitative data for its unequivocal identification. Furthermore, it delves into the compound's putative interactions with the NF-κB and MAPK signaling pathways, critical regulators of the inflammatory response.
Physicochemical and Spectroscopic Data
The definitive identification of this compound relies on a combination of its physical properties and spectroscopic data. The following tables summarize the key characteristics of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [3] |
| Molecular Weight | 234.33 g/mol | [3] |
| Physical State | Powder / Crystal | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Natural Source | Curcuma zedoaria, Curcuma xanthorrhiza | [3] |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H-NMR | Signals for vinyl protons, methyl groups, and a proton adjacent to the hydroxyl group. |
| ¹³C-NMR | Distinct peaks for carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and aliphatic carbons of the germacrane skeleton. |
| IR Spectroscopy | Broad absorption band around 3400 cm⁻¹ (-OH group), absorption band around 1670-1690 cm⁻¹ (C=O group), and absorption band around 1640-1680 cm⁻¹ (C=C double bonds).[3] |
| Mass Spectrometry | Molecular ion peak [M]⁺ at m/z 234.33.[3] |
Experimental Protocols: Isolation and Purification
The following is a detailed protocol for the isolation and purification of this compound from the rhizomes of Curcuma zedoaria, adapted from established methods for sesquiterpenoid extraction from Curcuma species.
Plant Material and Extraction
-
Preparation of Plant Material: Air-dried rhizomes of Curcuma zedoaria are ground into a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: 1.0 kg of the powdered rhizome is macerated with n-hexane at room temperature for 72 hours. The solvent is then decanted. This process is repeated three times with fresh solvent to ensure exhaustive extraction.
-
Concentration: The combined hexane (B92381) extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Chromatographic Purification
-
Silica (B1680970) Gel Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.
-
Sample Loading: The crude hexane extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC).
-
-
Further Purification (if necessary):
-
Fractions identified by TLC as containing this compound are pooled and concentrated.
-
For achieving higher purity, these pooled fractions can be subjected to further chromatographic techniques such as Sephadex LH-20 column chromatography, preparative thin-layer chromatography (PTLC), or High-Performance Liquid Chromatography (HPLC).
-
Quantitative Yield
The following table presents the reported yield of this compound from a related species, Curcuma xanthorrhiza, which provides a benchmark for extraction from Curcuma zedoaria.
Table 3: Reported Yield of this compound
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| This compound | 5.0 | 45.0 | 0.009 | >98 |
Visualization of Methodologies and Pathways
Experimental Workflow
The logical flow of the isolation and purification process is depicted in the following diagram.
Proposed Signaling Pathway Inhibition
This compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the nuclear translocation of the NF-κB p65 subunit, a key step in the inflammatory gene expression cascade.
It is also postulated that this compound can suppress the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38, thereby attenuating the downstream inflammatory response.
Conclusion
This technical guide provides a detailed and comprehensive resource for the discovery and isolation of this compound from Curcuma zedoaria. The methodologies and data presented herein are intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this promising natural product. The elucidation of its interactions with key inflammatory signaling pathways, such as NF-κB and MAPK, opens avenues for the development of novel anti-inflammatory agents. Future studies should focus on confirming the precise molecular targets of this compound and evaluating its efficacy and safety in preclinical models of inflammatory diseases.
References
A Technical Guide to the Preliminary Pharmacological Screening of 13-Hydroxygermacrone
Introduction
13-Hydroxygermacrone is a naturally occurring sesquiterpenoid of the germacrane (B1241064) class, isolated from various medicinal plants, most notably from the rhizomes of Curcuma species such as Curcuma zedoaria.[1][2] Its chemical structure has prompted interest within the scientific community, leading to preliminary investigations into its potential pharmacological activities. This technical guide provides a comprehensive overview of the existing data from the initial pharmacological screening of this compound, with a specific focus on its anti-inflammatory and potential cytotoxic and photoprotective properties. The information is collated to serve as a foundational resource for researchers, scientists, and professionals in drug development, aiming to illuminate the current state of research and guide future investigations into this compound.
Data Presentation
The quantitative data available from the preliminary screening of this compound is limited. The following tables summarize the key findings from the available literature.
Table 1: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria
The primary screening for anti-inflammatory effects was conducted using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears. In this specific assay, this compound did not show an inhibitory effect at the tested dose.[1]
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (Control) | 1.0 | Comparable to active compounds |
| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[1] |
Table 2: Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Cancer | Data not available |
| MCF-7 | Breast Cancer | Data not available |
| PC-3 | Prostate Cancer | Data not available |
| BGC823 | Gastric Cancer | Data not available |
| Bel-7402 | Hepatocellular Carcinoma | Data not available |
| HepG2 | Hepatocellular Carcinoma | Data not available |
| HeLa | Cervical Cancer | Data not available |
Table 3: Comparative Inhibition of UVB-Induced MMP mRNA Expression in Human Keratinocytes
Studies on germacrone-type sesquiterpenes have shown they can regulate the expression of matrix metalloproteinases (MMPs) induced by UVB radiation.[3][4] This suggests a potential role in photoprotection and anti-aging.[3][4] Preliminary comparative data, estimated from graphical representations, suggests this compound has a slightly greater or comparable inhibitory effect to its parent compound, Germacrone.[5]
| Compound | Target | Concentration | % Inhibition of mRNA Expression (Approx.) |
| This compound | MMP-1 | 10 µM | ~50% |
| MMP-2 | 10 µM | ~40% | |
| MMP-3 | 10 µM | ~60% | |
| Germacrone | MMP-1 | 10 µM | ~45% |
| MMP-2 | 10 µM | ~35% | |
| MMP-3 | 10 µM | ~55% | |
| Source: Data is estimated from graphical representations in cited literature for comparative purposes.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of preliminary pharmacological findings. The following are representative protocols for the assays discussed.
Anti-inflammatory Activity Assay: TPA-Induced Mouse Ear Edema
This in vivo model is a standard and widely used method for screening topical anti-inflammatory agents.[1]
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces an inflammatory response characterized by edema (swelling) when applied to mouse skin. The ability of a test compound to reduce this edema is a direct measure of its anti-inflammatory activity.[1]
-
Procedure:
-
Animals: Male ddY mice are typically used for this assay.[1]
-
Grouping: Animals are randomly divided into a vehicle control group, a positive control group (e.g., Indomethacin), and one or more test groups for this compound.[1]
-
Treatment: A solution of this compound (e.g., 1.0 µmol) in a suitable vehicle like acetone (B3395972) is applied topically to both the inner and outer surfaces of the right ear of each mouse in the test group. The left ear receives the vehicle alone, serving as an internal control.[1]
-
Induction of Inflammation: Approximately 30 minutes after treatment, a solution of TPA in a vehicle is applied to both ears of all animals to induce inflammation.[1]
-
Measurement: After a specified period (e.g., 4-6 hours), the mice are euthanized. A standard-sized circular punch is taken from both the treated and untreated ears, and the punches are weighed.
-
Analysis: The difference in weight between the punches from the right (TPA + compound) and left (TPA only) ears is calculated to determine the degree of edema. The percentage inhibition of inflammation is calculated relative to the vehicle control group.
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
-
Principle: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals. These crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.
-
Procedure:
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.[6]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10 to 400 µM). Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified duration (e.g., 24, 48, or 72 hours) to allow the compound to exert its effects.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for an additional 4 hours to allow formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solvent such as DMSO (e.g., 150 µL) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance of the solubilized formazan is measured with a microplate reader at a specific wavelength (e.g., 490 nm).
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
-
Photoprotection Assay: MMP Expression in UVB-Irradiated Human Keratinocytes
This in vitro assay evaluates the potential of a compound to protect skin cells from damage caused by UVB radiation by measuring the expression of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and contribute to skin photoaging.[5]
-
Principle: UVB radiation stimulates keratinocytes to upregulate the expression of MMPs (e.g., MMP-1, MMP-2, MMP-3). A photoprotective compound will inhibit this upregulation.[4][5]
-
Procedure:
-
Cell Culture: Human keratinocyte cells (e.g., HaCaT) are cultured to 70-80% confluency.
-
Pre-treatment: Cells are treated with various concentrations of this compound for 24 hours.[5]
-
UVB Irradiation: The culture medium is replaced with PBS, and the cells are exposed to a controlled dose of UVB radiation (e.g., 20 mJ/cm²).[5]
-
Post-Incubation: The PBS is replaced with fresh serum-free medium (with or without the test compound), and the cells are incubated for an additional 24-48 hours.[5]
-
Analysis:
-
RT-qPCR: Total RNA is extracted from the cells, and reverse transcription-quantitative PCR is performed to measure the mRNA expression levels of MMP-1, MMP-2, and MMP-3.[5]
-
ELISA: The cell culture supernatant is collected to quantify the levels of secreted MMP proteins using specific ELISA kits.[3]
-
Western Blot: Cell lysates are analyzed to determine the protein levels of MMPs.
-
-
Visualization of Workflows and Potential Signaling Pathways
While direct evidence for this compound's mechanism of action is still lacking, the NF-κB and MAPK signaling pathways are common targets for anti-inflammatory and anticancer compounds and are considered potential, though unconfirmed, mechanisms.[1][2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 13-Hydroxygermacrone and its Relation to Germacrone
This technical guide provides a comprehensive overview of this compound and its precursor, Germacrone. Both are naturally occurring germacrane-type sesquiterpenoids found primarily in plants of the Curcuma genus (Zingiberaceae family).[1][2] Germacrone is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4] this compound, a hydroxylated derivative of Germacrone, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory and anti-aging effects.[5][6] This document details their chemical properties, biosynthesis, experimental protocols, biological activities, and the signaling pathways they modulate.
Chemical Structure and Physicochemical Properties
Germacrone and this compound share a characteristic ten-membered carbocyclic ring structure.[5] The key difference is the presence of a hydroxymethyl group at the C-13 position in this compound, resulting from the hydroxylation of Germacrone.[1]
Table 1: Physicochemical Properties of Germacrone and this compound
| Property | Germacrone | This compound |
| Molecular Formula | C₁₅H₂₂O[2][7] | C₁₅H₂₂O₂[5][8] |
| Molecular Weight | 218.33 g/mol [2][7] | 234.33 g/mol [5][8] |
| CAS Number | 6902-91-6[2][7] | 103994-29-2[5][8] |
| Physical State | White to almost white powder/crystal[7] | Powder / Crystal[5][8] |
| Solubility | Soluble in organic solvents[7] | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5][8] |
| Natural Sources | Curcuma species (C. zedoaria, C. xanthorrhiza), Geranium macrorrhizum[2][9][10] | Curcuma species (C. zedoaria, C. xanthorrhiza, C. comosa, C. heyneana)[1][8] |
Biosynthesis and Chemical Relationship
This compound is a direct biosynthetic derivative of Germacrone. The pathway begins with the mevalonate (B85504) (MVA) pathway to produce the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These units combine to form farnesyl pyrophosphate (FPP), which is then cyclized by germacrene A synthase to form the characteristic germacrane (B1241064) skeleton.[1] Subsequent enzymatic modifications lead to Germacrone, which is then hydroxylated at the C-13 position, likely by a cytochrome P450 monooxygenase, to yield this compound.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CAS 6902-91-6: Germacrone | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Germacrone - Wikipedia [en.wikipedia.org]
13-Hydroxygermacrone: A Technical Guide to its Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone, a naturally occurring germacrane-type sesquiterpenoid, has emerged as a compound of interest for its potential therapeutic properties.[1][2] Primarily isolated from various plant species of the Curcuma genus, it is a hydroxylated derivative of germacrone (B1671451), a compound known for its diverse biological activities.[1][3] This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its potential therapeutic applications. It includes a summary of available quantitative data, detailed experimental protocols, and an exploration of the potential signaling pathways involved in its biological effects. While research on this compound is less extensive than on its parent compound, germacrone, the existing evidence suggests promising avenues for future investigation, particularly in the areas of anti-photoaging and anti-inflammatory activities.[3] This document aims to serve as a valuable resource for researchers and professionals in the field of drug development.
Natural Sources and Biosynthesis
This compound is predominantly isolated from the rhizomes of plants belonging to the Curcuma genus, which is part of the ginger family (Zingiberaceae).[1] Documented natural sources include Curcuma xanthorrhiza Roxb. (Java turmeric), Curcuma comosa Roxb., Curcuma heyneana Valeton & Zipj, and Curcuma wenyujin Y.H. Chen & C. Ling.[1] The concentration of this compound in these plants can fluctuate based on factors like geographical location, growing conditions, and harvest time.[1]
The biosynthesis of this sesquiterpenoid originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic process in plants for producing isoprenoid precursors.[1] The process involves the formation of farnesyl pyrophosphate (FPP), cyclization to the germacrane (B1241064) skeleton, and subsequent oxidative modifications, culminating in the hydroxylation of germacrone at the C-13 position, a reaction likely catalyzed by a cytochrome P450 monooxygenase.[1]
Potential Therapeutic Applications
Anti-Photoaging Activity
One of the most directly studied therapeutic applications of this compound is its potential to combat skin photoaging. Research has shown that it may protect the skin from damage induced by UVB radiation.
Quantitative Data
A comparative study on the effects of this compound and its parent compound, germacrone, on the expression of matrix metalloproteinases (MMPs) in UVB-irradiated human keratinocytes (HaCaT cells) revealed that this compound has potent inhibitory effects.[3] MMPs are enzymes that degrade collagen and other extracellular matrix proteins, and their upregulation by UVB is a key contributor to skin photoaging.[3] At a concentration of 10 µM, this compound demonstrated slightly greater or comparable inhibition of MMP-1, MMP-2, and MMP-3 mRNA expression compared to germacrone.[3]
Table 1: Comparative Efficacy of this compound and Germacrone in Inhibiting UVB-Induced MMP Expression
| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression |
| This compound | MMP-1 | 10 µM | ~50% |
| MMP-2 | 10 µM | ~40% | |
| MMP-3 | 10 µM | ~60% | |
| Germacrone | MMP-1 | 10 µM | ~45% |
| MMP-2 | 10 µM | ~35% | |
| MMP-3 | 10 µM | ~55% | |
| Data is estimated from graphical representations in the cited literature and is for comparative purposes.[3] |
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound is an area of significant interest, largely inferred from the well-documented activities of germacrone and extracts of Curcuma species.[4] However, direct evidence for this compound is limited and somewhat contradictory.
Quantitative Data
A study investigating the anti-inflammatory effects of sesquiterpenes from Curcuma zedoaria using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears found that this compound did not exhibit inhibitory activity at a dose of 1.0 µmol/ear.[5] In the same study, other sesquiterpenes like furanodiene (B1217673) and furanodienone (B1239088) showed significant anti-inflammatory effects.[5]
Table 2: Anti-inflammatory Activity of Sesquiterpenes from Curcuma zedoaria
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| This compound | 1.0 | No inhibitory activity |
| Indomethacin (control) | 1.0 | Comparable to active compounds |
| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[5] |
Despite these findings, the structural similarity to germacrone, which has demonstrated anti-inflammatory properties, suggests that this compound's potential in this area warrants further investigation, possibly in different inflammatory models or at different dosages.[4]
Anticancer Activity
Currently, there is a significant lack of public data on the cytotoxic activity of this compound against various cancer cell lines.[5][6] Its potential as an anticancer agent is largely hypothesized based on the known activities of germacrone and its derivatives.[7][8] Germacrone has been shown to have cytotoxic effects against a variety of cancer cell lines, and its derivatives have been synthesized to enhance this potency.[3][8]
For reference, the IC50 values of germacrone in several cancer cell lines are provided below. This data can serve as a starting point for designing experiments to evaluate the cytotoxic potential of this compound.
Table 3: Cytotoxic Activity (IC50) of Germacrone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) |
| MCF-7/ADR | Breast Cancer | ~180.41 | 48 |
| HepG2 | Hepatoma | ~160 | 24 |
| This data is for the related compound Germacrone and serves as a reference.[6] |
Proposed Signaling Pathways
While the precise molecular mechanisms of this compound are not yet fully elucidated, the signaling pathways modulated by its parent compound, germacrone, offer potential targets for investigation. It is hypothesized that this compound may exert its biological effects through similar pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. Germacrone has been shown to inhibit this pathway, and it is proposed that this compound may have similar effects.[4] Inhibition of the NF-κB pathway would lead to a reduction in the production of pro-inflammatory mediators.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is crucial in cancer progression, promoting cell survival and proliferation. Germacrone has been demonstrated to modulate this pathway. Investigating the effect of this compound on the PI3K/Akt pathway could reveal its potential as an anticancer agent.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the therapeutic potential of this compound.
Isolation and Purification of this compound
-
Extraction: Powdered rhizome material is macerated in ethanol or methanol at room temperature.[1]
-
Solvent Partitioning: The crude extract is concentrated and partitioned between immiscible solvents (e.g., n-hexane/water, ethyl acetate/water) to separate compounds based on polarity.[2]
-
Column Chromatography: The fraction containing the compound is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., n-hexane and ethyl acetate).[2]
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2]
Anti-Photoaging Activity Assay
-
Cell Culture: Human keratinocytes (HaCaT cells) are cultured to confluence.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 24 hours.[3]
-
UVB Irradiation: The cell culture medium is replaced with phosphate-buffered saline (PBS), and the cells are exposed to a single dose of UVB radiation.[3]
-
Post-Irradiation Incubation: The PBS is replaced with fresh serum-free medium, and the cells are incubated for a further 24 hours.[3]
-
Analysis of MMP Expression: Total RNA is extracted, and the mRNA expression levels of MMP-1, MMP-2, and MMP-3 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[3] Protein levels can be analyzed by Western blot or ELISA.[9]
Anticancer Cell Viability (MTT) Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[3]
-
Compound Treatment: Cells are treated with various concentrations of this compound for 24, 48, or 72 hours.[5]
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.[3][5]
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.[6]
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined.[5]
TPA-Induced Mouse Ear Edema Model
-
Animals: Male ddY mice are typically used.[5]
-
Groups: Animals are divided into control, positive control (e.g., indomethacin), and test groups.[5]
-
Treatment: A solution of this compound in a suitable vehicle (e.g., acetone) is applied topically to one ear.[5]
-
Induction of Inflammation: After a short interval (e.g., 30 minutes), a solution of TPA in a vehicle is applied to the ear.[5]
-
Measurement of Edema: After a specified time (e.g., 4-6 hours), the ear thickness or weight of a punched section of the ear is measured to quantify the edema.
-
Data Analysis: The percentage inhibition of edema by the test compound is calculated relative to the control group.
Conclusion and Future Directions
This compound is a natural product with demonstrated potential, particularly in the realm of anti-photoaging. The available data, although limited, suggests that its biological activities may be comparable to or even enhanced compared to its more extensively studied parent compound, germacrone.[3] However, a significant knowledge gap remains concerning its anti-inflammatory and anticancer properties.[3][5]
Future research should focus on:
-
Comprehensive Biological Screening: A broader screening of this compound's bioactivities is necessary, including a wider range of anti-inflammatory and cytotoxicity assays against various cancer cell lines to determine its IC50 values.[5]
-
Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound is crucial to understanding its molecular mechanisms of action.[5]
-
In Vivo Validation: Further in vivo studies are required to validate the therapeutic potential of this compound in preclinical animal models of inflammation, cancer, and skin aging.[4][7]
A thorough investigation into these areas will be critical for unlocking the full therapeutic potential of this compound and paving the way for the development of novel therapeutic agents.
References
In Silico Prediction of 13-Hydroxygermacrone Molecular Targets: An In-depth Technical Guide
Abstract
13-Hydroxygermacrone, a sesquiterpenoid lactone of significant interest, has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects. However, its precise molecular mechanisms of action remain largely uncharacterized. This technical guide provides a comprehensive framework for the in silico prediction of its molecular targets. By employing a multi-faceted computational approach, researchers can generate robust hypotheses regarding the protein interactions and signaling pathways modulated by this compound, thereby accelerating traditional drug discovery pipelines. This document details a systematic workflow, encompassing reverse docking, pharmacophore modeling, and network pharmacology, complemented by detailed hypothetical experimental protocols and data interpretation strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to the study of natural products like this compound.
Introduction
This compound is a naturally occurring sesquiterpenoid found in various medicinal plants. Sesquiterpenoids as a class are known for their diverse pharmacological activities. Preliminary studies on germacrone-type sesquiterpenes have indicated their potential to modulate the expression of matrix metalloproteinases (MMPs), suggesting applications in dermatology and oncology. A thorough understanding of the specific molecular targets of this compound is paramount to elucidating its therapeutic potential and mechanism of action.
In silico target prediction presents a powerful, cost-effective, and rapid approach to generate testable hypotheses regarding the molecular targets of small molecules.[1] These computational techniques leverage the three-dimensional structure of a compound to screen against extensive libraries of protein structures, predicting potential binding interactions.[1] This guide outlines a comprehensive in silico strategy for identifying and characterizing the molecular targets of this compound.
Proposed In Silico Target Prediction Workflow
To enhance the confidence of target prediction, a multi-step computational workflow is recommended. This approach integrates several complementary techniques to cross-validate findings and provide a more holistic understanding of the potential bioactivity of this compound.
References
The Predicted ADME-Tox Profile of 13-Hydroxygermacrone: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxygermacrone, a sesquiterpenoid found in plants of the Curcuma genus, has garnered interest for its potential anti-inflammatory properties.[1][2] As with any compound being considered for therapeutic development, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount. This technical guide provides a comprehensive overview of the predicted ADME-Tox profile of this compound based on established in silico models and general characteristics of sesquiterpenoids. Due to a lack of extensive public experimental data, this document focuses on predictive methodologies and outlines the experimental protocols required for future validation.
Predicted Physicochemical and ADME Properties
The ADME profile of a compound is heavily influenced by its physicochemical properties. For this compound, these properties can be predicted using various computational models. The following table summarizes the predicted values, which are crucial for forecasting its pharmacokinetic behavior.
| Property | Predicted Value | Implication for ADME |
| Molecular Formula | C₁₅H₂₂O₂ | - |
| Molecular Weight | 234.33 g/mol | Favorable for oral bioavailability (Lipinski's Rule of Five) |
| LogP (o/w) | 2.5 - 3.5 | Good balance between aqueous solubility and lipid permeability for membrane transport |
| Aqueous Solubility | Low to Moderate | May require formulation strategies to enhance absorption |
| Human Intestinal Absorption | High | Likely well-absorbed from the gastrointestinal tract |
| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal epithelium |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | Potential for central nervous system effects, both therapeutic and adverse |
| P-glycoprotein (P-gp) Substrate | Likely | May be subject to efflux from cells, impacting distribution and bioavailability |
| Plasma Protein Binding | High | Will influence the free fraction of the compound available for pharmacological activity |
Predicted Metabolism
The metabolism of this compound is anticipated to proceed through pathways common for sesquiterpenoids, primarily involving cytochrome P450 (CYP) enzymes in the liver.
| Metabolic Pathway | Predicted Metabolites | Key Enzymes |
| Phase I Metabolism | Hydroxylated and epoxidized derivatives | CYP3A4, CYP2D6, CYP2C9 |
| Phase II Metabolism | Glucuronide and sulfate (B86663) conjugates | UGTs, SULTs |
In Silico ADME-Tox Prediction Workflow
Caption: Workflow for in silico ADME-Tox profile prediction of this compound.
Predicted Toxicity Profile
Toxicity assessment is a critical component of the drug development process. In silico models can provide early warnings of potential liabilities.
| Toxicity Endpoint | Predicted Risk | Implication |
| hERG Inhibition | Low to Moderate | Potential for cardiotoxicity; requires experimental validation |
| Ames Mutagenicity | Low | Unlikely to be mutagenic |
| Hepatotoxicity (DILI) | Moderate | Sesquiterpenoids can pose a risk of drug-induced liver injury; requires careful monitoring |
| Cytotoxicity | Data Lacking | Publicly available data on the cytotoxicity of this compound is limited[2] |
Experimental Protocols for ADME-Tox Profiling
The following are standard experimental protocols that would be necessary to validate the in silico predictions for this compound.
Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound.
-
Methodology:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
This compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of this compound in liver microsomes.
-
Methodology:
-
This compound is incubated with human liver microsomes in the presence of NADPH.
-
Aliquots are removed at different time points and the reaction is quenched.
-
The remaining concentration of this compound is determined by LC-MS/MS.
-
The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated.
-
hERG Inhibition Assay
-
Objective: To evaluate the potential of this compound to inhibit the hERG potassium channel.
-
Methodology:
-
A manual or automated patch-clamp electrophysiology assay is performed using HEK293 cells stably expressing the hERG channel.
-
The effect of increasing concentrations of this compound on the hERG current is measured.
-
The IC₅₀ value is determined.
-
Proposed Metabolic Pathway of this compound
Caption: Predicted metabolic pathway of this compound.
Discussion and Future Directions
The in silico assessment of this compound suggests a generally favorable ADME-Tox profile for a potential drug candidate. Its predicted good oral absorption and permeability are promising. However, potential liabilities such as P-gp efflux, moderate hepatotoxicity risk, and possible hERG inhibition warrant further experimental investigation. While some studies have touched upon its anti-inflammatory effects, a comprehensive pharmacological and toxicological evaluation is still needed.[2] Future research should focus on obtaining robust experimental data to validate these predictions and to fully characterize the pharmacokinetic and safety profile of this compound. Such studies are essential to guide its potential development as a novel therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of 13-Hydroxygermacrone from Rhizomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of 13-Hydroxygermacrone, a germacrane-type sesquiterpene of significant interest for its potential therapeutic applications, including its role in dermatology and cosmetics. The protocols outlined below are based on established methodologies for isolating this bioactive compound from plant rhizomes, such as those of Curcuma xanthorrhiza.
Introduction
This compound has demonstrated notable biological activity, including the inhibition of matrix metalloproteinases (MMPs) upregulation induced by UVB radiation in human keratinocytes. MMPs are key enzymes in the degradation of extracellular matrix components like collagen, and their over-expression is linked to skin photoaging. This makes this compound a valuable compound for research and development in the pharmaceutical and cosmetic industries. The following sections detail the necessary protocols for its efficient extraction and purification, present quantitative data for yield and purity, and provide visual workflows to guide the experimental process.
Data Presentation: Yield and Purity
The following table summarizes the typical yields and purity of this compound and other co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Experimental Protocols
This section provides a step-by-step methodology for the extraction and purification of this compound.
Protocol 1: Extraction and Initial Fractionation
This protocol describes the initial extraction from plant material and subsequent liquid-liquid fractionation to separate compounds based on polarity.
1. Plant Material Preparation:
-
Start with dried rhizomes of Curcuma xanthorrhiza.
-
Grind the dried rhizomes (5.0 kg) into a coarse powder to maximize the surface area for extraction.
2. Maceration:
-
Use 95% Ethanol (B145695) as the extraction solvent.
-
Macerate the powdered rhizomes in 95% ethanol at room temperature for 72 hours. To ensure exhaustive extraction, this process should be repeated three times.
-
For a smaller scale, you can macerate the powdered rhizomes in 95% ethanol at a 1:10 (w/v) ratio for 72 hours with occasional shaking.
3. Filtration and Concentration:
-
Combine the ethanolic extracts from all maceration steps.
-
Filter the combined extract to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanolic extract.
4. Liquid-Liquid Extraction:
-
Suspend the crude ethanolic extract in water.
-
Perform successive partitioning of the aqueous suspension with n-hexane, chloroform (B151607), and ethyl acetate (B1210297). This will separate the compounds based on their polarity. Sesquiterpenoids, including this compound, will be primarily found in the n-hexane and chloroform fractions.
-
Concentrate each fraction separately under reduced pressure to yield the respective crude fractions.
Protocol 2: Purification by Column Chromatography
This protocol details the purification of the target compound from the crude fractions using silica (B1680970) gel column chromatography.
1. Stationary Phase and Column Packing:
-
Use silica gel (70-230 mesh) as the stationary phase.
-
Pack the silica gel into a glass column using a slurry method with n-hexane.
2. Sample Loading:
-
Adsorb the n-hexane fraction, which is rich in sesquiterpenoids, onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
3. Elution:
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Gradually increase the polarity of the mobile phase by progressively increasing the proportion of ethyl acetate (e.g., starting from 100% n-hexane to 99:1, 98:2, 95:5 n-hexane:ethyl acetate, etc.).
4. Fraction Collection and Monitoring:
-
Collect the eluate in fractions.
-
Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pool the fractions that show similar TLC profiles.
Protocol 3: Final Purification by Preparative HPLC
For obtaining high-purity this compound, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
1. Instrumentation and Column:
-
Utilize a preparative HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable for this separation.
2. Mobile Phase:
-
A gradient of methanol (B129727) and water is typically used as the mobile phase. The separation can be optimized by starting with a lower concentration of methanol in water and gradually increasing the methanol concentration.
3. Injection and Elution:
-
Dissolve the semi-purified fraction containing this compound from the column chromatography step in a small volume of methanol.
-
Inject the dissolved sample into the HPLC system.
-
Monitor the elution at an appropriate wavelength (e.g., 210 nm).
4. Peak Collection and Purity Analysis:
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound using analytical HPLC. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential.
Alternative Extraction Methods
While maceration is a common method, other techniques can offer advantages in terms of extraction time and efficiency. The choice of method can be guided by the specific laboratory setup and desired outcomes.
| Extraction Method | Key Parameters | Extraction Time | Solvent Consumption | Representative Yield (%) | Purity of Final Product |
| Soxhlet Extraction | Solvent type (e.g., ethanol, hexane), Temperature (boiling point of solvent) | 6 - 24 hours | High | 5 - 10 | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, Frequency, Temperature, Solvent concentration, Time | 20 - 60 minutes | Low to Moderate | 15 - 25 | High |
| Microwave-Assisted Extraction (MAE) | Microwave power, Temperature, Time, Solvent to solid ratio | 5 - 40 minutes | Low | 10 - 20 | High |
| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage |
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone is a germacrane-type sesquiterpenoid with significant biological activities, including anti-inflammatory properties.[1] Found in medicinal plants such as Curcuma xanthorrhiza, it is a compound of interest for dermatological, cosmetic, and pharmaceutical applications.[1][2][3] Accurate isolation and purification are critical for further research and development. This application note details a robust preparative High-Performance Liquid Chromatography (HPLC) method for the purification of this compound from a semi-purified plant extract. The method utilizes a reversed-phase C18 column to achieve high purity.
Quantitative Data Summary
The following table summarizes the typical yield and purity of this compound and co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes, followed by extraction, liquid-liquid partitioning, silica (B1680970) gel column chromatography, and final purification by preparative HPLC.[1]
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Experimental Protocols
Plant Material Extraction and Preliminary Purification
This protocol begins with a semi-purified fraction rich in sesquiterpenoids obtained from Curcuma xanthorrhiza.
a. Extraction: Dried and ground rhizomes of Curcuma xanthorrhiza (5.0 kg) are macerated in 95% ethanol (B145695) at room temperature for 72 hours, a process repeated three times.[1] The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator.[1]
b. Liquid-Liquid Extraction: The crude ethanolic extract is suspended in water and successively partitioned with n-hexane, chloroform (B151607), and ethyl acetate (B1210297) to separate compounds based on polarity.[1] The sesquiterpenoids, including this compound, are primarily found in the n-hexane and chloroform fractions.[1]
c. Silica Gel Column Chromatography: The n-hexane fraction is subjected to column chromatography on silica gel (70-230 mesh).[1] The column is eluted with a gradient of n-hexane and ethyl acetate, with gradually increasing polarity.[1] Fractions are collected and monitored by Thin Layer Chromatography (TLC).[1] Those containing this compound are pooled and concentrated.[1]
Preparative HPLC Purification
The final purification of the enriched fraction from column chromatography is performed using a preparative HPLC system.
a. HPLC System and Parameters:
| Parameter | Specification |
| Instrumentation | Preparative HPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm)[1] |
| Mobile Phase | Gradient of Methanol (B129727) (A) and Water (B) |
| Gradient Program | Start with a lower concentration of methanol in water and gradually increase the methanol concentration. (A specific gradient should be optimized based on the analytical run). |
| Flow Rate | Dependent on column dimensions; typically 3-5 mL/min for a 9.4 mm ID column. |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | Variable, dependent on sample concentration and column capacity. |
| Sample Preparation | The semi-purified fraction is dissolved in a minimal volume of methanol.[1] |
b. Purification Protocol:
-
Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the dissolved semi-purified fraction onto the column.[1]
-
Run the gradient elution as optimized.
-
Monitor the elution profile at 210 nm.[1]
-
Collect the peak corresponding to this compound based on its retention time, which should be predetermined using an analytical standard if available.[1]
Purity Analysis and Characterization
a. Analytical HPLC: The purity of the collected fraction is confirmed using analytical HPLC. A C18 column (e.g., 4.6 x 250 mm, 5 µm) with a methanol/water or acetonitrile/water gradient is typically effective.[2][3] The purity should be >98%.[1]
b. Structure Confirmation: The identity of the purified this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS).[3]
Workflow and Pathway Diagrams
References
Application Note: LC-MS/MS Quantification of 13-Hydroxygermacrone in Plasma
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 13-Hydroxygermacrone in plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation on a reverse-phase C18 column. Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is designed for pharmacokinetic studies and other bioanalytical applications requiring robust and reliable data.
Introduction
This compound is a sesquiterpenoid belonging to the germacranolide class of natural products.[1] Compounds in this class exhibit a wide range of biological activities, making them of significant interest in pharmaceutical research.[1] To support preclinical and clinical development, a validated bioanalytical method for the accurate determination of this compound concentrations in biological matrices is essential.[1] LC-MS/MS is the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] This document provides a comprehensive protocol for the quantification of this compound in plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound is ideal. Alternatively, a structurally similar compound not present in the matrix can be used.
-
Human plasma (with anticoagulant)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Allow all plasma samples, calibration standards, and quality control (QC) samples to thaw to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.[1]
-
Carefully transfer the upper organic layer (approximately 450 µL) to a clean microcentrifuge tube.[1]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[1]
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Gradient: Optimized for separation of the analyte from matrix components.
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation
The following tables summarize representative quantitative data for the analysis of sesquiterpene lactones in plasma, which can be expected for a validated this compound assay.
Table 1: Representative MRM Transitions and Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 235.2 | 189.2 | 100 | 15 |
| Internal Standard | To be determined | To be determined | 100 | To be determined |
Note: The MRM transitions for this compound are based on its chemical structure and may require optimization for a specific instrument.
Table 2: Representative Method Validation Parameters
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 85 - 115% |
| Inter-day Precision (%CV) | < 15% |
| Inter-day Accuracy (%) | 85 - 115% |
| Recovery | |
| Extraction Recovery (%) | > 80% |
| Matrix Effect | |
| Matrix Factor | 0.85 - 1.15 |
Visualizations
Caption: Experimental workflow for the extraction of this compound from plasma.
Caption: Simplified overview of the sesquiterpenoid biosynthesis pathway leading to this compound.
References
Application Notes and Protocols: 13-Hydroxygermacrone Cytotoxicity in Cancer Cells via MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone, a sesquiterpenoid compound, has garnered interest in oncological research for its potential anticancer activities. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[1] The protocol and data presented herein are compiled from multiple sources to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound.
Data Presentation
The cytotoxic activity of this compound and the structurally similar compound Germacrone is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The following tables summarize the reported IC50 values for these compounds across various human cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Bel-7402 | Human hepatocellular carcinoma | 173.54[2] |
| HepG2 | Human hepatocellular carcinoma | 169.52[2] |
| A549 | Human lung carcinoma | 179.97[2] |
| HeLa | Human cervical cancer | 160.69[2] |
| Eca109 | Human esophageal cancer | 98.18[2] |
| KYSE450 | Human esophageal cancer | 154.77[2] |
| BGC823 | Human gastric cancer | Approx. 60-80[2] |
Table 2: IC50 Values of Germacrone (a structurally related compound) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |
| MCF-7/ADR | Breast Cancer | 48 hours | ~180.41 |
| HepG2 | Human Hepatoma | 24 hours | ~160 |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest (e.g., A549, BGC823, MCF-7, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cancer cells from culture flasks using Trypsin-EDTA and resuspend them in a complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[3] The optimal seeding density may vary between cell lines.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (a starting range of 10 µM to 250 µM is recommended).[3]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO used in the highest drug concentration.
-
Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[4]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3]
-
Gently mix the contents of the wells by pipetting or by placing the plate on an orbital shaker for a few minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the MTT assay for assessing the cytotoxicity of this compound.
Caption: A flowchart of the MTT assay protocol.
Hypothesized Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, research on the structurally similar compound Germacrone suggests potential mechanisms of action. It is hypothesized that this compound may induce apoptosis and inhibit proliferation through similar pathways.[3]
JAK2/STAT3 Signaling Pathway
Germacrone has been shown to induce apoptosis in cancer cells by inhibiting the JAK2/STAT3 signaling pathway.[6]
Caption: Inhibition of the JAK2/STAT3 signaling pathway.
PI3K/Akt Signaling Pathway
Germacrone has also been reported to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Germacrone induces apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Anti-Inflammatory Effects of 13-Hydroxygermacrone In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone, a germacrane-type sesquiterpenoid isolated from plants of the Curcuma genus, has emerged as a compound of interest for its potential anti-inflammatory properties.[1] Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery.[1] This document provides detailed application notes and protocols for assessing the anti-inflammatory effects of this compound in vitro, with a focus on its modulatory effects on key inflammatory signaling pathways.
The primary anti-inflammatory mechanism of this compound is believed to be the attenuation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1] These pathways are activated by inflammatory stimuli such as lipopolysaccharide (LPS) and lead to the transcription of pro-inflammatory genes.[1]
Data Presentation
Table 1: Effect of this compound on Cell Viability and Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | IC₅₀ (µM) for NO Inhibition |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 8.1 | \multirow{5}{*}{Illustrative: 25.0} |
| 1 | 98 ± 4.5 | 85 ± 6.3 | |
| 10 | 95 ± 5.1 | 62 ± 5.9 | |
| 25 | 92 ± 4.8 | 48 ± 4.7 | |
| 50 | 88 ± 6.2 | 25 ± 3.9 |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |
| 0 (Vehicle Control) | 100 ± 9.3 | 100 ± 10.1 | 100 ± 8.8 |
| 10 | 75 ± 7.1 | 80 ± 8.5 | 78 ± 7.9 |
| 25 | 55 ± 6.4 | 60 ± 7.2 | 58 ± 6.6 |
| 50 | 30 ± 4.8 | 35 ± 5.1 | 32 ± 4.9 |
Table 3: Effect of this compound on the Phosphorylation of NF-κB and MAPK Signaling Proteins in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | p-p65/p65 (Fold Change vs. LPS Control) | p-ERK/ERK (Fold Change vs. LPS Control) | p-JNK/JNK (Fold Change vs. LPS Control) | p-p38/p38 (Fold Change vs. LPS Control) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 | 1.00 |
| 10 | 0.65 | 0.70 | 0.68 | 0.72 |
| 25 | 0.40 | 0.45 | 0.42 | 0.48 |
| 50 | 0.20 | 0.25 | 0.22 | 0.28 |
Experimental Protocols
Cell Culture and Maintenance of RAW 264.7 Macrophages
The murine macrophage cell line RAW 264.7 is a widely used model for studying inflammation in vitro.
-
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Cell scraper
-
75 cm² cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days when they reach 80-90% confluency.
-
To subculture, aspirate the old medium, wash the cell monolayer with PBS, and detach the cells using a cell scraper in fresh medium.
-
Dispense the cell suspension into new flasks at a suitable ratio (e.g., 1:3 to 1:6).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the test compound.
-
Materials:
-
RAW 264.7 cells
-
96-well plates
-
This compound stock solution
-
Lipopolysaccharide (LPS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Add LPS (1 µg/mL) to the wells (except for the vehicle control) and incubate for another 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Materials:
-
Culture supernatants from the cell viability assay plate
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
-
Protocol:
-
Collect 50 µL of cell culture supernatant from each well of the treated plate.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
-
Express the results as a percentage of the LPS-stimulated control group.
-
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatants.
-
Materials:
-
Culture supernatants from treated cells
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
-
-
Protocol:
-
Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Incubate, wash, and then add the enzyme conjugate (e.g., streptavidin-HRP).
-
After another incubation and wash, add the substrate solution to develop the color.
-
Stop the reaction with the stop solution and measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations from the standard curve and express the results as a percentage of the LPS-stimulated control.
-
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RAW 264.7 cells
-
6-well plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-p65, p65, p-ERK, ERK, p-JNK, JNK, p-p38, p38, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Experimental workflow for assessing anti-inflammatory effects.
Proposed inhibition of the NF-κB pathway by this compound.
Proposed inhibition of the MAPK pathway by this compound.
References
Application Notes and Protocols: 13-Hydroxygermacrone for the Inhibition of Matrix Metalloproteinases in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin aging is a complex biological process characterized by the degradation of the extracellular matrix (ECM), leading to wrinkle formation, reduced elasticity, and impaired wound healing. Matrix Metalloproteinases (MMPs), a family of zinc-dependent endopeptidases, are the primary enzymes responsible for the breakdown of ECM components like collagen and elastin.[1][2] Their expression and activity are significantly upregulated by extrinsic factors, most notably ultraviolet (UV) radiation from sun exposure, a process known as photoaging.[3]
UVB radiation, in particular, triggers intracellular signaling cascades in skin cells, such as keratinocytes and dermal fibroblasts, that lead to increased MMP production.[4][5] Key pathways involved include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades.[5][6] Activation of these pathways leads to the downstream activation of transcription factors like Activator Protein-1 (AP-1), which in turn promotes the gene expression of various MMPs, including collagenase (MMP-1), gelatinases (MMP-2, MMP-9), and stromelysins (MMP-3).[5][7]
13-Hydroxygermacrone, a sesquiterpenoid compound, has been identified as a promising candidate for mitigating skin aging. Studies on related germacrone-type sesquiterpenes suggest a potential role in preventing and treating skin photoaging by regulating the expression of MMPs induced by UVB radiation in human keratinocytes.[4][8] The proposed mechanism involves the inhibition of the signaling pathways that lead to MMP expression, thereby preserving the integrity of the dermal matrix.
These application notes provide a comprehensive guide for researchers to investigate the inhibitory effects of this compound on MMPs in skin cells. While direct, publicly available quantitative data on this compound's specific inhibitory concentrations are limited, this document offers detailed protocols for generating this crucial data, templates for data presentation, and diagrams illustrating the underlying mechanisms and experimental workflows.[9]
Data Presentation
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols detailed below. Researchers should populate these tables with their own experimental findings.
Table 1: Inhibitory Effect of this compound on MMP Activity (IC₅₀)
| Target MMP | This compound IC₅₀ (µM) | Known Inhibitor (e.g., Ilomastat) IC₅₀ (µM) |
| MMP-1 | Data to be determined | Reference value |
| MMP-2 | Data to be determined | Reference value |
| MMP-3 | Data to be determined | Reference value |
| MMP-9 | Data to be determined | Reference value |
| MMP-13 | Data to be determined | Reference value |
Table 2: Effect of this compound on UVB-Induced MMP Expression in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration (µM) | MMP-1 Expression (% of UVB Control) | MMP-3 Expression (% of UVB Control) |
| Control (No UVB) | 0 | Data to be determined | Data to be determined |
| UVB Control | 0 | 100 | 100 |
| This compound | 1 | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
Table 3: Effect of this compound on the Phosphorylation of MAPK and NF-κB Pathway Proteins in HaCaT Keratinocytes
| Treatment (Post-UVB) | Concentration (µM) | p-p38 / total p38 (Relative Density) | p-JNK / total JNK (Relative Density) | p-p65 / total p65 (Relative Density) |
| Control (No UVB) | 0 | Data to be determined | Data to be determined | Data to be determined |
| UVB Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 1 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 10 | Data to be determined | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols & Methodologies
Protocol 1: Cell Culture and UVB Irradiation
This protocol describes the culture of human keratinocytes (HaCaT) and human dermal fibroblasts (HDFs) and the procedure for UVB irradiation to induce MMP expression.
1.1. Materials
-
Human immortalized keratinocytes (HaCaT) or primary Human Dermal Fibroblasts (HDFs).
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose.[10]
-
Fetal Bovine Serum (FBS).[10]
-
Penicillin-Streptomycin solution.[10]
-
Phosphate-Buffered Saline (PBS), sterile.[4]
-
UV Crosslinker with a 302 nm UVB source.[11]
-
This compound (dissolved in DMSO to create a stock solution).
1.2. Cell Culture
-
Culture HaCaT cells or HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.[10]
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to reach 70-80% confluency.
1.3. UVB Irradiation Procedure
-
Before irradiation, wash the cells twice with sterile PBS.[4]
-
Remove the PBS and leave a thin film of fresh PBS covering the cells during irradiation to prevent drying.[12]
-
Place the culture plate without the lid inside the UV crosslinker.
-
Irradiate the cells with a specific dose of UVB radiation (e.g., 20-100 mJ/cm²). The optimal dose should be determined empirically to induce MMP expression without causing excessive cytotoxicity.[4]
-
Immediately after irradiation, remove the PBS and add fresh, serum-free culture medium containing various concentrations of this compound or vehicle control (DMSO).[4]
-
Incubate the treated cells for the desired period (e.g., 24-48 hours) before analysis.[8]
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Activity
This protocol is used to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants.[9]
2.1. Materials
-
Conditioned media from Protocol 1.
-
Tris-Glycine SDS-PAGE gels (10%) co-polymerized with 0.1% gelatin.
-
Non-reducing sample buffer.
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water).
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5).
-
Coomassie Brilliant Blue R-250 staining solution.
-
Destaining solution (e.g., 40% methanol, 10% acetic acid).
2.2. Procedure
-
Collect the conditioned media from treated and control cells. Centrifuge to remove cell debris.
-
Determine the protein concentration of each sample to ensure equal loading.
-
Mix the samples with non-reducing sample buffer. Do not heat the samples.
-
Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 125 V) at 4°C until the dye front reaches the bottom of the gel.
-
After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each in renaturing buffer with gentle agitation to remove SDS.[9]
-
Incubate the gel in developing buffer at 37°C for 12-24 hours.[9]
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until clear bands appear against a blue background. These clear zones represent areas of gelatin degradation by MMPs.
-
Quantify the band intensity using densitometry software. A reduction in band intensity in the presence of this compound indicates inhibition.[9]
Protocol 3: Western Blot Analysis for MMPs and Signaling Proteins
This protocol is used to quantify the protein levels of specific MMPs (e.g., MMP-1, MMP-13) and the phosphorylation status of key signaling proteins (e.g., p38, JNK, p65).
3.1. Materials
-
Cell lysates from treated and control cells.
-
RIPA buffer with protease and phosphatase inhibitors.[10]
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 10%).
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-MMP-1, anti-MMP-13, anti-p38, anti-phospho-p38, anti-p65, anti-phospho-p65, anti-β-actin).
-
HRP-conjugated secondary antibodies.[10]
-
Chemiluminescent HRP substrate.
3.2. Procedure
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band densities and normalize to a loading control like β-actin. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the signaling pathway.
Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for MMP Gene Expression
This protocol measures the mRNA expression levels of MMP genes to determine if this compound acts at the transcriptional level.
4.1. Materials
-
Cell lysates from treated and control cells.
-
RNA extraction kit (e.g., TRIzol).
-
cDNA synthesis kit.
-
SYBR Green qPCR Master Mix.
-
Gene-specific primers for MMP-1, MMP-3, and a housekeeping gene (e.g., GAPDH).
4.2. Procedure
-
Extract total RNA from cell lysates according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction using SYBR Green Master Mix, cDNA, and gene-specific primers.
-
Run the reaction on a real-time PCR system.
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Proposed mechanism of this compound in preventing photoaging.
Caption: Experimental workflow for validating MMP inhibition.
References
- 1. Beneficial Regulation of Matrix Metalloproteinases for Skin Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-Kestose Blocks UVB-Induced Skin Inflammation and Promotes Type I Procollagen Synthesis via Regulating MAPK/AP-1, NF-κB and TGF-β/Smad Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upregulation of Receptor Interacting Protein 1 Induced by UVB Contributes to Photodamage of the Skin Through NF‐κB Pathway In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Photoprotective Effect and Potential Mechanisms of Gardeniae Fructus Extract in UVB-Irradiated HaCaT Cells [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating 13-Hydroxygermacrone in UVB-Induced Photoaging Models
Introduction
Skin photoaging is a complex biological process primarily driven by chronic exposure to ultraviolet (UV) radiation, particularly UVB (280–320 nm).[1] UVB radiation penetrates the epidermis and upper dermis, generating reactive oxygen species (ROS) that trigger a cascade of cellular and molecular events.[2][3] A key consequence is the activation of the mitogen-activated protein kinase (MAPK) signaling pathway, which leads to the upregulation of transcription factors like activator protein-1 (AP-1).[4][5] AP-1, in turn, increases the expression of matrix metalloproteinases (MMPs), such as MMP-1, MMP-3, and MMP-9.[6][7] These enzymes are responsible for the degradation of extracellular matrix (ECM) components, most notably collagen, leading to the characteristic signs of photoaging, including wrinkles, loss of elasticity, and skin thickening.[1][8]
13-Hydroxygermacrone, a sesquiterpenoid, has emerged as a potential agent for combating photoaging. While research on this specific compound is still developing, related germacrone-type sesquiterpenes have shown the ability to regulate the expression of MMPs induced by UVB radiation.[9][10] The proposed mechanism for this compound involves the direct inhibition of MMP upregulation, thereby preventing the degradation of the dermal matrix and preserving skin integrity.[9] These application notes provide a comprehensive framework with detailed protocols for researchers to systematically evaluate the anti-photoaging efficacy of this compound in established in vitro and in vivo models.
Proposed Mechanism of Action
UVB radiation initiates a signaling cascade that culminates in collagen degradation. This compound is hypothesized to interfere with this pathway, primarily by inhibiting the expression of MMPs, which are the final effectors of matrix degradation.
Caption: Proposed mechanism of this compound in preventing photoaging.
Data Presentation (Illustrative Templates)
The following tables are templates designed for the clear and structured presentation of quantitative data obtained from the experimental protocols outlined below.
Table 1: Effect of this compound on Cell Viability in UVB-Irradiated Human Dermal Fibroblasts (HDFs) (Template)
| Treatment Group | Concentration (µM) | UVB Dose (mJ/cm²) | Cell Viability (%) |
|---|---|---|---|
| Control (No UVB) | 0 | 0 | 100 ± 5.0 |
| UVB Only | 0 | 40 | 55 ± 4.2 |
| UVB + this compound | 1 | 40 | |
| UVB + this compound | 5 | 40 | |
| UVB + this compound | 10 | 40 |
| UVB + Ascorbic Acid (Positive Control) | 50 | 40 | |
Table 2: Effect of this compound on Relative mRNA Expression of MMPs and COL1A1 in UVB-Irradiated HDFs (Template)
| Treatment Group | Concentration (µM) | Relative MMP-1 Expression (Fold Change) | Relative MMP-3 Expression (Fold Change) | Relative COL1A1 Expression (Fold Change) |
|---|---|---|---|---|
| Control (No UVB) | 0 | 1.0 | 1.0 | 1.0 |
| UVB Only | 0 | |||
| UVB + this compound | 1 | |||
| UVB + this compound | 5 |
| UVB + this compound | 10 | | | |
Table 3: Effect of this compound on MAPK Pathway Activation in UVB-Irradiated HDFs (Template)
| Treatment Group | Concentration (µM) | p-p38 / total-p38 (Ratio) | p-JNK / total-JNK (Ratio) | p-ERK / total-ERK (Ratio) |
|---|---|---|---|---|
| Control (No UVB) | 0 | 1.0 | 1.0 | 1.0 |
| UVB Only | 0 |
| UVB + this compound | 10 | | | |
Table 4: Effect of Topical this compound on Skin Condition in UVB-Irradiated Hairless Mice (Template)
| Treatment Group | Wrinkle Score (0-4) | Epidermal Thickness (µm) | Dermal Collagen Density (%) |
|---|---|---|---|
| Control (No UVB) | |||
| Vehicle (UVB) | |||
| This compound 1% (UVB) | |||
| This compound 2% (UVB) |
| Retinoic Acid 0.1% (Positive Control, UVB) | | | |
Experimental Protocols
Part 1: In Vitro Photoaging Model
This section details the use of human keratinocytes (HaCaT) or human dermal fibroblasts (HDFs) to assess the protective effects of this compound against UVB-induced damage.
Caption: Experimental workflow for the in vitro UVB photoaging model.
1.1 Cell Culture and Treatment
-
Cell Lines: Human immortalized keratinocytes (HaCaT) or primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[11][12]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.[11]
-
Procedure:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction).
-
Allow cells to adhere and reach 70-80% confluency (approx. 24 hours).
-
Starve cells in serum-free DMEM for 12-24 hours if studying signaling pathways to reduce basal activation.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2-6 hours before irradiation.[13]
-
1.2 UVB Irradiation Protocol
-
Apparatus: A UV lamp with a peak emission around 312 nm, equipped with a radiometer to measure the dose.[11]
-
Procedure:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells twice with sterile, room temperature Phosphate-Buffered Saline (PBS).
-
Cover the cells with a thin layer of PBS to prevent drying during irradiation.[13][14]
-
Place the uncovered plate directly under the UVB source.
-
Irradiate the cells with a predetermined dose of UVB (e.g., 20-50 mJ/cm²). The optimal dose should be determined empirically to cause significant damage without inducing widespread cell death.[13]
-
Immediately after irradiation, aspirate the PBS and replace it with fresh culture medium containing the respective concentrations of this compound.
-
Incubate the cells for a further 18-24 hours before analysis.[13]
-
1.3 Key Analytical Methods
-
Cell Viability (MTT Assay): To assess the cytotoxicity of this compound and its protective effect against UVB-induced cell death.[15]
-
Quantitative Real-Time PCR (RT-qPCR): To measure the mRNA expression levels of MMP-1, MMP-3, and procollagen (B1174764) type I (COL1A1).[6]
-
Western Blotting: To quantify the protein levels of pro-collagen type I and key signaling proteins, including total and phosphorylated forms of p38, JNK, and ERK, to assess MAPK pathway activation.[5][12]
Part 2: In Vivo Photoaging Model
This section describes the induction of photoaging in hairless mice to evaluate the therapeutic potential of topically applied this compound.
Caption: Experimental workflow for the in vivo UVB photoaging mouse model.
2.1 Animal Model and UVB Irradiation
-
Animal Strain: SKH-1 or Balb/c hairless mice (6-8 weeks old).[16][17]
-
Housing: Maintain under standard conditions (12h light/dark cycle, 23±2°C, 55±10% humidity) with free access to food and water.[16]
-
Minimal Erythema Dose (MED): Before starting the chronic study, determine the MED, which is the lowest UVB dose that causes faint redness 24 hours after exposure.
-
Irradiation Schedule:
-
Irradiate the dorsal skin of the mice 3 times per week for 8-10 weeks.
-
Start with an initial dose of 1 MED and gradually increase the dose by 0.5 MED each week until a maximum of 4 MED is reached to induce significant photoaging.[18]
-
The distance from the UV source to the mice's backs should be kept constant (e.g., 30 cm).[18]
-
2.2 Topical Application of this compound
-
Formulation: Prepare this compound in a suitable vehicle (e.g., propylene (B89431) glycol/ethanol mixture).
-
Procedure:
-
Divide mice into groups: Normal Control (no UVB), Vehicle Control (UVB + vehicle), Positive Control (e.g., UVB + 0.1% retinoic acid), and Test Groups (UVB + different concentrations of this compound).
-
Apply a fixed volume (e.g., 100-200 µL) of the assigned topical formulation to the dorsal skin of the mice daily or immediately after each UVB irradiation.
-
2.3 Key Analytical Methods
-
Visual Assessment: Take weekly photographs and silicone replicas of the dorsal skin to analyze wrinkle formation and skin texture.
-
Histological Analysis: At the end of the study, collect dorsal skin samples.
-
Biochemical Analysis: Homogenize skin tissue to perform ELISAs or Western blotting to measure the levels of MMP-1, pro-collagen I, and other relevant markers.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Ultraviolet Radiation-Induced Skin Aging: The Role of DNA Damage and Oxidative Stress in Epidermal Stem Cell Damage Mediated Skin Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eisenia bicyclis Extract Repairs UVB-Induced Skin Photoaging In Vitro and In Vivo: Photoprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of UVB-Induced Photo-Aging by Polyphenolic-Rich Spatholobus Suberectus Stem Extract Via Modulation of MAPK/AP-1/MMPs Signaling in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Protective Effect of Baicalin against UVB Irradiation Induced Photoaging: An In Vitro and In Vivo Study | PLOS One [journals.plos.org]
- 7. Matrix Metalloproteinases on Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Dermal Aging and Antiaging Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell culture and ultraviolet (UV) B treatment of HaCaT cells [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. 2.6. Cell Treatment and UVB Irradiation [bio-protocol.org]
- 14. geneticsmr.org [geneticsmr.org]
- 15. mdpi.com [mdpi.com]
- 16. Mouse Model for Skin Photoaging (SP) | DSI672Mu01 | Mus musculus (Mouse) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 17. Animal Models of Acute Photodamage: Comparisons of Anatomic, Cellular, and Molecular Responses in C57BL/6J, SKH-1, and Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4.5. Establishment of the UV Irradiation-Induced Skin Photoaging Model [bio-protocol.org]
- 19. Construction and Evaluation of Skin Photoaging Mouse Model [slarc.org.cn]
Application Notes and Protocols for the Characterization of 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical techniques used for the characterization of 13-Hydroxygermacrone, a germacrane-type sesquiterpenoid of significant interest for its potential therapeutic applications. This document outlines detailed methodologies for chromatographic and spectroscopic analyses, presents quantitative data in structured tables, and includes visual workflows to facilitate experimental design and execution.
Introduction
This compound (C₁₅H₂₂O₂) is a naturally occurring sesquiterpenoid found in various medicinal plants, notably within the Curcuma genus.[1] Its chemical structure features a ten-membered carbocyclic ring, a ketone group, and a hydroxymethyl group. The biological activities of this compound, including its anti-inflammatory properties, make it a compound of interest for pharmacological research and drug development. Accurate and thorough characterization using a combination of analytical techniques is essential for its identification, purity assessment, and elucidation of its structure-activity relationships.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound is crucial for its proper handling, storage, and the development of analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂O₂ | [1] |
| Molecular Weight | 234.33 g/mol | [1] |
| Physical State | Crystalline solid | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Store protected from air and light. Refrigerate or freeze at 2-8°C. |
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the isolation, purification, and quantification of this compound from complex mixtures such as plant extracts.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely used technique for the quantification and purity assessment of this compound.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water is typically employed. The separation can be optimized by starting with a lower concentration of methanol and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh the dried plant material or extract.
-
Perform solvent extraction using a suitable solvent like methanol or ethanol.
-
Concentrate the extract under reduced pressure.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the quantification of this compound by HPLC-UV.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.
Experimental Protocol: LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatography system coupled with a tandem mass spectrometer (e.g., triple quadrupole).
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 235.2 [M+H]⁺
-
Product Ions (m/z): To be determined by infusion of a standard solution. Common losses include H₂O and other neutral fragments.
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation with acetonitrile or liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the layers.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the bioanalysis of this compound by LC-MS/MS.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol: NMR Analysis
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra using standard pulse programs.
Expected ¹H NMR Spectral Data: Characteristic signals are expected for vinyl protons, methyl groups, and protons adjacent to the hydroxyl and carbonyl groups.
Expected ¹³C NMR Spectral Data: Distinct peaks are anticipated for the carbonyl carbon, olefinic carbons, the carbon bearing the hydroxyl group, and aliphatic carbons.
Quantitative NMR Data Summary
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Position | δ (ppm), Multiplicity, J (Hz) |
| Data to be populated from experimental results | Data to be populated from experimental results |
| H-1 | |
| H-2 | |
| ... |
Mass Spectrometry (MS)
MS is used to determine the molecular weight and elemental composition, and to gain structural information through fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).
Sample Preparation:
-
For direct infusion, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
For GC-MS or LC-MS, follow the respective sample preparation protocols.
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the molecular ion peak.
-
Acquire tandem MS (MS/MS) spectra to study the fragmentation patterns.
Quantitative Mass Spectrometry Data Summary
| Parameter | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Exact Mass | 234.1620 |
| [M+H]⁺ (observed) | 235.1693 |
| Major Fragment Ions (m/z) | To be populated from experimental MS/MS data |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: FT-IR Analysis
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
Thin Film: Dissolve the sample in a volatile solvent and deposit a thin film on a KBr or NaCl plate.
-
Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal.
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
Quantitative FT-IR Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400 (broad) | O-H stretch | Hydroxyl (-OH) |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1670-1690 | C=O stretch | Ketone |
| ~1640-1680 | C=C stretch | Alkene |
Logical Relationship of Analytical Techniques
The characterization of this compound is a multi-step process where each analytical technique provides complementary information.
Logical Workflow for Characterization
Caption: Logical workflow for the characterization of this compound.
Conclusion
The analytical techniques described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic separation and multiple spectroscopic methods is essential for unambiguous identification, purity determination, and structural elucidation. These protocols serve as a valuable resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development.
References
Application Notes and Protocols: 13-Hydroxygermacrone in Dermatological and Cosmetic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential uses of 13-Hydroxygermacrone in dermatological and cosmetic research. While direct research on this compound is still emerging, studies on its parent compound, germacrone (B1671451), and other related sesquiterpenoids from sources like Curcuma wenyujin and Curcuma xanthorrhiza Roxb., provide a strong basis for its investigation.[1][2][3] This document outlines potential applications, summarizes available quantitative data, provides detailed experimental protocols, and visualizes key signaling pathways and workflows.
Potential Applications in Dermatology and Cosmetics
This compound and its related compounds exhibit a range of biological activities that make them promising candidates for various skincare applications:
-
Anti-Aging and Photoprotection: Germacrone-type sesquiterpenes, including this compound, have been shown to regulate the expression of matrix metalloproteinases (MMPs) induced by UVB radiation in human keratinocytes, suggesting a role in preventing and treating skin photoaging.[1][3]
-
Skin Lightening and Hyperpigmentation Control: Germacrone has demonstrated the ability to inhibit melanin (B1238610) synthesis, indicating its potential as a skin-lightening agent to address conditions like freckles and chloasma.[1]
-
Anti-Inflammatory Effects: The anti-inflammatory properties of germacrone and related compounds are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB pathway.[2] This suggests potential applications in soothing irritated skin and managing inflammatory skin conditions.
-
Acne and Androgen-Related Skin Conditions: Due to its anti-androgenic properties, specifically the inhibition of steroid 5-alpha reductase, germacrone could be beneficial in managing acne and androgenic alopecia.[1][3]
-
Enhanced Topical Delivery: Germacrone has been shown to increase the skin penetration of other active ingredients, making it a candidate for use as a penetration enhancer in topical formulations.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for germacrone, which can serve as a basis for designing experiments with this compound.
Table 1: Effect of Germacrone on Melanogenesis
| Parameter | Cell Line | Germacrone Concentration | Result |
| Tyrosinase (TYR) Activity | B16F10 cells | Not specified | Significantly inhibited |
Data inferred from studies on germacrone.[1]
Table 2: Effect of Germacrone on Skin Penetration
| Compound | Concentration | Fold Increase in Minoxidil Flux |
| Germacrone | Not specified | ~10-fold |
Data inferred from studies on germacrone.[1]
Table 3: Effect of Germacrone on Steroid 5-alpha Reductase Inhibition
| Compound | IC50 (mM) for Steroid 5-alpha Reductase Inhibition |
| Germacrone | Not specified, used as baseline |
Data inferred from studies on germacrone.[1]
Table 4: Effect of this compound on the Viability of Human Dermal Fibroblasts (HDFs)
| Treatment Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
This data is presented as a template for reporting results from a cell viability assay.[4]
Table 5: Effect of this compound on Senescence-Associated β-Galactosidase (SA-β-Gal) Activity in HDFs
| Treatment Group | Percentage of SA-β-Gal Positive Cells (%) |
| Control | 5.3 ± 1.2 |
| H₂O₂ | 45.8 ± 3.5 |
| H₂O₂ + this compound (1 µM) | 20.1 ± 2.8 |
This data is presented as a template for reporting results from a senescence assay.[4]
Table 6: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) Levels in HDFs
| Treatment Group | Relative Fluorescence Units (RFU) |
| Control | 100 ± 8.7 |
| H₂O₂ | 350 ± 25.4 |
| H₂O₂ + this compound (1 µM) | 150 ± 15.2 |
This data is presented as a template for reporting results from a ROS assay.[4]
Table 7: Effect of this compound on MAPK Pathway Activation in HDFs
| Treatment Group | p-p38/total-p38 Ratio | p-JNK/total-JNK Ratio | p-ERK/total-ERK Ratio |
| Control | 1.0 | 1.0 | 1.0 |
| H₂O₂ | 3.5 ± 0.4 | 4.2 ± 0.5 | 2.8 ± 0.3 |
| H₂O₂ + this compound (1 µM) | 1.8 ± 0.2 | 2.1 ± 0.3 | 1.5 ± 0.2 |
This data is presented as a template for reporting results from a Western blot analysis.[4]
Experimental Protocols
Objective: To evaluate the effect of this compound on melanin synthesis and tyrosinase activity in B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
L-DOPA
-
Synthetic melanin
-
NaOH
-
Phosphate-buffered saline (PBS)
-
6-well plates
Protocol:
-
Cell Culture: Culture B16F10 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.[1]
-
Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with varying concentrations of this compound for a specified period (e.g., 48-72 hours).[1]
-
Tyrosinase Activity Assay:
-
Lyse the treated cells and measure the protein concentration.[1]
-
Incubate the cell lysate with L-DOPA.[1]
-
Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm.[1]
-
-
Melanin Content Assay:
Objective: To assess the ability of this compound to inhibit the expression of Matrix Metalloproteinases (MMPs) in skin cells after UV exposure.[1]
Materials:
-
Human dermal fibroblasts or keratinocytes
-
Cell culture medium
-
This compound
-
UVB radiation source
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for MMP-1, MMP-2, and MMP-3
-
RT-qPCR system and reagents
Protocol:
-
Cell Culture and Treatment: Culture the skin cells to confluence. Pre-treat the cells with different concentrations of this compound for 24 hours.[1]
-
UVB Irradiation: Expose the cells to a controlled dose of UVB radiation.[1]
-
Post-Incubation: After irradiation, incubate the cells in fresh medium (with or without this compound) for 24-48 hours.[1]
-
MMP Quantification (ELISA): Collect the cell culture supernatant and quantify the levels of secreted MMP-1, MMP-2, and MMP-3 using specific ELISA kits.[1]
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the cells and perform RT-qPCR to measure the mRNA expression levels of MMP-1, MMP-2, and MMP-3.[1]
Objective: To determine the cytotoxicity of this compound on human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM with 10% FBS
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed HDFs in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with different concentrations of this compound for 24 hours.[4]
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Objective: To investigate the effect of this compound on the activation of the MAPK signaling pathway in HDFs.
Materials:
-
HDFs
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (total and phosphorylated p38, JNK, and ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection system
Protocol:
-
Cell Lysis: After treatment, lyse the HDFs in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[4]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[4]
-
Antibody Incubation:
-
Visualization: Visualize the protein bands using an ECL detection system.[4]
Signaling Pathways and Experimental Workflows
Caption: Germacrone's inhibition of melanin synthesis via the MAPK pathway.[1]
Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.[2]
Caption: General experimental workflow for dermatological compound evaluation.[1]
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of 13-Hydroxygermacrone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the large-scale purification of 13-Hydroxygermacrone.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources for the large-scale extraction of this compound?
This compound is a bioactive sesquiterpenoid primarily found in the rhizomes of plants from the Curcuma genus. A significant source for its isolation is Curcuma xanthorrhiza.[1][2] It is often co-extracted with other structurally similar germacrane (B1241064) sesquiterpenes, such as germacrone.[1]
Q2: What are the main challenges encountered in the large-scale purification of this compound?
The primary challenges in the purification of this compound include:
-
Co-elution with Structurally Similar Compounds: Crude extracts contain a complex mixture of other sesquiterpenoids with similar polarities, which makes chromatographic separation difficult.[1]
-
Thermal Instability: As with many sesquiterpenes, this compound can degrade at high temperatures, which is a concern during steps like solvent evaporation.[1]
-
Low Concentration: The concentration of this compound in the crude plant extract is often low, requiring efficient extraction and enrichment methods to obtain a high yield.[1]
-
Potential for Isomerization: The germacrane structure can be susceptible to rearrangements catalyzed by acids or bases, potentially forming artifacts during purification.[1]
-
Compound Instability on Silica (B1680970) Gel: Degradation can occur on acidic stationary phases like silica gel. It is advisable to test the stability on a small scale before committing to large-scale chromatography.[1]
Q3: Which analytical techniques are recommended for monitoring the purity of this compound during purification?
High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity of fractions during the purification process.[1] A reversed-phase C18 column with a mobile phase gradient of water and either acetonitrile (B52724) or methanol (B129727) is typically effective.[1] For final structural confirmation and purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable.[1]
Q4: What are the primary degradation pathways for this compound and how can they be avoided?
This compound is susceptible to several degradation pathways:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions.[3]
-
Oxidation: The molecule's double bonds and allylic protons make it prone to oxidation.[3]
-
Photodegradation: Exposure to UV or visible light can cause isomerization or degradation.[3]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[3]
To minimize degradation, it is recommended to work at room temperature or below, protect samples from light, use neutral pH conditions, and minimize exposure to heat during solvent evaporation.[1]
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause | Solution |
| Low yield of crude extract | Inefficient extraction solvent or method. | - Use a more suitable solvent system like ethanol (B145695) or methanol.[1]- Increase extraction time or use methods like Soxhlet extraction, being mindful of potential thermal degradation.[1] |
| Improper plant material preparation. | - Ensure rhizomes are properly dried and ground to a fine powder to maximize surface area for solvent penetration.[1] | |
| Degradation of this compound during extraction | Use of high temperatures for extended periods. | - Utilize cold maceration or room temperature extraction to minimize thermal degradation.[1]- If heat is necessary, reduce the extraction time and use the lowest effective temperature.[1] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation from impurities | Inappropriate solvent system. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution with a hexane-ethyl acetate (B1210297) or chloroform-methanol system is a good starting point for silica gel. For reversed-phase, optimize the water-acetonitrile or water-methanol gradient.[1] |
| Column overloading. | - Reduce the amount of crude extract loaded onto the column. A general guideline is 1-5% of the stationary phase weight.[1] | |
| Column channeling or cracking. | - Ensure uniform column packing. For wet packing, ensure the slurry is homogenous and settles without air bubbles.[1] | |
| Low recovery from the column | Irreversible adsorption onto the stationary phase. | - If using silica gel, deactivation by adding a small percentage of water or triethylamine (B128534) (for basic compounds) to the mobile phase might help.[1] |
| Compound instability on silica gel. | - Test for degradation on a small amount of silica gel first. If observed, consider a less acidic stationary phase like neutral alumina (B75360) or florisil.[1] | |
| Compound elutes too quickly or too slowly | Incorrect solvent polarity. | - Adjust the mobile phase polarity. For normal-phase, increase polarity (e.g., more ethyl acetate in hexane) to elute faster, or decrease it to slow it down. Do the opposite for reversed-phase.[1] |
Crystallization Issues
| Problem | Possible Cause | Solution |
| Failure to crystallize | The solution is not supersaturated. | - Slowly evaporate the solvent to increase the concentration.[1]- Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to a concentrated solution.[1] |
| Presence of impurities. | - Further purify the compound using another chromatographic step, as even small amounts of impurities can inhibit crystallization.[1] | |
| Incorrect solvent system. | - Screen a variety of solvents or solvent mixtures.[1] | |
| Oiling out instead of crystallizing | High concentration of impurities. | - Re-purify the material.[1] |
| Solution cooled too quickly. | - Allow the solution to cool down slowly to room temperature. |
Data Presentation
Table 1: Typical Yield and Purity of Sesquiterpenoids from Curcuma xanthorrhiza
This table summarizes the typical yield and purity of this compound and other co-isolated sesquiterpenoids from 5.0 kg of dried Curcuma xanthorrhiza rhizomes.[2]
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Experimental Protocols
Extraction and Partitioning
-
Preparation of Plant Material: Air-dry the rhizomes of Curcuma xanthorrhiza at room temperature until brittle. Grind the dried rhizomes into a fine powder.[1]
-
Extraction: Macerate the powdered rhizomes in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking. Repeat the extraction two more times with fresh solvent.[1][2]
-
Concentration: Combine the ethanolic extracts, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.[2]
-
Partitioning: Suspend the crude extract in water and successively partition with n-hexane, chloroform (B151607), and ethyl acetate. The sesquiterpenoids, including this compound, will primarily be in the n-hexane and chloroform fractions.[2] Concentrate each fraction under reduced pressure.[2]
Purification by Column Chromatography
-
Stationary Phase: Use silica gel (70-230 mesh) as the stationary phase.[2]
-
Column Packing: Pack a glass column with silica gel using a slurry method with n-hexane.[2]
-
Sample Loading: Adsorb the n-hexane fraction onto a small amount of silica gel and load it onto the top of the prepared column.[2]
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. A suggested gradient could be 100% n-hexane, followed by increasing concentrations of ethyl acetate in n-hexane (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).[1][2]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the compounds of interest. Pool fractions with similar TLC profiles.[2]
Final Purification by Preparative HPLC
-
Instrumentation: Use a preparative HPLC system with a UV detector.[2]
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-C18, 250 x 9.4 mm, 5 µm) is suitable.[2]
-
Mobile Phase: A gradient of methanol and water is typically used. Optimize the separation by starting with a lower concentration of methanol and gradually increasing it.[2]
-
Injection and Elution: Dissolve the semi-purified fraction containing this compound in a small volume of methanol and inject it into the HPLC system. Monitor the elution at a suitable wavelength (e.g., 210 nm).[2]
-
Peak Collection: Collect the peak corresponding to this compound.[2]
-
Purity Analysis: Confirm the purity of the isolated compound by analytical HPLC.[2]
Final Purification by Crystallization (General Protocol)
-
Solvent Selection: Dissolve a small amount of the enriched this compound in various solvents to find one in which it is sparingly soluble at room temperature but more soluble when heated. Alternatively, find a solvent in which it is highly soluble and an anti-solvent in which it is insoluble.[1]
-
Crystallization: Dissolve the enriched compound in a minimal amount of the chosen hot solvent. Allow the solution to cool slowly to room temperature. If crystals do not form, refrigerate (4°C) or freeze (-20°C) the solution to induce crystallization.[1] Alternatively, dissolve the compound in a good solvent and add the anti-solvent dropwise until the solution becomes slightly turbid, then let it stand.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under a vacuum.[1]
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low purity after column chromatography.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.[4]
References
Technical Support Center: Overcoming Co-elution of Sesquiterpenoids with 13-Hydroxygermacrone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the co-elution of sesquiterpenoids with 13-Hydroxygermacrone during chromatographic analysis.
Troubleshooting Guides
Issue: Poor resolution between this compound and other sesquiterpenoids.
Initial Assessment:
Before modifying the chromatographic method, ensure the HPLC system is functioning optimally. Check for:
-
System Suitability: Perform a system suitability test to check parameters like theoretical plates, tailing factor, and repeatability.
-
Peak Shape: Broad or tailing peaks can exacerbate co-elution issues. Common causes include column degradation, improper packing, or a mismatch between the injection solvent and the mobile phase.[1]
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Organic Modifier: Switching the organic modifier in the mobile phase can alter selectivity. If you are using acetonitrile (B52724), consider switching to methanol (B129727) or a combination of both. Acetonitrile generally has a stronger elution strength, but methanol can offer different selectivity for structurally similar compounds.[2]
-
Acidic Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial. This suppresses the ionization of residual silanol (B1196071) groups on the silica-based C18 column, leading to improved peak shape and reproducibility for sesquiterpenoids like this compound.[2]
-
pH Adjustment: The pH of the mobile phase can significantly impact the retention time of ionizable compounds. For neutral compounds like many sesquiterpenoids, the effect is less pronounced. However, subtle changes in pH can still influence selectivity.[1][3][4]
-
-
Gradient Optimization:
-
Scouting Gradient: If you are unsure about the optimal elution conditions, start with a broad "scouting" gradient (e.g., 5-100% organic solvent over 20-30 minutes) to determine the approximate retention time of the compounds of interest.
-
Shallow Gradient: Once the elution window is known, employ a shallower gradient around the region where this compound and its co-eluting neighbors elute. This increases the separation time between peaks, improving resolution.
-
-
Stationary Phase Selection:
-
Column Chemistry: While C18 columns are commonly used for sesquiterpenoid separation, consider a column with a different stationary phase chemistry if co-elution persists. Phenyl-hexyl or embedded polar group (e.g., amide, carbamate) columns can offer alternative selectivities.
-
Particle Size and Column Length: Using a column with smaller particle size (e.g., sub-2 µm) or a longer column can increase column efficiency (N), leading to better resolution.[5]
-
-
Temperature Control:
-
Increased Temperature: Elevating the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of this compound, as some sesquiterpenes can degrade at elevated temperatures.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Which sesquiterpenoids commonly co-elute with this compound?
A1: Sesquiterpenoids with similar structures and polarities are prone to co-elution with this compound, especially when isolated from natural sources like Curcuma xanthorrhiza. Commonly co-eluting compounds include germacrone , furanodiene , and furanodienone .[6][7]
Q2: What is a good starting HPLC method for the separation of this compound?
A2: A good starting point for reversed-phase HPLC analysis of this compound is a C18 column with a gradient elution. A typical mobile phase would consist of water (A) and acetonitrile (B), both containing 0.1% formic acid. A starting gradient could be 40-70% B over 30 minutes. The detection wavelength is typically set around 210 nm.[2][6]
Q3: How can I confirm if a peak is pure or contains a co-eluting compound?
A3: Peak purity analysis can be performed using a photodiode array (PDA) detector or a mass spectrometer (MS). A PDA detector can assess the spectral homogeneity across a single peak. If the UV spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of a co-eluting impurity. An MS detector can identify different m/z values across the peak, confirming co-elution.
Q4: Can sample preparation contribute to co-elution issues?
A4: Yes, improper sample preparation can lead to peak distortion and apparent co-elution. Ensure that the sample is fully dissolved in a solvent compatible with the initial mobile phase. Injecting a sample in a much stronger solvent than the mobile phase can cause peak fronting and broadening.
Q5: What are the typical storage conditions to prevent degradation of this compound, which could lead to additional peaks and complicate analysis?
A5: To ensure the stability of this compound, it should be stored in a cool, dark, and dry place. For long-term storage, temperatures of 2-8°C or -20°C are recommended. The compound is susceptible to degradation via hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation. A stability-indicating HPLC method should be used to monitor for degradation products.[8]
Data Presentation
Table 1: Typical Yield and Purity of Sesquiterpenoids from Curcuma xanthorrhiza
| Compound | Starting Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Data is based on the isolation from 5.0 kg of dried rhizomes of Curcuma xanthorrhiza.[6]
Table 2: Illustrative Comparison of HPLC Conditions for Sesquiterpenoid Separation
| Parameter | Method A | Method B | Method C |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 3.5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 40-70% B in 30 min | 50-80% B in 25 min | 40-70% B in 30 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Temperature | 25°C | 35°C | 25°C |
| Expected Outcome | Good initial separation | Altered selectivity, potentially resolving co-eluting peaks | Different selectivity due to π-π interactions, may improve resolution of aromatic sesquiterpenoids |
This table presents illustrative data to guide method development. Actual results will vary based on the specific sample matrix and HPLC system.
Experimental Protocols
Protocol 1: Extraction and Partial Purification of this compound
-
Plant Material Preparation: Air-dry the rhizomes of Curcuma xanthorrhiza and grind them into a coarse powder.
-
Extraction: Macerate the powdered rhizomes in 95% ethanol (B145695) (1:10 w/v) at room temperature for 72 hours. Repeat the extraction three times.[6]
-
Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.[6]
-
Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid extraction successively with n-hexane, chloroform (B151607), and ethyl acetate. The sesquiterpenoids, including this compound, will be concentrated in the n-hexane and chloroform fractions.[6]
-
Silica (B1680970) Gel Column Chromatography:
-
Pack a glass column with silica gel (70-230 mesh) using a slurry method with n-hexane.
-
Adsorb the n-hexane fraction onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions containing this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis and Final Purification
-
Instrumentation: A preparative or analytical HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution: Start with a gradient of 40% B to 70% B over 30 minutes. This can be optimized to a shallower gradient around the elution time of this compound for better resolution.
-
Flow Rate: 1.0 mL/min for analytical scale.
-
Detection: Monitor the elution at 210 nm.[6]
-
Injection: Dissolve the semi-purified fraction from column chromatography in a small volume of methanol and inject it into the HPLC system.
-
Peak Collection: For preparative HPLC, collect the peak corresponding to this compound.
-
Purity Confirmation: Analyze the collected fraction using the same analytical HPLC method to confirm purity.
Mandatory Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. benchchem.com [benchchem.com]
- 3. moravek.com [moravek.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing thermal degradation of 13-Hydroxygermacrone during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the thermal degradation of 13-Hydroxygermacrone during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
A1: this compound is a germacrane-type sesquiterpenoid with significant biological activities, including anti-inflammatory properties. As a thermolabile compound, it is sensitive to heat and can easily degrade during conventional extraction processes that employ high temperatures. This degradation can result in a loss of biological activity and the formation of impurities, which can compromise research and drug development.[1]
Q2: What are the primary factors that contribute to the degradation of this compound during extraction?
A2: Several factors can contribute to the degradation of this compound during the extraction process:
-
High Temperatures: Traditional methods like Soxhlet and steam distillation use high temperatures that can induce thermal degradation.
-
Prolonged Extraction Times: Extended exposure to heat and solvents increases the likelihood of degradation.
-
Solvent Type: The choice of solvent can impact the stability of the compound.
-
Presence of Light and Air: Exposure to UV light and oxygen can lead to photodegradation and oxidation.
-
pH of the Extraction Medium: Acidic or basic conditions can catalyze degradation reactions.[1]
Q3: Which extraction methods are recommended to minimize the degradation of this compound?
A3: To minimize thermal degradation, it is advisable to use advanced extraction techniques that operate at lower temperatures and for shorter durations. Recommended methods include:
-
Supercritical Fluid Extraction (SFE): This technique uses supercritical carbon dioxide as a solvent at low temperatures, preventing thermal stress.
-
Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to improve extraction efficiency at lower temperatures.
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy for rapid heating of the solvent and plant material, significantly reducing the extraction time. Careful control of microwave power and temperature is essential to prevent degradation.
Q4: How can I monitor the degradation of this compound during my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method to monitor the stability of this compound. A well-developed HPLC method can separate the intact compound from its degradation products, allowing for quantification of its concentration over time.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Final Extract
| Possible Cause | Recommended Action(s) |
| Degradation during extraction | 1. Switch to a low-temperature extraction method like Supercritical Fluid Extraction (SFE) or Ultrasound-Assisted Extraction (UAE). 2. If using Microwave-Assisted Extraction (MAE), optimize the parameters to use lower power and shorter irradiation times. 3. For solvent-based extractions, use a rotary evaporator under reduced pressure to lower the boiling point of the solvent during the concentration step. |
| Inefficient extraction | 1. Ensure the plant material is finely ground to increase the surface area for extraction. 2. Optimize the solvent-to-solid ratio to ensure complete immersion of the plant material. 3. Consider increasing the extraction time for non-thermal methods like maceration, or perform multiple extraction cycles. |
| Improper solvent selection | 1. Based on literature, ethanol (B145695) or methanol (B129727) are effective solvents for extracting sesquiterpenoids. 2. For SFE, consider adding a co-solvent like ethanol to modify the polarity of the supercritical CO2. |
Issue 2: Appearance of Unknown Peaks in the HPLC Chromatogram
| Possible Cause | Recommended Action(s) |
| Degradation of this compound | 1. Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. 2. Minimize the exposure of the sample to heat and light during sample preparation and analysis. Use amber vials for storage. |
| Sample or solvent contamination | 1. Analyze a blank (solvent only) to rule out solvent contamination. 2. Ensure all glassware and equipment are thoroughly cleaned. |
| Co-elution with impurities | 1. Optimize the HPLC mobile phase gradient to improve the separation of peaks. 2. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity. |
Data Presentation
Table 1: Comparison of Extraction Method Performance for Sesquiterpenoids
| Extraction Method | Key Parameters | Extraction Time | Solvent Consumption | Representative Yield (%) | Purity of Final Product |
| Soxhlet Extraction | Solvent type, Temperature (boiling point of solvent) | 6 - 24 hours | High | 5 - 10 | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, Frequency, Temperature, Solvent concentration, Time | 20 - 60 minutes | Low to Moderate | 15 - 25 | High |
| Microwave-Assisted Extraction (MAE) | Microwave power, Temperature, Time, Solvent to solid ratio | 5 - 40 minutes | Low | 10 - 20 | High |
| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO2 flow rate, Co-solvent percentage | 30 - 120 minutes | None (CO2 is recycled) | 10 - 20 | Very High |
Note: This table presents representative data based on the extraction of similar bioactive compounds from plant matrices and highlights the relative efficiencies of each technique.
Table 2: Illustrative Thermal Degradation of this compound
| Temperature (°C) | Exposure Time (hours) | Remaining this compound (%) |
| 40 | 24 | 98.5 |
| 40 | 72 | 95.2 |
| 60 | 24 | 85.3 |
| 60 | 72 | 70.1 |
| 80 | 24 | 62.7 |
| 80 | 72 | 45.8 |
Disclaimer: This table is for illustrative purposes to demonstrate the expected trend of thermal degradation. Actual degradation rates should be determined experimentally.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) to Minimize Degradation
Objective: To extract this compound from plant material with minimal thermal degradation.
Materials:
-
Dried and powdered plant material (e.g., Curcuma xanthorrhiza rhizomes)
-
Extraction solvent (e.g., 95% ethanol)
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Methodology:
-
Sample Preparation: Weigh 1.0 g of powdered plant material and place it in a microwave-safe extraction vessel.
-
Solvent Addition: Add 20 mL of 95% ethanol to the vessel.
-
Extraction Parameters: Set the MAE parameters to minimize thermal stress. Suggested starting ranges are:
-
Microwave Power: 300-500 W
-
Extraction Time: 5-15 minutes
-
Temperature: Monitor and control to not exceed 60°C.
-
-
Post-Extraction: After the extraction is complete, allow the vessel to cool to room temperature.
-
Filtration: Filter the extract to remove the solid plant material.
-
Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., < 40°C).
-
Analysis: Redissolve the dried extract in a suitable solvent and analyze by HPLC to determine the yield and purity of this compound.
Protocol 2: Supercritical Fluid Extraction (SFE) for High Purity Extraction
Objective: To extract this compound with high purity and no thermal degradation.
Materials:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
Liquid CO2
-
Co-solvent (e.g., ethanol)
Methodology:
-
Sample Loading: Pack the powdered plant material into the extraction vessel.
-
System Parameters:
-
Pump liquid CO2 into the system and bring it to a supercritical state by controlling pressure and temperature (e.g., 20-30 MPa and 40-50°C).
-
Introduce a co-solvent such as ethanol (e.g., 5-10%) to modify the polarity of the supercritical fluid.
-
-
Extraction: The supercritical fluid passes through the extraction vessel, dissolving the this compound.
-
Collection: The extract-laden fluid flows into a separator vessel where the pressure is reduced, causing the CO2 to return to a gaseous state and the extracted compound to precipitate.
-
Final Product: The solvent-free extract is collected from the separator.
Protocol 3: Forced Thermal Degradation Study
Objective: To quantitatively assess the thermal stability of this compound.
Materials:
-
Pure this compound
-
HPLC grade solvent (e.g., methanol)
-
Heating oven
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol of a known concentration (e.g., 1 mg/mL).
-
Thermal Stress:
-
Dispense aliquots of the stock solution into several amber HPLC vials.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), remove one vial from each oven.
-
Also, include a control sample stored at a low temperature (e.g., 4°C) protected from light.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the peak area of this compound in each sample.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point and temperature relative to the initial concentration (time 0).
-
Plot the percentage of remaining this compound against time for each temperature to determine the degradation kinetics.
-
Visualizations
Caption: Recommended workflow for the extraction of this compound.
References
optimizing the yield of 13-Hydroxygermacrone from Curcuma species
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation and quantification of 13-Hydroxygermacrone from Curcuma species.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Extraction & Initial Processing
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my crude extract yield consistently low? | 1. Inefficient Solvent/Method: The chosen solvent may not be optimal for extracting sesquiterpenoids. 2. Improper Plant Material Preparation: Insufficient grinding of the rhizomes limits solvent penetration.[1] 3. Insufficient Extraction Time: The maceration or extraction period may be too short for exhaustive extraction. | 1. Use an appropriate solvent system like ethanol (B145695) or methanol (B129727).[1] Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which can improve efficiency.[2] 2. Ensure the rhizomes are thoroughly dried and ground to a fine powder to maximize the surface area for solvent contact.[1] 3. Increase the extraction time or perform multiple extraction cycles. For example, maceration in 95% ethanol can be repeated three times over 72 hours.[3] |
| I'm seeing a low yield of this compound in my extract, even with a good total crude yield. What's happening? | 1. Thermal Degradation: this compound is thermolabile and can degrade at high temperatures used in methods like Soxhlet or prolonged heating.[4] 2. Photodegradation/Oxidation: Exposure to light and air (oxygen) can cause degradation.[4] 3. pH Instability: Acidic or basic conditions during extraction can catalyze degradation reactions.[4][5] | 1. Employ low-temperature extraction methods such as cold maceration, UAE, or Supercritical Fluid Extraction (SFE).[1][4] If using MAE, optimize for lower power and shorter times.[4] 2. Conduct extraction and subsequent steps in amber glassware or protect vessels from light. Minimize exposure to air where possible. 3. Ensure the pH of the extraction medium is near neutral.[5] |
| My chromatogram (HPLC/GC) shows several unknown peaks that are not present in the reference standard. | Formation of Degradation Products: The extraction or sample processing conditions are too harsh, causing the parent compound to break down.[4] | 1. Re-evaluate your extraction method for sources of high heat, extreme pH, or prolonged processing times.[4] 2. Use a stability-indicating method like HPLC to monitor degradation.[5] Consider performing forced degradation studies (acid/base hydrolysis, oxidation) to identify the retention times of potential degradation products.[5] 3. Analyze the unknown peaks using LC-MS to identify their structures and understand the degradation pathway.[4] |
Purification (Chromatography & Crystallization)
| Problem/Question | Possible Cause(s) | Recommended Solution(s) |
| Why is the separation of this compound poor during column chromatography? | 1. Inappropriate Solvent System: The mobile phase does not provide adequate resolution between the target compound and impurities.[1] 2. Column Overloading: Too much crude extract was loaded onto the column.[1] 3. Poor Column Packing: Channeling or cracking of the stationary phase leads to an uneven flow of the mobile phase.[1] | 1. Optimize the mobile phase using Thin Layer Chromatography (TLC) first. A gradient elution with a hexane-ethyl acetate (B1210297) or chloroform-methanol system is a good starting point for silica (B1680970) gel.[1] 2. Reduce the sample load. A general guideline is to load 1-5% of the stationary phase weight.[1] 3. Ensure the column is packed uniformly. Use a slurry packing method for silica gel, ensuring it is homogenous and free of air bubbles.[1] |
| What causes low recovery of the target compound from the chromatography column? | Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase (e.g., silica gel).[1] | If using silica gel, consider deactivating it by adding a small amount of water or triethylamine (B128534) to the mobile phase.[1] This can reduce strong interactions with active sites on the silica. |
| My purified this compound fraction will not crystallize. What should I do? | 1. Solution is Not Supersaturated: The concentration of the compound is too low for crystals to form.[1] 2. Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[1] 3. Incorrect Solvent System: The chosen solvent may be too good at solvating the compound, preventing it from precipitating. | 1. Slowly evaporate the solvent to increase the concentration.[1] Alternatively, add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to induce precipitation.[1] 2. Subject the fraction to another round of purification, such as preparative HPLC, to remove residual impurities.[1][3] 3. Screen a variety of solvents and solvent mixtures to find one that promotes crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which Curcuma species is it found? A1: this compound is a naturally occurring germacrane-type sesquiterpenoid.[3] It is known to be a thermolabile compound, meaning it is sensitive to heat.[4] It has been isolated from various medicinal plants, particularly within the Curcuma genus, including Curcuma xanthorrhiza, Curcuma wenyujin, Curcuma phaeocaulis, and Curcuma aeruginosa.[3][6][7][8]
Q2: Which extraction method provides the best yield for this compound? A2: While traditional methods like Soxhlet extraction are used, they often involve high heat which can degrade this compound.[4] Modern techniques that operate at lower temperatures and for shorter durations are recommended to maximize yield and purity.[2] These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[2][4] The choice depends on available equipment and the scale of the extraction.
Q3: How should I store purified this compound to ensure its stability? A3: Based on guidelines for sesquiterpenoids, this compound should be stored in a well-closed container, protected from air and light.[5][9] For long-term stability, refrigeration (2-8°C) or freezing (-20°C) is recommended.[5]
Q4: What analytical techniques are best for quantifying this compound? A4: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective method for routine quantification.[10] For applications requiring higher sensitivity and specificity, such as analysis in complex biological matrices (e.g., plasma), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[10][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used.[9]
Q5: What is a typical yield for this compound from Curcuma rhizomes? A5: The yield of sesquiterpenoids is generally low in plants.[12] In one detailed isolation from 5.0 kg of dried Curcuma xanthorrhiza rhizomes, the final yield of this compound was 45.0 mg, which corresponds to a 0.0009% yield, with a purity of over 98%.[3]
Data Presentation
Table 1: Comparison of Extraction Method Performance
This table presents representative data based on the extraction of similar bioactive compounds from plant matrices to highlight the relative efficiencies of each technique.[2]
| Extraction Method | Key Parameters | Extraction Time | Solvent Consumption | Representative Yield (%) | Purity of Final Product |
| Soxhlet Extraction | Solvent type, Temperature (boiling point) | 6 - 24 hours | High | 5 - 10 | Moderate |
| Ultrasound-Assisted (UAE) | Ultrasonic power, Frequency, Temp., Time | 20 - 60 minutes | Low to Moderate | 15 - 25 | High |
| Microwave-Assisted (MAE) | Microwave power, Temperature, Time | 5 - 40 minutes | Low | 10 - 20 | High |
| Supercritical Fluid (SFE) | Pressure, Temperature, Co-solvent | 30 - 120 minutes | Very Low (CO₂) | 12 - 18 | Very High |
Table 2: Typical Yield & Purity from Curcuma xanthorrhiza
Data based on the isolation from 5.0 kg of dried rhizomes.[3]
| Compound | Initial Plant Material (kg) | Final Yield (mg) | Yield (%) | Purity (%) |
| Furanodiene | 5.0 | 180.0 | 0.0036 | >95 |
| Germacrone | 5.0 | 450.0 | 0.0090 | >98 |
| Furanodienone | 5.0 | 89.0 | 0.0018 | >95 |
| This compound | 5.0 | 45.0 | 0.0009 | >98 |
Experimental Protocols
Protocol 1: Extraction and Liquid-Liquid Partitioning
This protocol is adapted from a successful isolation of this compound.[3]
-
Plant Material Preparation: Dry the rhizomes of a suitable Curcuma species (e.g., C. xanthorrhiza) and grind them into a coarse powder.
-
Maceration: Macerate the powdered rhizomes (e.g., 5.0 kg) in 95% ethanol at room temperature for 72 hours. Repeat this process three times to ensure complete extraction.
-
Concentration: Combine the ethanolic extracts, filter to remove solid plant material, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanolic extract in distilled water.
-
Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, followed by chloroform (B151607), and then ethyl acetate. Sesquiterpenoids like this compound will primarily be found in the n-hexane and chloroform fractions.
-
Concentrate each fraction separately under reduced pressure.
-
Protocol 2: Purification by Chromatography
This protocol outlines the steps following initial extraction and partitioning.[3]
-
Silica Gel Column Chromatography:
-
Stationary Phase: Use silica gel (e.g., 70-230 mesh).
-
Column Packing: Pack a glass column with silica gel using a slurry method with n-hexane.
-
Sample Loading: Adsorb the n-hexane fraction (rich in sesquiterpenoids) onto a small amount of silica gel and carefully load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Pool fractions that show similar TLC profiles.
-
-
Preparative HPLC:
-
System: Use a preparative HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is suitable.
-
Mobile Phase: Use a gradient of methanol and water. Optimize the gradient to achieve the best separation.
-
Injection & Collection: Dissolve the semi-purified fraction from the previous step in methanol, inject it into the system, and collect the peak corresponding to this compound, monitoring at a suitable wavelength (e.g., 210 nm).
-
Purity Confirmation: Verify the purity of the final isolated compound using analytical HPLC.
-
Protocol 3: Quantification by HPLC-UV
This is a general protocol for quantification and may require optimization.[9]
-
Sample Preparation:
-
Extraction: Weigh 1.0 g of powdered plant material and extract with 20 mL of methanol using ultrasonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B).
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: A logical guide for troubleshooting low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Genus Curcuma: chemical and ethnopharmacological role in aging process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 13-Hydroxygermacrone Stability and Degradation
This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with 13-Hydroxygermacrone. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability issues and questions regarding its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a sesquiterpenoid, a class of natural products known for their diverse biological activities. As with many complex organic molecules, its stability can be a critical factor in research and development. Degradation can lead to a loss of potency, the formation of impurities with altered or adverse effects, and inaccurate experimental results. Understanding its stability profile is crucial for ensuring the reliability and reproducibility of studies, as well as for defining appropriate storage and handling conditions.
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, a germacranolide sesquiterpene, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The ester linkage in the lactone ring is prone to hydrolysis under both acidic and basic conditions, leading to ring-opening.
-
Oxidation: The presence of double bonds and allylic protons in the molecule makes it susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.
-
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce isomerization of the double bonds or other photochemical reactions, leading to the formation of various degradation products.
-
Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation reactions, leading to a faster loss of the parent compound.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at low temperatures, such as 2-8°C or frozen at -20°C.[1] For solutions, it is recommended to use degassed solvents and store them under an inert atmosphere (e.g., nitrogen or argon) in amber vials to protect from light.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The most common and effective method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[1] This technique allows for the separation and quantification of the intact this compound from its degradation products. Key parameters to monitor during a stability study include the assay of the active ingredient, the appearance of any new peaks in the chromatogram (degradation products), and any changes in the physical appearance of the sample (e.g., color change).[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Troubleshooting HPLC Analysis Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid loss of this compound potency in solution. | 1. pH of the solvent: The solution may be too acidic or alkaline, causing hydrolysis of the lactone ring.[1] 2. Oxidation: The solvent may contain dissolved oxygen, or the container may not be properly sealed.[1] 3. Light exposure: The solution may be exposed to light, leading to photodegradation.[1] | 1. Ensure the pH of the solvent is near neutral (pH 6-7.5). Use buffered solutions if necessary.[1] 2. Use de-gassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.[1] |
| Appearance of unknown peaks in the HPLC chromatogram. | 1. Degradation: this compound is degrading under the storage or experimental conditions.[1] 2. Contamination: The sample or solvent may be contaminated. | 1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.[1] 2. Analyze a blank (solvent only) to rule out solvent contamination. Ensure proper cleaning of all glassware and equipment. |
| Inconsistent stability results between batches. | 1. Variability in storage conditions: Inconsistent temperature, humidity, or light exposure. 2. Inherent batch-to-batch variability: Differences in the purity or crystalline form of the initial material. | 1. Ensure that all stability chambers are properly calibrated and maintained to provide consistent environmental conditions. 2. Thoroughly characterize each new batch of this compound before initiating a stability study. |
Troubleshooting Decision Tree for Unexpected Degradation
Quantitative Stability Data
The following tables present hypothetical, yet representative, stability data for this compound under various stress conditions. This data is for illustrative purposes and should be confirmed by experimental studies.
Table 1: Stability of this compound in Solution at Different pH Values
| Time (hours) | % Remaining (pH 3.0, 40°C) | % Remaining (pH 7.0, 40°C) | % Remaining (pH 9.0, 40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.8 | 85.1 |
| 6 | 85.7 | 99.5 | 60.3 |
| 12 | 72.1 | 99.1 | 35.8 |
| 24 | 50.5 | 98.2 | 12.5 |
Table 2: Stability of this compound under Thermal and Photolytic Stress
| Condition | Time | % Remaining |
| Thermal Stress (Solid State) | ||
| 60°C | 24 hours | 98.5 |
| 60°C | 72 hours | 95.2 |
| 80°C | 24 hours | 92.1 |
| 80°C | 72 hours | 80.7 |
| Photostability (Solid State) | ||
| UV Light (254 nm) | 24 hours | 88.3 |
| UV Light (254 nm) | 72 hours | 70.1 |
| Photostability (in Methanol) | ||
| UV Light (254 nm) | 8 hours | 75.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and understand the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.[1]
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 2 hours.[1]
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, for 24 hours.[1]
-
-
Thermal Degradation:
-
Expose solid this compound to dry heat at 80°C for 72 hours.[1]
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Photodegradation:
-
Expose solid this compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.
-
Dissolve the stressed solid in methanol for HPLC analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a starting point for a stability-indicating HPLC method for the analysis of this compound and its degradation products.
HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Note: This method is a starting point and must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Degradation Pathways of this compound
Experimental Workflow for Stability Testing
References
Technical Support Center: Managing 13-Hydroxygermacrone in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 13-Hydroxygermacrone in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a naturally occurring sesquiterpenoid with promising anti-inflammatory properties.[1][2] Its chemical structure, characterized by a ten-membered carbocyclic ring, makes it hydrophobic.[1] This low water solubility presents a significant challenge in experimental settings, as it can lead to precipitation in aqueous buffers and cell culture media, affecting the accuracy and reproducibility of results.[3]
Q2: What are the primary causes of this compound precipitation in my experiments?
Precipitation of this compound in aqueous solutions is primarily due to its hydrophobic nature and low solubility.[3] Key factors that can trigger precipitation include:
-
High Concentration: Exceeding the solubility limit of this compound in the aqueous medium.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
pH: The stability of this compound is pH-dependent. Acidic or basic conditions can lead to hydrolysis of the lactone ring, potentially affecting its solubility and leading to degradation.[4]
-
Temperature: Changes in temperature can affect the solubility of chemical compounds.[5]
-
Interactions with Media Components: Components in cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: How can I prepare a stock solution of this compound?
Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common and effective choice.[3]
Q4: What are the known degradation pathways for this compound?
This compound is susceptible to degradation through several pathways:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions.[4]
-
Oxidation: The molecule contains double bonds and allylic protons, making it prone to oxidation.[4]
-
Photodegradation: Exposure to UV or visible light can cause isomerization or degradation.[4]
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.[4]
Q5: How can I monitor the stability of my this compound solution?
The most common and reliable method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[4] A stability-indicating HPLC method can separate the intact compound from its degradation products, allowing for accurate quantification of its concentration over time.[4]
Troubleshooting Guides
Issue: Precipitate Forms Immediately Upon Diluting Stock Solution
Possible Cause: This is likely due to "solvent shock," where the rapid change in solvent polarity upon dilution into an aqueous medium causes the hydrophobic compound to precipitate.
Solutions:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible to avoid solvent effects and potential cytotoxicity. A general guideline for cell culture is to keep the final DMSO concentration at or below 0.5%.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the aqueous medium.
-
Slow Addition and Mixing: Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.[5]
-
Pre-warm the Medium: Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C for cell culture) can sometimes improve solubility.[5]
Issue: Precipitate Forms Over Time During Incubation
Possible Cause: This could be due to the compound's instability under the experimental conditions (e.g., temperature, pH, light exposure) or slow equilibration to a concentration above its solubility limit.
Solutions:
-
pH Control: Ensure the pH of your aqueous solution is within a stable range for this compound, ideally near neutral (pH 6-7.5).[4] Use buffered solutions where appropriate.
-
Protect from Light: Store and handle solutions of this compound in amber vials or wrap containers in aluminum foil to prevent photodegradation.[4]
-
Temperature Control: Maintain a consistent and appropriate temperature throughout the experiment. For long-term storage of stock solutions, temperatures of 2-8°C or -20°C are recommended.[4]
-
Use of Solubilizing Agents: Consider incorporating solubilizing agents to enhance and maintain the solubility of this compound in your aqueous medium.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.33 g/mol [1][2] |
| Physical State | Powder/Crystal[2] |
| CAS Number | 103994-29-2[2] |
Table 2: Approximate Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for primary stock solutions.[3] |
| Ethanol | ~ 20 | Can be used as a co-solvent.[3] |
| Methanol | ~ 15 | Less commonly used for in vitro assays.[3] |
| Water | < 0.1 | Practically insoluble in aqueous solutions.[3] |
| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffers.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in aqueous-based experiments.
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock solution (e.g., 20 mM).[3]
-
Vortex the tube thoroughly until the compound is completely dissolved.[3]
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using Cyclodextrins
Objective: To prepare a this compound solution with enhanced aqueous solubility using a cyclodextrin-based inclusion complex.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess amount of this compound powder to each HP-β-CD solution.
-
Stir the mixtures at room temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
After the stirring period, centrifuge or filter the suspension to remove the undissolved this compound.
-
The clear supernatant contains the solubilized this compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., by HPLC).
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: In-vitro anti-inflammatory assay workflow.
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
avoiding isomerization of 13-Hydroxygermacrone during purification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of 13-Hydroxygermacrone, with a specific focus on preventing its isomerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a bioactive sesquiterpenoid with anti-inflammatory properties, primarily isolated from plants of the Curcuma genus.[1] Its purification is challenging due to its thermal instability and the propensity of its germacrane (B1241064) skeleton to undergo acid- or base-catalyzed rearrangements, leading to the formation of isomers and degradation products. Co-elution with structurally similar compounds further complicates the separation process.
Q2: What are the primary factors that induce isomerization of this compound during purification?
A2: The main factors that can induce isomerization and degradation of this compound include:
-
Heat: Elevated temperatures during extraction, solvent evaporation, or chromatography can promote isomerization and degradation.[2]
-
Acidic Conditions: The presence of acids can catalyze the rearrangement of the germacrane skeleton.
-
Basic Conditions: Alkaline environments can also lead to isomerization.
-
Light Exposure: Photodegradation can occur upon exposure to UV or visible light.[2]
-
Oxidation: The molecule is susceptible to oxidation due to the presence of double bonds and allylic protons.[2]
Q3: How can I monitor the purity of this compound and detect isomerization during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring purity and detecting isomerization. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727) is typically effective. Isomerization may be indicated by the appearance of new peaks, often with slightly different retention times, or by changes in peak shape such as tailing or splitting. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment. Isomers may appear as distinct spots with different Rf values, or as elongated spots if separation is incomplete.
Troubleshooting Guide: Isomerization During Purification
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Appearance of extra peaks in HPLC/TLC after extraction. | Thermal degradation and isomerization due to high temperatures during extraction. | • Employ cold maceration or room temperature extraction. • If heat is necessary, use the lowest effective temperature and minimize the extraction time. |
| Changes in peak ratios or new peaks appearing in fractions during column chromatography. | Acid- or base-catalyzed isomerization on the silica (B1680970) gel surface. Prolonged exposure to solvents that may have a non-neutral pH. | • Use neutral-pH silica gel for chromatography. • Consider using a less acidic stationary phase like Florisil®. • Neutralize solvents if they are acidic or basic. Use buffered mobile phases if necessary, maintaining a pH between 6.0 and 7.5.[2] • Work expeditiously to minimize the time the compound spends on the column. |
| Peak tailing or splitting in HPLC analysis. | On-column isomerization due to interactions with the stationary phase. Co-elution with a newly formed isomer. | • Optimize the mobile phase; the addition of a small amount of a neutral buffer can sometimes improve peak shape. • Ensure the pH of the mobile phase is strictly controlled. • Use a high-quality, end-capped C18 column to minimize interactions with residual silanols. |
| Low recovery of the target compound after purification. | Degradation and isomerization at multiple stages of the purification process. | • Review the entire workflow to identify and minimize exposure to heat, strong acids or bases, and light. • Use amber-colored glassware or wrap containers in aluminum foil to protect from light.[2] • Store extracts and fractions at low temperatures (4°C for short-term, -20°C for long-term) under an inert atmosphere (e.g., nitrogen or argon).[2] |
Quantitative Data Summary
While specific kinetic data for the isomerization of this compound is not extensively available in the public domain, the following table provides a qualitative summary of the impact of various conditions on its stability, based on general knowledge of germacrane sesquiterpenoids.
| Parameter | Condition | Effect on Isomerization/Degradation | Recommendation |
| Temperature | > 40°C | Increased rate | Maintain temperatures below 40°C during processing. |
| pH | < 5 | Acid-catalyzed isomerization | Maintain pH in the range of 6.0 - 7.5. |
| pH | > 8 | Base-catalyzed isomerization | Maintain pH in the range of 6.0 - 7.5. |
| Solvent | Protic Solvents (e.g., Methanol, Ethanol) | May facilitate proton exchange, potentially leading to isomerization. | Use aprotic solvents when possible, or ensure strict pH control with protic solvents. |
| Light | UV and Visible Light | Can induce photodegradation and isomerization. | Protect samples from light at all stages. |
Experimental Protocols
Protocol 1: Recommended Extraction and Initial Purification of this compound
This protocol is designed to minimize thermal and pH-induced isomerization.
-
Extraction:
-
Macerate the powdered plant material (e.g., Curcuma xanthorrhiza rhizomes) in 95% ethanol (B145695) at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive partitioning with n-hexane, followed by ethyl acetate (B1210297). This compound is expected to be enriched in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction under reduced pressure at a temperature below 40°C.
-
-
Initial Column Chromatography:
-
Use a glass column packed with neutral silica gel 60 (70-230 mesh).
-
Equilibrate the column with n-hexane.
-
Dissolve the concentrated ethyl acetate fraction in a minimal amount of dichloromethane (B109758) and load it onto the column.
-
Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Monitor the fractions by TLC (e.g., mobile phase of n-hexane:ethyl acetate 7:3) and pool the fractions containing this compound.
-
Protocol 2: HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water (HPLC grade)
-
Solvent B: Acetonitrile (HPLC grade)
-
-
Gradient Elution: Start with a suitable ratio of A:B (e.g., 60:40) and gradually increase the concentration of Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Caption: Potential isomerization and degradation pathways of this compound.
Caption: Recommended workflow for the purification of this compound to minimize isomerization.
References
Technical Support Center: 13-Hydroxygermacrone Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low bioactivity of 13-Hydroxygermacrone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
A1: this compound is a sesquiterpenoid, a class of natural products.[1] While research is ongoing, preliminary studies suggest it may possess anti-inflammatory properties.[1] However, comprehensive data on its cytotoxic effects against various cancer cell lines is currently limited in publicly available literature.[1] Its parent compound, germacrone (B1671451), has been more extensively studied and has shown a range of activities including anticancer, anti-inflammatory, and neuroprotective effects.[2]
Q2: What is the recommended solvent and how should I prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 20 mM).[3] It is advisable to store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect from light.[4]
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A3: A typical starting concentration range for sesquiterpenoids like this compound in cell-based assays is between 1 µM and 50 µM. However, due to limited specific data for this compound, it is highly recommended to perform a dose-response study for your specific cell line and assay. For reference, the related compound germacrone has shown IC50 values ranging from approximately 160 µM to 180 µM in certain cancer cell lines.[4]
Q4: My this compound is showing low to no activity in my assay. What are the common reasons for this?
A4: Low bioactivity of this compound can stem from several factors including:
-
Compound Precipitation: Due to its low aqueous solubility, the compound may precipitate when diluted from a DMSO stock into your aqueous cell culture medium.[3]
-
Compound Instability: The molecule may degrade under your experimental conditions (e.g., physiological pH, 37°C, light exposure).[5]
-
Suboptimal Assay Conditions: The chosen cell line may not be sensitive to the compound, or the assay endpoint may not be appropriate to detect its specific activity.
-
Incorrect Dosage: The concentrations tested may be too low to elicit a biological response.[4]
Troubleshooting Guide for Low Bioactivity
This guide provides a step-by-step approach to troubleshoot common issues leading to low or no observed biological activity of this compound.
Issue 1: Compound Precipitation
Symptoms:
-
Visible cloudiness or particulate matter in the cell culture wells after adding the compound.[3]
-
Inconsistent or non-reproducible results between experiments.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Visual Inspection: After adding this compound to your assay medium, carefully inspect the wells for any signs of precipitation.[3]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.[3] However, a slightly higher concentration might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
Consider Co-solvents: In some cases, using a co-solvent system, such as a small percentage of ethanol, may improve solubility.
-
Alternative Solubilization Methods: For persistent solubility issues, explore advanced techniques like using cyclodextrins to form inclusion complexes or preparing solid dispersions.[3]
Issue 2: Compound Instability
Symptoms:
-
Loss of activity over the time course of the experiment.
-
Appearance of unknown peaks in HPLC analysis of the compound in media.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound instability.
Detailed Steps:
-
pH Stability: Ensure the pH of your cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). This compound, like other sesquiterpene lactones, can be susceptible to hydrolysis under acidic or basic conditions.[5]
-
Minimize Pre-incubation: Prepare fresh compound-containing media for each experiment and add it to the cells as soon as possible.
-
Light Sensitivity: Protect stock solutions and experimental plates from direct light exposure, as some compounds are light-sensitive.[5]
-
Temperature Stability: Store stock solutions at low temperatures (-20°C or -80°C).[5] While experiments are conducted at 37°C, minimize the time the stock solution is at room temperature.
Issue 3: Suboptimal Assay System or Cell Line
Symptoms:
-
No biological response even at high concentrations where the compound is soluble.
-
Positive and negative controls for the assay are working as expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suboptimal assay system.
Detailed Steps:
-
Cell Line Selection: If targeting a specific pathway (e.g., NF-κB), use a cell line where this pathway is known to be active and responsive.
-
Assay Sensitivity: Ensure your assay is sensitive enough to detect subtle changes. For example, a cytotoxicity assay might not be suitable if the compound's primary effect is anti-inflammatory at non-toxic concentrations.
-
Positive Controls: Use a well-characterized compound with a similar proposed mechanism of action as a positive control to validate your assay system.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for primary stock solutions.[3] |
| Ethanol | ~ 20 | Can be used as a co-solvent.[3] |
| Methanol | ~ 15 | Less commonly used for in vitro assays.[3] |
| Water | < 0.1 | Practically insoluble in aqueous solutions.[3] |
| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffers.[3] |
Note: These are estimated values and should be confirmed experimentally.
Table 2: Reference IC50 Values for the Related Compound Germacrone
| Cell Line | Cancer Type | Incubation Time | Approximate IC50 (µM) |
| MCF-7/ADR | Breast Cancer | 48 hours | 180.41[4] |
| HepG2 | Human Hepatoma | 24 hours | 160[4] |
This data can serve as a reference for establishing initial dosage ranges for this compound.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control wells (medium with DMSO only).[1]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C to allow for formazan (B1609692) crystal formation.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vivo Anti-inflammatory Assay (TPA-Induced Mouse Ear Edema)
This in vivo model is a standard method for screening topical anti-inflammatory agents.[1]
Materials:
-
Male ddY mice
-
This compound
-
12-O-tetradecanoylphorbol-13-acetate (TPA)
-
Acetone (or other suitable vehicle)
-
Indomethacin (positive control)
-
Punch biopsy tool
-
Analytical balance
Procedure:
-
Animal Grouping: Divide mice into control, positive control (indomethacin), and test groups.[1]
-
Compound Application: Apply a solution of this compound in a suitable vehicle (e.g., acetone) topically to the inner and outer surfaces of one ear of each mouse in the test group. The other ear receives the vehicle alone.[1]
-
Inflammation Induction: After approximately 30 minutes, apply a solution of TPA in a vehicle to both ears of all mice.[1]
-
Edema Measurement: After a specified time (e.g., 4-6 hours), euthanize the mice and take circular sections from both ears using a punch biopsy tool. Weigh the ear punches.[1]
-
Calculation of Inhibition: The difference in weight between the TPA-treated ear and the vehicle-treated ear is the edema value. Calculate the percentage of edema inhibition by this compound relative to the control group.[1]
Signaling Pathways
While direct evidence for this compound is still emerging, sesquiterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
Hypothesized Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses. It is hypothesized that this compound may inhibit the activation of this pathway, leading to a reduction in the expression of pro-inflammatory genes.
Caption: Hypothesized inhibition of the NF-κB pathway.
Hypothesized Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cellular processes including inflammation. This compound may modulate the phosphorylation cascade of the MAPK pathway, thereby affecting the expression of inflammatory mediators.
References
Technical Support Center: Improving the Solubility of 13-Hydroxygermacrone for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 13-Hydroxygermacrone for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent due to its ability to dissolve many poorly water-soluble compounds like this compound.[1] It is advisable to prepare a high-concentration stock solution, for instance, between 10-50 mM, in 100% DMSO.[1]
Q2: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A2: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible.[1] A general guideline is to maintain the final DMSO concentration at or below 0.5%, though some cell lines may tolerate up to 1%.[1] It is crucial to determine the specific tolerance of your cell line by conducting a vehicle control experiment. High concentrations of DMSO (above 2%) can be toxic to most mammalian cell lines.[1]
Q3: My this compound precipitates when I add it to the aqueous assay buffer. What can I do?
A3: Precipitation in aqueous solutions is a common challenge with hydrophobic compounds. Here are several strategies to address this issue:[1]
-
Optimize Final DMSO Concentration: Use the lowest effective concentration of this compound and the highest tolerable DMSO concentration for your specific cell line.[1]
-
Use a Co-solvent System: In some instances, combining solvents can enhance solubility.[1]
-
Employ Solubilizing Agents: Techniques such as using cyclodextrins can improve aqueous solubility.[1]
-
Sonication: Gentle sonication can aid in dissolving minor precipitates.[1]
Q4: Are there alternative methods to enhance the solubility of this compound without using organic solvents?
A4: Yes, several methods can be explored to avoid organic solvents:
-
Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative known for its high water solubility and low toxicity.[1]
-
pH Adjustment: If this compound possesses ionizable groups, adjusting the pH of the solution may improve its solubility.[1]
Troubleshooting Guide: Precipitation in Assay Medium
| Symptom | Possible Cause | Suggested Solution |
| Visible particulate matter or cloudiness in the well after adding the compound.[1] | The concentration of this compound exceeds its solubility limit in the final assay medium.[1] | Prepare a serial dilution of the this compound stock solution in your cell culture medium, ensuring the final DMSO concentration remains below the tolerated limit for your cells.[1] |
| Inconsistent or non-reproducible assay results.[1] | The compound is not fully dissolved, leading to inaccurate concentrations in the assay. | Ensure complete dissolution of the stock solution before preparing dilutions. Gentle warming or sonication of the stock solution might be helpful. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1] |
Data Presentation: Solubility of this compound
The following table summarizes the approximate solubility of this compound in various solvents. These are estimated values and should be confirmed experimentally.
| Solvent | Approximate Solubility (mg/mL) | Notes |
| DMSO | > 50 | Recommended for primary stock solutions.[1] |
| Ethanol | ~ 20 | Can be used as a co-solvent.[1] |
| Methanol | ~ 15 | Less commonly used for in vitro assays.[1] |
| Water | < 0.1 | Practically insoluble in aqueous solutions.[1] |
| PBS (pH 7.4) | < 0.1 | Insoluble in physiological buffers.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
Materials:
-
This compound powder
-
100% Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.[1]
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 20 mM).[1]
-
Vortex the tube thoroughly until the compound is completely dissolved.[1]
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock solution in the target cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically ≤0.5%).[1]
-
Always include a vehicle control, which consists of the medium with the same final concentration of DMSO used for the test compound, in your experiments.[1]
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
Stir plate and magnetic stir bar
-
Centrifuge
Procedure:
-
Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v).[1]
-
Add an excess amount of this compound to each HP-β-CD solution.[1]
-
Stir the mixtures at room temperature for 24-48 hours to facilitate the formation of the inclusion complex and reach equilibrium.[1]
-
Following stirring, centrifuge the solutions to pellet the undissolved compound.[1]
-
Carefully collect the supernatant, which now contains the solubilized this compound-cyclodextrin complex.[1]
-
Determine the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV.[1]
-
The resulting solution can then be sterile-filtered and used for in vitro assays. Remember to include a control with the same concentration of HP-β-CD alone.[1]
Visualizations
Caption: Experimental workflow for preparing this compound for in vitro assays.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of MAPK signaling pathways by this compound.
References
Technical Support Center: 13-Hydroxygermacrone Assay
Welcome to the Technical Support Center for 13-Hydroxygermacrone analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the quantification and biological assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most prevalent methods for the analysis of sesquiterpenes and sesquiterpene lactones like this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). For high sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1]
Q2: What are the primary causes of interference in a this compound assay?
A2: Interference in this compound assays can stem from several sources:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, plant extracts) can suppress or enhance the ionization of this compound in LC-MS analysis, leading to inaccurate quantification.[2][3][4]
-
Co-eluting Compounds: Structurally similar compounds, isomers, or other secondary metabolites present in the sample can have similar retention times and spectral properties, leading to overlapping peaks in HPLC-UV analysis.
-
Degradation Products: this compound is susceptible to degradation via hydrolysis, oxidation, photodegradation, and thermal stress.[5] These degradation products can appear as new peaks in the chromatogram, potentially interfering with the main analyte peak.[5]
-
Adulterants: Herbal products can sometimes be adulterated with synthetic drugs or other undeclared botanical ingredients, which can interfere with the assay.[6][7][8]
Q3: How can I determine if my assay is experiencing matrix effects?
A3: Two primary methods are used to assess matrix effects in LC-MS analysis:
-
Post-Column Infusion: This qualitative method involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any fluctuation in the baseline signal of the analyte indicates the retention times at which co-eluting matrix components cause ion suppression or enhancement.[9]
-
Post-Extraction Spike Method: This quantitative approach compares the peak area of a this compound standard in a clean solvent to the peak area of the same standard spiked into a blank matrix sample after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects.[2]
Q4: What are the known signaling pathways affected by this compound?
A4: this compound is reported to have anti-inflammatory effects, which are believed to be mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10][11][12][13][14]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Resolution in HPLC Analysis
| Possible Cause | Recommended Action |
| Co-elution with interfering compounds | Optimize the mobile phase composition (e.g., change solvent ratios, try a ternary mixture). Adjust the column temperature. Consider a different stationary phase with alternative selectivity. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.[15] |
| Column contamination or degradation | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column. |
| Inappropriate flow rate | Optimize the flow rate to improve separation efficiency. |
Issue 2: Inaccurate or Irreproducible Results in LC-MS Analysis
| Possible Cause | Recommended Action |
| Matrix Effects (Ion Suppression or Enhancement) | Improve Sample Preparation: Use a more rigorous cleanup method like Solid-Phase Extraction (SPE) instead of simple protein precipitation or liquid-liquid extraction (LLE).[2] Modify Chromatography: Adjust the gradient or mobile phase to separate this compound from the interfering matrix components.[9] Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects as it co-elutes and experiences the same ionization effects as the analyte.[3][16] |
| Analyte Degradation | Prepare samples fresh and store them at low temperatures, protected from light.[5] Use a stability-indicating method to monitor for degradation products.[5] |
| Instrument Contamination | Regularly clean the ion source of the mass spectrometer. Implement a column wash step at the end of each run to remove strongly retained matrix components.[2] |
Issue 3: Unexpected Biological Activity in Cell-Based Assays
| Possible Cause | Recommended Action |
| Presence of bioactive interfering compounds | Purify the this compound sample to a high degree using techniques like preparative HPLC. Characterize the purity of the sample using multiple analytical techniques (e.g., HPLC-UV, LC-MS, NMR). |
| Interfering substance affects the same signaling pathway | If a co-eluting compound is suspected, attempt to identify it using mass spectrometry. Review the literature to determine if the identified interferent is known to affect the NF-κB or MAPK pathways.[10][11][12] |
| Compound degradation leading to active/inactive products | Ensure the stability of this compound in the cell culture media under the experimental conditions. Perform a forced degradation study and test the degradation products for biological activity. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to this compound analysis and factors that can cause interference.
Table 1: Comparison of Extraction Methods for this compound
| Extraction Method | Key Parameters | Extraction Time | Solvent Consumption | Representative Yield (%) | Purity of Final Product |
| Soxhlet Extraction | Solvent type, Temperature | 6 - 24 hours | High | 5 - 10 | Moderate |
| Ultrasound-Assisted Extraction (UAE) | Ultrasonic power, Frequency, Temperature, Time | 20 - 60 minutes | Low to Moderate | 15 - 25 | High |
| Microwave-Assisted Extraction (MAE) | Microwave power, Temperature, Time | 5 - 40 minutes | Low | 10 - 20 | High |
| Supercritical Fluid Extraction (SFE) | Pressure, Temperature, CO2 flow rate | 30 - 120 minutes | Very Low (Co-solvent may be used) | 12 - 22 | Very High |
Note: This data is representative for similar bioactive compounds from plant matrices and highlights the relative efficiencies of each technique.[15]
Table 2: Effectiveness of Sample Preparation Techniques in Mitigating Matrix Effects for LC-MS Analysis of this compound in Human Plasma (Illustrative Data)
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Relative Standard Deviation (RSD, %) |
| Protein Precipitation (PPT) | 45 (Suppression) | 95 | < 15 |
| Liquid-Liquid Extraction (LLE) | 70 (Suppression) | 85 | < 10 |
| Solid-Phase Extraction (SPE) | 92 (Minimal Effect) | 90 | < 5 |
Note: These are example data. Actual results may vary depending on the specific matrix and experimental conditions.[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and establish the degradation pathways of this compound.[5]
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[5]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.[5]
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.[5]
-
Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method to identify and quantify degradation products.[5]
Protocol 2: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the extent of matrix effects (ion suppression or enhancement) in an LC-MS assay.
Methodology:
-
Prepare a Standard Solution (A): Prepare a solution of this compound in a clean solvent (e.g., methanol/water) at a known concentration (e.g., 100 ng/mL).[2]
-
Prepare a Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma without the analyte) using your established sample preparation protocol.[2]
-
Prepare a Post-Spike Sample (B): Spike the blank matrix extract from step 2 with the this compound standard solution to achieve the same final concentration as the standard solution (e.g., 100 ng/mL).[2]
-
Analysis: Analyze both the standard solution (A) and the post-spike sample (B) by LC-MS.
-
Calculation: Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.[2]
Visualizations
Caption: A general experimental workflow for the analysis of this compound.
Caption: Proposed mechanism of action and potential interference in inflammatory signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Botanical Ingredient Forensics: Detection of Attempts to Deceive Commonly Used Analytical Methods for Authenticating Herbal Dietary and Food Ingredients and Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of NF-κB/MAPK signaling and induction of apoptosis by salicylate synthase NbtS in Nocardia farcinica promotes neuroinflammation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quality Control of 13-Hydroxygermacrone
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on methodologies for assessing the purity of 13-Hydroxygermacrone. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for determining the purity of this compound?
A1: The primary recommended methods for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For highly sensitive quantification, especially in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][2][3][4]
Q2: What are the typical storage conditions to maintain the purity of this compound?
A2: To ensure the stability and purity of this compound, it should be stored in a well-closed container, protected from light and air. For long-term storage, refrigeration or freezing at 2-8°C is recommended.[4][5] The shelf life under these conditions is typically around two years.[4]
Q3: What are the common degradation pathways for this compound that can affect its purity?
A3: As a sesquiterpenoid, this compound is susceptible to degradation through several pathways, including:
-
Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions.
-
Oxidation: The presence of double bonds makes the molecule prone to oxidation.
-
Photodegradation: Exposure to UV or visible light can lead to isomerization or degradation.
-
Thermal Degradation: Elevated temperatures can accelerate degradation reactions.
Q4: How can I identify unknown peaks in my chromatogram when analyzing this compound?
A4: Unknown peaks can be tentatively identified by conducting forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).[6] The degradation products formed can be analyzed by LC-MS/MS to determine their mass-to-charge ratio, providing clues to their structure. Comparing the retention times of the unknown peaks with those of the degradation products can help in their identification.
Q5: What is the role of NMR spectroscopy in the quality control of this compound?
A5: NMR spectroscopy, specifically ¹H-NMR and ¹³C-NMR, is crucial for the unequivocal structural confirmation of this compound.[1] It provides detailed information about the molecule's carbon-hydrogen framework, confirming its identity and helping to identify any structural isomers or impurities. While specific spectral data for this compound is not always readily available, general chemical shift regions for sesquiterpenoids can be used for preliminary assessment.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC-UV)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Peak Tailing | - Interaction with active silanol (B1196071) groups on the column. - Inappropriate mobile phase pH. - Column contamination or degradation. | - Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol ionization.[7] - Adjust the pH of the mobile phase. - Flush the column with a strong solvent or replace the column.[7] |
| Poor Resolution/Co-elution of Peaks | - Mobile phase composition is not optimized. - Inadequate gradient slope. - Unsuitable stationary phase. | - Try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter selectivity.[7] - Adjust the gradient profile (e.g., a shallower gradient for better separation).[7] - Consider using a different column with a different stationary phase chemistry. |
| Baseline Drift or Noise | - Mobile phase not properly degassed. - Contaminated mobile phase or detector cell. - Detector lamp nearing the end of its life. | - Degas the mobile phase using sonication or helium sparging.[8] - Flush the system and detector cell with a clean solvent.[7][8] - Replace the detector lamp.[8] |
| Inconsistent Retention Times | - Poor temperature control. - Incorrect mobile phase composition. - Poor column equilibration. | - Use a column oven to maintain a consistent temperature.[8] - Prepare fresh mobile phase, ensuring accurate measurements.[8] - Increase the column equilibration time before each injection.[8] |
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape (Fronting or Tailing) | - Active sites in the injector liner or column. - Column overloading. - Inappropriate injection temperature. | - Use a deactivated liner and/or perform column conditioning. - Reduce the injection volume or sample concentration. - Optimize the injector temperature to ensure complete and rapid vaporization without degradation. |
| No Peaks or Very Small Peaks | - Leak in the system. - Incorrect injection. - Compound degradation in the injector. | - Perform a leak check of the GC system. - Verify the syringe is functioning correctly and the injection is being made properly. - Lower the injector temperature. Consider derivatization if the compound is thermally labile. |
| Ghost Peaks | - Carryover from a previous injection. - Contamination in the carrier gas or syringe. - Septum bleed. | - Run a blank solvent injection to check for carryover. Clean the injector and syringe. - Use high-purity carrier gas and check for leaks in the gas lines. - Use a high-quality, low-bleed septum and replace it regularly. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Issue | Possible Cause(s) | Recommended Action(s) |
| Broad Peaks | - Poor shimming. - Sample is too concentrated or not fully dissolved. - Presence of paramagnetic impurities. | - Re-shim the magnet.[3] - Dilute the sample or try a different deuterated solvent for better solubility.[3] - Purify the sample further or use a chelating agent to remove paramagnetic metals.[9] |
| Overlapping Signals | - Inherent complexity of the sesquiterpenoid structure. | - Try a different deuterated solvent (e.g., benzene-d6) which can induce different chemical shifts.[3] - Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. |
| Presence of Water Peak | - Contamination of the NMR solvent or sample. | - Use freshly opened or properly stored deuterated solvents. - For labile protons (e.g., -OH), a water peak can be confirmed by adding a drop of D₂O to the sample, which will cause the labile proton signal to disappear through exchange.[3] |
| Unexpected Peaks (Artifacts) | - Spinning sidebands. - Impurities from solvents used in sample preparation. - Phasing issues. | - Adjust the spin rate. - Check the purity of the solvents used for sample workup. Common impurities like residual ethyl acetate (B1210297) or grease can be identified by their characteristic chemical shifts.[10] - Carefully re-phase the spectrum. |
Quantitative Data Summary
The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of sesquiterpenoids, using Germacrone as a representative analogue for this compound due to the limited availability of specific validation data for the latter.[1]
Table 1: HPLC-UV Method Performance (based on Germacrone analysis) [1]
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance (based on Germacrone analysis) [1]
| Parameter | Value |
| Linearity Range | 0.1 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Assessment
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).[7]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: Determined by measuring the UV absorbance maximum of a pure this compound standard.
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter before injection.[6]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration and purity of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.[6]
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.[6]
-
Oxidative Degradation: Dissolve this compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.[6]
-
Photodegradation: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze all stressed samples by the validated HPLC-UV method to identify and quantify any degradation products.
Visualizations
Caption: General workflow for the quality control of this compound.
Caption: Decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Troubleshooting [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Anti-Photoaging Activity of 13-Hydroxygermacrone and Germacrone
For Researchers, Scientists, and Drug Development Professionals
Photoaging, the premature aging of the skin due to chronic exposure to ultraviolet (UV) radiation, is a complex biological process characterized by the degradation of the extracellular matrix (ECM), primarily composed of collagen and elastin.[1][2] This degradation is largely mediated by a family of enzymes called matrix metalloproteinases (MMPs). Consequently, the inhibition of MMPs has become a key strategy in the development of anti-photoaging therapies. Among the natural compounds being investigated for this purpose are 13-Hydroxygermacrone and its parent compound, Germacrone, both sesquiterpenoids found in plants of the Curcuma genus.[3] This guide provides a comparative analysis of the anti-photoaging activities of these two compounds, supported by experimental data.
Quantitative Data Summary
Experimental evidence suggests that both this compound and Germacrone can effectively inhibit the expression of key MMPs involved in photoaging. A study comparing the effects of these two compounds on UVB-irradiated human keratinocytes (HaCaT cells) provides a basis for a direct comparison of their efficacy.
| Compound | Target MMPs | Cell Line | Key Findings | Reference |
| This compound | MMP-1, MMP-2, MMP-3 | HaCaT | Inhibits UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 protein expression. | [4] |
| Germacrone | MMP-1, MMP-2, MMP-3 | HaCaT | Inhibits UVB-induced upregulation of MMP-1, MMP-2, and MMP-3 protein expression. | [4] |
Mechanism of Action: Targeting Key Signaling Pathways
UVB radiation triggers a cascade of signaling events in skin cells that lead to the upregulation of MMPs. The primary pathways implicated in this process are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[3][5][6]
-
MAPK Pathway: UVB exposure leads to the generation of reactive oxygen species (ROS), which in turn activates the MAPK signaling cascade (including ERK, JNK, and p38).[1] This activation leads to the phosphorylation and activation of the transcription factor activator protein-1 (AP-1), which then binds to the promoter regions of MMP genes, increasing their expression.[7]
-
NF-κB Pathway: UV irradiation can also activate the NF-κB signaling pathway.[5][6][8] This leads to the translocation of the NF-κB p65 subunit into the nucleus, where it can induce the expression of various pro-inflammatory cytokines and MMPs, contributing to the degradation of the dermal matrix.[5][6]
Both this compound and Germacrone are thought to exert their anti-photoaging effects by modulating these signaling pathways, thereby downregulating the expression of MMPs.
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the anti-photoaging potential of this compound and Germacrone by evaluating their ability to inhibit UVB-induced MMP expression in human keratinocytes.
Inhibition of UVB-Induced MMP Expression in Human Keratinocytes (HaCaT cells)
1. Cell Culture and Treatment:
-
Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in appropriate culture plates and allowed to reach 70-80% confluency.
2. UVB Irradiation:
-
Prior to irradiation, the cell culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
-
A thin layer of PBS is left covering the cells during irradiation to prevent drying.
-
Cells are then exposed to a specific dose of UVB radiation (e.g., 100 mJ/cm²). A control group of cells is sham-irradiated.
3. Compound Treatment:
-
Immediately following UVB irradiation, the PBS is replaced with fresh culture medium containing various concentrations of this compound or Germacrone.
-
A vehicle control (e.g., DMSO) is also included.
-
The cells are then incubated for a specified period (e.g., 24-48 hours).
4. Analysis of MMP Expression:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
After the incubation period, the cell culture supernatant is collected.
-
The levels of secreted MMP-1, MMP-2, and MMP-3 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
The cells are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for MMP-1, MMP-2, MMP-3, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a suitable secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified using densitometry software.
-
Visualizations
Caption: Experimental workflow for assessing MMP inhibition.
Caption: Key signaling pathways in photoaging and points of intervention.
Conclusion
Both this compound and Germacrone demonstrate promising anti-photoaging properties through the inhibition of UVB-induced MMP expression in human keratinocytes. Their mechanism of action is likely rooted in the modulation of the MAPK and NF-κB signaling pathways, which are central to the pathogenesis of photoaging. While existing research confirms their efficacy, further studies providing detailed dose-response data and in vivo evidence are warranted to fully elucidate their therapeutic potential and to determine if one compound offers a significant advantage over the other for the development of novel anti-photoaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear factor-kappa B and effector molecules in photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Protecting skin photoaging by NF-kappaB inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 13-Hydroxygermacrone and Furanodiene: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two sesquiterpenoids, 13-Hydroxygermacrone and Furanodiene, for researchers, scientists, and drug development professionals. Both compounds, often isolated from plants of the Curcuma genus, have garnered interest for their potential pharmacological activities. This document outlines their known biological effects, mechanisms of action, and available quantitative data, supported by detailed experimental protocols and signaling pathway visualizations.
Executive Summary
Furanodiene has been extensively studied for its potent anticancer properties against a wide range of cancer cell lines, with well-documented IC50 values and established mechanisms involving the induction of apoptosis and modulation of key signaling pathways such as NF-κB, MAPK/ERK, and PI3K/Akt. In contrast, while this compound has shown potential in anti-photoaging, its anticancer and anti-inflammatory activities are less characterized, with limited publicly available quantitative data. A notable study demonstrated that Furanodiene possesses anti-inflammatory properties, whereas this compound showed no inhibitory activity in the same TPA-induced inflammation model. This guide aims to present the existing data to inform further research and drug development efforts.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for the biological activities of this compound and Furanodiene.
Table 1: Anticancer Activity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Furanodiene | HeLa | Cervical Cancer | 0.6 | [1] |
| Hep-2 | Laryngeal Cancer | 1.7 | [1] | |
| HL-60 | Leukemia | 1.8 | [1] | |
| PC3 | Prostate Cancer | 4.8 | [1] | |
| SGC-7901 | Gastric Cancer | 4.1 | [1] | |
| HT-1080 | Fibrosarcoma | 3.2 | [1] | |
| This compound | Not Available | - | - |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Model | Inhibition (%) | Dose | Citation |
| Furanodiene | TPA-induced ear edema | Mouse | 75% | 1.0 µmol/ear | |
| This compound | TPA-induced ear edema | Mouse | No inhibitory activity | 1.0 µmol/ear |
Mandatory Visualization: Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Furanodiene and potentially by this compound.
Caption: NF-κB Signaling Pathway Inhibition.
Caption: MAPK/ERK Signaling Pathway Modulation.
Experimental Protocols
Anticancer Activity: MTT Assay
This protocol is used to determine the cytotoxic effects of this compound and Furanodiene on cancer cell lines.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa, Hep-2, HL-60) in appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of this compound and Furanodiene in dimethyl sulfoxide (B87167) (DMSO).
-
Dilute the stock solutions with culture medium to achieve a range of final concentrations.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
3. Incubation:
-
Incubate the plates for 24, 48, or 72 hours.
4. MTT Addition and Formazan (B1609692) Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
5. Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Anti-inflammatory Activity: TPA-Induced Mouse Ear Edema Assay
This in vivo assay assesses the topical anti-inflammatory activity of the compounds.
1. Animal Model:
-
Use male CD-1 mice (20-25g).
2. Treatment Application:
-
Dissolve the test compounds (this compound or Furanodiene) and a positive control (e.g., indomethacin) in a suitable vehicle like acetone (B3395972).
-
Apply the test solution topically to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as the control and receives the vehicle only.
3. Induction of Inflammation:
-
After 30 minutes, apply a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in acetone to both ears to induce inflammation.
4. Measurement of Edema:
-
After 4-6 hours, euthanize the mice and collect circular biopsies (e.g., 7 mm diameter) from both ears.
-
Weigh the biopsies to determine the extent of edema. The anti-inflammatory effect is calculated as the percentage inhibition of the edema in the treated ear compared to the control ear.
Conclusion and Future Directions
The available evidence strongly suggests that Furanodiene is a promising candidate for anticancer drug development, with demonstrated efficacy against a variety of cancer cell lines and a relatively well-understood mechanism of action. Its anti-inflammatory properties further enhance its therapeutic potential.
The pharmacological profile of this compound is less defined. While it shows potential in the context of anti-photoaging, its lack of activity in the TPA-induced inflammation model and the absence of robust anticancer data indicate that more extensive preclinical studies are required.
Future research should focus on:
-
Conducting comprehensive in vitro cytotoxicity screening of this compound against a broad panel of cancer cell lines to determine its IC50 values.
-
Performing direct, head-to-head comparative studies of this compound and Furanodiene in various in vitro and in vivo models of cancer and inflammation.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its mechanism of action.
This comparative guide highlights the current state of knowledge on this compound and Furanodiene, providing a valuable resource for the scientific community to guide future research and development in this promising area of natural product chemistry.
References
Validating the Mechanism of Action of 13-Hydroxygermacrone: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxygermacrone, a sesquiterpenoid derived from plants of the Curcuma genus, has emerged as a compound of interest for its potential therapeutic applications, including anti-inflammatory, anticancer, and antioxidant activities.[1] While direct experimental validation of its mechanism of action is still in early stages, in silico predictions and comparative studies with its parent compound, Germacrone, suggest that its biological activities are mediated through the modulation of key signaling pathways such as MAPK/ERK and NF-κB.[1] This guide provides a comparative analysis of this compound, Germacrone, and other natural compounds that target similar signaling pathways, offering a framework for validating its mechanism of action and positioning it within the broader landscape of natural product-based therapeutics.
Comparative Analysis of Biological Activity
Quantitative data for this compound is limited, with most of the available information focusing on its anti-photoaging effects. In contrast, its parent compound, Germacrone, has been more extensively studied for its anticancer and anti-inflammatory properties. This section presents a comparative summary of the available data to provide a baseline for evaluating the potential of this compound.
Table 1: Anti-Photoaging Activity of this compound vs. Germacrone
| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression | Reference |
| This compound | MMP-1 | 10 µM | ~50% | [2] |
| MMP-2 | 10 µM | ~40% | [2] | |
| MMP-3 | 10 µM | ~60% | [2] | |
| Germacrone | MMP-1 | 10 µM | ~45% | [2] |
| MMP-2 | 10 µM | ~35% | [2] | |
| MMP-3 | 10 µM | ~55% | [2] | |
| Data is estimated from graphical representations in the cited literature.[2] |
Table 2: Anticancer Activity (IC50 values in µM) of Germacrone and Derivatives
| Compound | Bel-7402 (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | Reference |
| Germacrone | 173.54 | 169.52 | 179.97 | 160.69 | [3] |
| Germacrone Derivative 3b (R = 4-F) | 28.74 ± 0.98 | 21.15 ± 0.87 | 35.43 ± 1.02 | 40.26 ± 1.18 | [4] |
| Note: Direct IC50 values for this compound against these cell lines are not readily available in the reviewed literature. |
Table 3: Comparison with Other Natural Compounds Targeting Similar Pathways
| Compound | Primary Targeted Pathway(s) | Reported Biological Activity | Example IC50 Value (Cancer Cell Line) |
| Curcumin | NF-κB, JAK/STAT, PI3K/Akt/mTOR | Anti-inflammatory, Anticancer | ~20 µM (MCF-7) |
| Resveratrol | NF-κB, JAK/STAT, MAPK | Anticancer, Anti-inflammatory | ~50 µM (MCF-7) |
| Quercetin | PI3K/Akt/mTOR, MAPK | Anticancer, Anti-inflammatory | ~30 µM (HeLa) |
| Berberine | NF-κB, JAK/STAT, MAPK | Anti-inflammatory, Anticancer | ~25 µM (MCF-7) |
Signaling Pathways: Hypothesized and Validated Mechanisms
The anti-inflammatory and anticancer effects of many natural products are attributed to their ability to modulate specific signaling pathways that are often dysregulated in disease states. While the precise mechanism of this compound is still under investigation, research on Germacrone and other sesquiterpenoids points towards the involvement of several key pathways.
Hypothesized Signaling Pathway for this compound
Based on in silico modeling and its structural similarity to Germacrone, this compound is hypothesized to inhibit the NF-κB and MAPK/ERK signaling pathways. Inhibition of these pathways can lead to a reduction in the expression of pro-inflammatory cytokines and a decrease in cancer cell proliferation and survival.
Caption: Hypothesized inhibition of NF-κB and MAPK/ERK pathways by this compound.
Validated Signaling Pathways for Comparator Compounds
Compounds like Curcumin and Resveratrol have well-documented inhibitory effects on multiple signaling pathways, providing a benchmark for the validation of this compound.
Caption: Validated inhibition of JAK/STAT and PI3K/Akt/mTOR pathways by Curcumin/Resveratrol.
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, this section provides detailed protocols for key experiments commonly used to assess anticancer and anti-inflammatory activities.
1. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., Bel-7402, HepG2, A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound (and comparator compounds) for 24, 48, or 72 hours.[3][4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4] The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Protocol:
-
Cell Lysis: Treat cells with this compound or a comparator compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, IκBα, NF-κB p65).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
-
Principle: Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Grouping: Divide animals into control, positive control (e.g., indomethacin), and test groups (different doses of this compound).
-
Compound Administration: Administer the test compound orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group relative to the control group.
-
Experimental Workflow for Validating the Mechanism of Action
Caption: A logical workflow for the experimental validation of this compound's mechanism of action.
The available evidence suggests that this compound is a promising natural compound with potential anti-inflammatory and anticancer activities, likely mediated through the inhibition of key signaling pathways. However, a significant gap in direct experimental data exists. To rigorously validate its mechanism of action, further research is essential. This should include comprehensive in vitro studies to determine its IC50 values against a panel of cancer cell lines and to confirm its effects on the MAPK/ERK, NF-κB, and other relevant signaling pathways using techniques like Western blotting. Furthermore, in vivo studies using established animal models of inflammation and cancer are crucial to evaluate its efficacy and safety in a physiological context. By following a structured experimental approach and comparing its activity with well-characterized compounds like Germacrone, Curcumin, and Resveratrol, the therapeutic potential of this compound can be fully elucidated, paving the way for its potential development as a novel therapeutic agent.
References
13-Hydroxygermacrone: A Comparative Analysis of its Putative Effects on NF-κB and MAPK Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential effects of 13-Hydroxygermacrone on the critical inflammatory signaling pathways: Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). Direct experimental evidence for this compound's activity on these pathways is currently limited. Therefore, this guide draws upon available data for its parent compound, germacrone (B1671451), to infer potential mechanisms of action and create a basis for comparison with other known modulators of these pathways.
Introduction to this compound
This compound is a sesquiterpenoid isolated from the rhizomes of Curcuma wenyujin. Structurally similar to germacrone, it is presumed to share analogous biological activities. Germacrone has demonstrated a range of pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] The anti-inflammatory actions of germacrone are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway.[2] The MAPK pathway is another common target for anti-inflammatory compounds, making it a plausible, though less confirmed, target for this compound.[3]
Comparative Analysis of Effects on NF-κB and MAPK Signaling
Due to the nascent stage of research on this compound, a direct quantitative comparison of its performance against other inhibitors is not yet possible. The following table summarizes the reported effects of its parent compound, germacrone, and provides a comparative context with well-characterized inhibitors of the NF-κB and MAPK pathways.
| Compound/Drug | Target Pathway(s) | Reported Effects | Supporting Evidence Level |
| Germacrone (as a proxy for this compound) | NF-κB | - Inhibition of NF-κB-mediated inflammatory signaling.[4]- Reduction of pro-inflammatory cytokine expression.[5] | Preclinical (in vitro and in vivo studies on germacrone) |
| MAPK | - Hypothesized to modulate MAPK pathways due to its anti-inflammatory profile.[3] | Indirect/Hypothetical | |
| Parthenolide | NF-κB | - Directly inhibits IKKβ, preventing IκBα phosphorylation and degradation. | Well-established (Extensive preclinical studies) |
| MAPK | - Can inhibit JNK activation. | Preclinical | |
| Dexamethasone | NF-κB | - Induces the expression of IκBα, enhancing the inhibition of NF-κB. | Well-established (Clinical use) |
| MAPK | - Can inhibit p38 MAPK activity. | Well-established | |
| U0126 | MAPK (MEK1/2) | - Highly selective inhibitor of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1/2. | Well-established (Widely used research tool) |
| NF-κB | - No direct inhibitory effect. | Well-established | |
| SB203580 | MAPK (p38) | - Selective inhibitor of p38 MAPK. | Well-established (Widely used research tool) |
| NF-κB | - Can indirectly affect NF-κB signaling downstream of p38. | Context-dependent |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical NF-κB and a generalized MAPK signaling pathway, highlighting the putative points of intervention for this compound based on the activity of germacrone.
Experimental Protocols
To rigorously assess the effects of this compound on the NF-κB and MAPK signaling pathways, the following experimental protocols are recommended.
Western Blot Analysis for Phosphorylated Signaling Proteins
This method is used to detect the phosphorylation status of key proteins in the NF-κB and MAPK pathways, which is indicative of their activation.
1. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., RAW 264.7 macrophages or HEK293 cells) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α) for a predetermined time (e.g., 15-60 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
3. SDS-PAGE and Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκBα, phospho-p65, phospho-ERK, phospho-JNK, and phospho-p38 overnight at 4°C. Also, probe for total IκBα, p65, ERK, JNK, p38, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed HEK293 cells in a 24-well plate.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
2. Cell Treatment and Lysis:
-
Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.
-
Wash the cells with PBS and lyse them using the reporter lysis buffer.
3. Luciferase Activity Measurement:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Experimental Workflow
The following diagram outlines a logical workflow for investigating the effects of this compound on the NF-κB and MAPK signaling pathways.
Conclusion
While direct evidence is still forthcoming, the available data on germacrone suggests that this compound holds promise as a modulator of the NF-κB signaling pathway and potentially the MAPK pathway. Its anti-inflammatory potential warrants further rigorous investigation. The experimental protocols and workflow outlined in this guide provide a framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound, and to quantitatively compare its performance against other known inhibitors. Such studies are crucial to validate its therapeutic potential for inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 3. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Germacrone reverses Adriamycin resistance through cell apoptosis in multidrug-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of 13-Hydroxygermacrone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the natural sesquiterpenoid, 13-Hydroxygermacrone, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). While direct comparative quantitative data for this compound is limited, this document synthesizes available preclinical data for related compounds and presents a detailed analysis of the distinct mechanisms of action and experimental protocols for evaluating anti-inflammatory efficacy.
Executive Summary
Indomethacin is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, a cornerstone of anti-inflammatory therapy for decades. Its mechanism of action and efficacy are well-documented. This compound, a bioactive compound found in certain medicinal plants, is emerging as a potential anti-inflammatory agent with a different mechanistic profile, primarily involving the modulation of the NF-κB and MAPK signaling pathways. This guide delves into these differing mechanisms, presents available efficacy data, and provides detailed experimental protocols for key assays used in anti-inflammatory drug discovery.
Data Presentation: A Comparative Overview of Anti-Inflammatory Efficacy
Direct quantitative in vivo comparisons between this compound and indomethacin are not extensively available in current literature. However, studies on extracts of Curcuma wenyujin, a plant rich in germacrone (B1671451) derivatives including this compound, provide valuable insights into its potential anti-inflammatory activity. The following table summarizes the efficacy of a Curcuma wenyujin extract in comparison to indomethacin in the widely used carrageenan-induced paw edema model in rats.
Disclaimer: The data for the Curcuma wenyujin extract should be considered as an indicator of the potential efficacy of its constituents, including this compound, and not a direct measure of this compound's specific activity.
| Compound/Extract | Animal Model | Dosage | Route of Administration | Paw Edema Inhibition (%) | Time Point |
| Indomethacin | Rat | 10 mg/kg | Oral | 54% | 3 hours |
| Indomethacin | Rat | 2-8 mg/kg | Oral | 50.37% | - |
| Curcuma wenyujin Extract | Rat | 0.36 g/kg | Oral | Reported as stronger than Scutellaria baicalensis | - |
Mechanisms of Action: Distinct Pathways to Inflammation Control
The anti-inflammatory effects of this compound and indomethacin are mediated through fundamentally different molecular pathways.
This compound: This natural compound is believed to exert its anti-inflammatory effects by targeting key signaling cascades within immune cells. The primary proposed mechanisms include:
-
Inhibition of the NF-κB Signaling Pathway: this compound is thought to prevent the degradation of IκBα, a crucial step that otherwise allows the pro-inflammatory transcription factor NF-κB (p65 subunit) to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes.
-
Modulation of the MAPK Signaling Pathway: It is hypothesized that this compound can suppress the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38.[1] By doing so, it can dampen the downstream inflammatory response.[1]
Indomethacin: As a traditional NSAID, indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3]
-
COX Inhibition: By blocking the active site of COX enzymes, indomethacin prevents the conversion of arachidonic acid into prostaglandins.[4] Prostaglandins are critical mediators of inflammation, pain, and fever.[2][4] The inhibition of COX-1 is also associated with some of the common gastrointestinal side effects of NSAIDs.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of anti-inflammatory agents. Below are the protocols for two standard assays.
Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model for evaluating acute inflammation.
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound by measuring its ability to inhibit paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Reference drug (Indomethacin)
-
Vehicle for test and reference compounds
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6): Vehicle control, Indomethacin (e.g., 10 mg/kg), and this compound (various doses). Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test.
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This in vitro assay is used to screen for compounds that can inhibit the production of the pro-inflammatory mediator, nitric oxide.
Objective: To determine the ability of a test compound to inhibit the production of nitric oxide in macrophages stimulated with lipopolysaccharide.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound)
-
Reference drug (e.g., a known iNOS inhibitor)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) standard solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound or the reference drug for 1-2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells to induce inflammation and NO production. Include a control group with cells and media only, and an LPS-only group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage inhibition of NO production for each compound concentration compared to the LPS-only group.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Caption: Mechanism of Indomethacin's anti-inflammatory action.
Experimental Workflow
Caption: Workflow for the in vivo paw edema assay.
Caption: Workflow for the in vitro nitric oxide assay.
References
Unveiling the In Vivo Potential of 13-Hydroxygermacrone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct in vivo validation studies on 13-Hydroxygermacrone are limited, compelling evidence from research on its parent compound, germacrone (B1671451), and extracts of Curcuma wenyujin provides a strong rationale for its potential as a novel anti-inflammatory and anticancer agent.[1] This guide offers a comparative overview of the efficacy of germacrone and Curcuma wenyujin extract in established animal models, juxtaposed with well-characterized drugs, to illuminate the therapeutic promise of this compound.
Anti-Inflammatory Efficacy: A Comparative Analysis in a Carrageenan-Induced Paw Edema Model
The anti-inflammatory properties of germacrone and related compounds are often evaluated using the carrageenan-induced paw edema model in rats, a standard for screening anti-inflammatory drugs.[1] The following table summarizes the comparative efficacy of Curcuma wenyujin extract and the non-steroidal anti-inflammatory drug (NSAID), Indomethacin.
Table 1: Efficacy in Carrageenan-Induced Paw Edema Model in Rats
| Compound/Extract | Dosage | Route of Administration | Paw Edema Inhibition (%) | Time Point |
| Curcuma wenyujin Extract | 0.36 g/kg | Oral | Stronger than Scutellaria baicalensis | Not Specified |
| Indomethacin | 10 mg/kg | Oral | 54% | 3 hours |
| Indomethacin | 2-8 mg/kg | Oral | 50.37% | Not Specified |
Data compiled from available preclinical studies.[1]
The data suggests that a crude extract of Curcuma wenyujin, rich in germacrone and its derivatives, exhibits potent anti-inflammatory activity.[1] While direct percentage inhibition for the extract is not explicitly stated, its effect was noted to be stronger than another known anti-inflammatory herb.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model induces an acute, non-immune inflammatory response.[2][3]
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving various doses of the compound of interest.
-
Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally.[4]
-
Induction of Edema: After a set time (e.g., 60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[4][5]
-
Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]
-
Analysis: The percentage of edema inhibition is calculated using the formula: (% Inhibition) = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
Proposed Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of germacrone and related compounds are believed to be mediated through the modulation of key inflammatory signaling pathways, primarily the NF-κB pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes.[6] Inhibition of this pathway leads to a downstream reduction in inflammatory mediators.
Proposed mechanism of anti-inflammatory action.
Anticancer Efficacy: A Hypothetical In Vivo Study in a Xenograft Mouse Model
While direct in vivo anticancer data for this compound is not yet available, its parent compound, germacrone, has shown cytotoxic effects against various cancer cell lines.[7][8] This provides a strong basis for evaluating this compound in a preclinical cancer model. A xenograft mouse model using human breast cancer cells is a standard approach.[9]
Table 2: Hypothetical In Vivo Efficacy of this compound in a Xenograft Mouse Model of Human Breast Cancer
| Treatment Group | Dosage | Route of Administration | Mean Tumor Volume (mm³) at Day 21 (Hypothetical) | Tumor Growth Inhibition (%) (Hypothetical) |
| Vehicle Control | - | Intraperitoneal | 1500 | 0 |
| This compound | 25 mg/kg | Intraperitoneal | 900 | 40 |
| This compound | 50 mg/kg | Intraperitoneal | 600 | 60 |
| Doxorubicin | 5 mg/kg | Intraperitoneal | 450 | 70 |
This table presents hypothetical data to illustrate a potential experimental outcome and is not based on published results for this compound.
Experimental Protocol: Xenograft Mouse Model for Anticancer Activity
This model assesses the ability of a compound to inhibit tumor growth in vivo.[10]
-
Cell Culture: Human breast cancer cells (e.g., MDA-MB-231) are cultured in appropriate media.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used due to their compromised immune system, which prevents rejection of human cells.
-
Tumor Implantation: Approximately 1 x 10⁶ cancer cells are suspended in a solution like PBS and are subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, and a positive control like Doxorubicin).
-
Treatment Administration: Treatments are administered, for example, intraperitoneally every three days for a period of 21 days.[11]
-
Data Collection: Tumor volume and body weight are measured twice a week. Tumor volume is often calculated using the formula: (Length x Width²)/2.
Experimental Workflow Visualization
The following diagram illustrates the key steps in a typical in vivo anticancer efficacy study using a xenograft model.
Workflow for a xenograft mouse model study.
Conclusion and Future Directions
The available preclinical data on germacrone and Curcuma wenyujin extract strongly suggest a promising anti-inflammatory profile for this compound, likely mediated through the inhibition of the NF-κB signaling pathway.[1] Furthermore, the established anticancer properties of germacrone provide a solid rationale for investigating this compound in cancer models.
Dedicated in vivo studies on this compound are imperative to definitively validate its therapeutic effects and to elucidate its precise mechanisms of action. Such studies will be crucial in determining its potential for development as a novel therapeutic agent for inflammatory diseases and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 6. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models | PLOS One [journals.plos.org]
Validating the MMP Inhibitory Activity of 13-Hydroxygermacrone: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for the validation of the matrix metalloproteinase (MMP) inhibitory activity of the natural compound 13-Hydroxygermacrone. موجّه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا الدليل مقارنة موضوعية بين الأداء المحتمل لـ this compound والبدائل الموجودة، مدعومًا ببيانات تجريبية وبروتوكولات مفصلة.
Matrix metalloproteinases are a family of zinc-dependent endopeptidases that play a crucial role in the degradation of the extracellular matrix. Their dysregulation is implicated in a variety of pathological processes, including cancer, arthritis, and inflammatory diseases. Consequently, the identification of novel MMP inhibitors is of significant therapeutic interest. This compound, a sesquiterpenoid lactone, has been investigated for its potential anti-inflammatory properties, which may be linked to the modulation of MMP activity.
Comparative Analysis of MMP Inhibitors
A critical aspect of evaluating a novel MMP inhibitor is to benchmark its potency against established alternatives. The following table summarizes the inhibitory concentrations (IC50) of several known natural and synthetic MMP inhibitors against key MMPs. While direct experimental data for this compound is not yet publicly available, this table serves as a template for comparative analysis once such data is generated.
| Inhibitor | Type | Target MMPs | IC50 vs MMP-1 (nM) | IC50 vs MMP-2 (nM) | IC50 vs MMP-3 (nM) |
| This compound | Natural (Sesquiterpenoid) | MMP-1, MMP-2, MMP-3 (Hypothesized) | Data to be determined | Data to be determined | Data to be determined |
| Curcumin | Natural (Polyphenol) | MMP-2, MMP-9, MMP-14 | - | ~10,000 | - |
| Epigallocatechin gallate (EGCG) | Natural (Flavonoid) | MMP-2, MMP-9 | - | ~7,000 | - |
| Doxycycline | Synthetic (Tetracycline antibiotic) | Broad-spectrum | 25,000 | 15,000 | 300,000 |
| Marimastat | Synthetic (Hydroxamate) | Broad-spectrum | 5 | 3 | 9 |
| Ilomastat (GM6001) | Synthetic (Hydroxamate) | Broad-spectrum | 0.4 | 0.5 | 27[1] |
Experimental Protocols for Validation
To validate the MMP inhibitory activity of this compound, a series of in vitro and cell-based assays are required. The following are detailed protocols for key experiments.
Fluorogenic MMP Inhibition Assay
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP enzyme.
Protocol:
-
Enzyme Activation: Activate the recombinant human MMP-1, MMP-2, and MMP-3 enzymes according to the manufacturer's instructions.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay Reaction: In a 96-well plate, add the activated MMP enzyme, the fluorogenic MMP substrate, and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Gelatin Zymography
This technique is used to detect the activity of gelatinases (MMP-2 and MMP-9) and assess the inhibitory effect of a compound.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HT-1080 fibrosarcoma cells) and treat with varying concentrations of this compound for 24 hours.
-
Sample Preparation: Collect the conditioned media from the cell cultures.
-
Electrophoresis: Run the samples on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Enzyme Renaturation: Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Enzyme Activity: Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 12-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Areas of gelatin degradation will appear as clear bands against a blue background, indicating MMP activity.[1]
-
Densitometry: Quantify the intensity of the bands to determine the relative MMP activity.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein expression levels of specific MMPs.
Protocol:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for MMP-1, MMP-2, MMP-3, and a loading control (e.g., β-actin). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target MMPs.
Signaling Pathways and Experimental Workflows
The expression of MMPs is regulated by complex signaling pathways. It is hypothesized that this compound may exert its inhibitory effects by modulating key signaling cascades such as the NF-κB and MAPK pathways.
Caption: Hypothesized signaling pathway for MMP inhibition by this compound.
Caption: Experimental workflow for validating this compound's MMP inhibitory activity.
References
Unlocking the Therapeutic Potential of Germacrone: A Comparative Guide to its Derivatives' Structure-Activity Relationship
For Immediate Release
Germacrone, a naturally occurring sesquiterpenoid found in the essential oil of various plants of the Zingiberaceae family, has long been recognized for its diverse pharmacological properties. Recent research has focused on the synthesis and evaluation of Germacrone derivatives to enhance its therapeutic potential, leading to the development of novel compounds with promising anticancer, insecticidal, and acaricidal activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Germacrone and its key derivatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting the c-Met Signaling Pathway
A significant body of research has been dedicated to exploring the anticancer potential of Germacrone derivatives. The primary mechanism of action for the most potent anticancer derivatives involves the inhibition of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation, survival, and metastasis.
Comparative Analysis of In Vitro Cytotoxicity and c-Met Kinase Inhibition
The introduction of various ester groups at the C-8 position of the Germacrone scaffold has been shown to significantly enhance its cytotoxic effects against a panel of human cancer cell lines and its inhibitory activity against c-Met kinase. The following tables summarize the in vitro activity of Germacrone and its key derivatives.
Table 1: In Vitro Cytotoxicity of Germacrone and its Derivatives against Human Cancer Cell Lines
| Compound | Bel-7402 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) |
| Germacrone | 173.54[1] | 169.52[1] | 179.97[1] | 160.69[1] |
| 3a (Acetate) | >100 | >100 | >100 | >100 |
| 3b (Trifluoromethanesulfonate) | 68.23 | 56.22[1] | >100 | >100 |
| 3c (Benzoate) | >100 | >100 | >100 | >100 |
| 3d (4-(trifluoromethyl)benzoate) | >100 | >100 | >100 | >100 |
| 3e (3-phenylacrylate) | >100 | >100 | >100 | >100 |
Table 2: In Vitro c-Met Kinase Inhibitory Activity of Germacrone and its Derivatives
| Compound | c-Met Kinase (IC50, µM) |
| Germacrone | >100 |
| 3a | 1.06 |
| 3b | 0.56 |
| 3c | 0.83 |
| 3d | 0.92 |
| 3e | 0.87 |
Structure-Activity Relationship Insights:
-
The introduction of ester functionalities at the C-8 position of Germacrone generally leads to a significant increase in both cytotoxicity against cancer cell lines and inhibitory activity against c-Met kinase.
-
Compound 3b , with a trifluoromethanesulfonate (B1224126) group, exhibited the most potent inhibitory activity against the HepG2 cell line and c-Met kinase.[1] This suggests that a strong electron-withdrawing group at this position enhances activity.
-
While all tested derivatives showed enhanced c-Met kinase inhibition compared to the parent compound, the cytotoxicity was more variable across different cell lines, indicating a potential for selective activity.
Experimental Protocols
MTT Assay for Cytotoxicity:
Human cancer cell lines (Bel-7402, HepG2, A549, and HeLa) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours. The cells were then treated with various concentrations of Germacrone and its derivatives (12.5, 25, 50, 100, 200, 400, and 800 µmol/L) for 24 or 48 hours.[1] Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 490 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.
c-Met Kinase Inhibition Assay:
The inhibitory activity of the compounds against c-Met kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate with a reaction mixture containing 50 nM of 6His-tagged recombinant human c-Met (residues 974-end), 5 µM ATP, and 200 nM of the fluorescently labeled substrate (5FAM-KKKSPGEYVNIGFG-NH2) in a kinase reaction buffer. The compounds were added at various concentrations, and the reaction was incubated at room temperature for 60 minutes. The TR-FRET signal was measured to determine the extent of kinase inhibition and calculate the IC50 values.
Signaling Pathway
The primary signaling pathway targeted by the anticancer Germacrone derivatives is the HGF/c-Met pathway. Activation of c-Met by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. The Germacrone derivatives, by inhibiting the kinase activity of c-Met, block these downstream signals.
Caption: The HGF/c-Met signaling pathway and the inhibitory action of Germacrone derivatives.
Insecticidal and Acaricidal Activity: A New Frontier
Beyond its anticancer properties, Germacrone and its derivatives have demonstrated significant potential as insecticidal and acaricidal agents. Modifications to the Germacrone structure, including epoxidation and cyclization, have yielded compounds with enhanced activity against various pests.
Comparative Analysis of Acaricidal and Antifeedant Activity
The following tables present the acaricidal activity against the tick Hyalomma lusitanicum and the antifeedant activity against several insect pests for Germacrone and its derivatives.
Table 3: Acaricidal Activity of Germacrone and its Derivatives against Hyalomma lusitanicum
| Compound | LC50 (mg/mL) | LC90 (mg/mL) |
| Germacrone (1 ) | 0.49 | 1.10 |
| 1,10-epoxygermacrone (2 ) | 1.10 | 2.50 |
| 4,5-epoxygermacrone (3 ) | 0.52 | 1.20 |
| Gajutsulactone A (7 ) | 1.90 | 4.30 |
| Isogermacrone (14 ) | 0.28 | 0.64 |
| Epoxyeudesmene (24 ) | 0.12 | 0.28 |
Table 4: Antifeedant Activity of Germacrone and its Derivatives
| Compound | Spodoptera littoralis (EC50, mg/mL) | Myzus persicae (EC50, mg/mL) | Rhopalosiphum padi (EC50, mg/mL) |
| Germacrone (1 ) | 0.23 | 0.16 | 6.0 |
| 1,10-epoxygermacrone (2 ) | 0.45 | >1 | 0.006 |
| 4,5-epoxygermacrone (3 ) | 0.52 | >1 | 0.08 |
| Gajutsulactone A (7 ) | >1 | >1 | 0.02 |
| Diketone (8 ) | 0.25 | >1 | 0.09 |
Structure-Activity Relationship Insights:
-
Cyclization of Germacrone to form isogermacrone (14 ) and subsequent epoxidation to epoxyeudesmene (24 ) significantly increased the acaricidal activity against H. lusitanicum, with compound 24 being approximately four times more potent than Germacrone.
-
Epoxidation of the 1,10-double bond in Germacrone to give compound 2 dramatically increased the antifeedant activity against the aphid Rhopalosiphum padi by a factor of 1000, making it a highly potent and selective antifeedant.
-
In contrast, these modifications did not consistently improve the antifeedant activity against Spodoptera littoralis and Myzus persicae, highlighting the species-specific nature of the structure-activity relationship.
Experimental Protocols
Tick Larvicidal Assay (Hyalomma lusitanicum):
The larvicidal activity was determined using a filter paper impregnation method. Briefly, 2 mL of different concentrations of the test compounds dissolved in acetone (B3395972) were applied to a 9 cm diameter filter paper. After solvent evaporation, the filter paper was placed in a petri dish. Twenty unfed larvae of H. lusitanicum were released onto the center of the filter paper. The petri dishes were then sealed and incubated at 28 ± 1°C and 85 ± 5% relative humidity. Mortality was recorded after 24 hours. The lethal concentrations (LC50 and LC90) were calculated using Probit analysis.
Insect Antifeedant Assay:
A choice leaf disc bioassay was used to evaluate the antifeedant activity. Leaf discs of the host plant (e.g., cabbage for S. littoralis, bell pepper for M. persicae, and barley for R. padi) were treated with different concentrations of the test compounds. For each replicate, a treated leaf disc and a control (solvent-treated) leaf disc were placed in a petri dish with a single insect. The area of the leaf discs consumed was measured after a specific period (e.g., 24 hours). The antifeedant index was calculated, and the effective concentration to reduce feeding by 50% (EC50) was determined.
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of Germacrone derivatives.
Conclusion
The structural modification of Germacrone has proven to be a fruitful strategy for the development of potent and selective therapeutic agents. The introduction of ester groups at the C-8 position significantly enhances anticancer activity through the inhibition of the c-Met signaling pathway. Furthermore, modifications such as epoxidation and cyclization have yielded derivatives with remarkable insecticidal and acaricidal properties. This comparative guide highlights the key structure-activity relationships, providing a valuable resource for the rational design of next-generation Germacrone-based compounds for diverse therapeutic applications. Further research is warranted to explore the in vivo efficacy and safety of these promising derivatives.
References
A Head-to-Head Comparison of 13-Hydroxygermacrone with Other Sesquiterpenes: A Guide for Researchers
In the landscape of natural product research, sesquiterpenes derived from medicinal plants are gaining significant attention for their diverse pharmacological properties. Among these, 13-Hydroxygermacrone, a germacrane-type sesquiterpene, presents an intriguing profile for therapeutic applications. This guide provides a head-to-head comparison of this compound with other structurally related sesquiterpenes, focusing on anti-photoaging, anti-inflammatory, and cytotoxic activities, supported by available experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals to inform further investigation into these promising compounds.
Anti-Photoaging Activity
A key area where this compound has been directly compared to its parent compound, Germacrone, is in its potential to mitigate skin photoaging. Chronic exposure to ultraviolet B (UVB) radiation is a primary driver of extrinsic skin aging, largely through the upregulation of matrix metalloproteinases (MMPs) which degrade collagen and other extracellular matrix proteins.
A comparative study on the effects of this compound and Germacrone on the expression of MMPs in UVB-irradiated human keratinocytes (HaCaT cells) revealed that both compounds can inhibit the expression of MMP-1, MMP-2, and MMP-3. Notably, this compound demonstrated slightly greater or comparable inhibitory effects to Germacrone at the same concentration.[1]
Quantitative Comparison of Anti-Photoaging Activity
| Compound | Target MMP | Concentration | % Inhibition of mRNA Expression (approx.) |
| This compound | MMP-1 | 10 µM | ~50% |
| MMP-2 | 10 µM | ~40% | |
| MMP-3 | 10 µM | ~60% | |
| Germacrone | MMP-1 | 10 µM | ~45% |
| MMP-2 | 10 µM | ~35% | |
| MMP-3 | 10 µM | ~55% | |
| Data is estimated from graphical representations in the cited literature and is presented for comparative purposes.[1] |
Experimental Workflow for Anti-Photoaging Assay
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in the context of other sesquiterpenes isolated from Curcuma zedoaria. In a key study utilizing a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation model in mouse ears, this compound did not exhibit inhibitory activity at the tested dose.[2][3][4][5] In contrast, other sesquiterpenes from the same source, namely furanodiene (B1217673) and furanodienone (B1239088), showed significant anti-inflammatory effects, comparable to the non-steroidal anti-inflammatory drug (NSAID) indomethacin.[2][3][4][5]
While direct in vivo studies on this compound are limited, research on its parent compound, Germacrone, and extracts of Curcuma wenyujin suggest a potential anti-inflammatory profile, possibly mediated through the inhibition of the NF-κB signaling pathway.[6]
Quantitative Comparison of Anti-Inflammatory Activity
| Compound | Dose (µmol/ear) | Inhibition of TPA-induced Inflammation (%) |
| This compound | 1.0 | No inhibitory activity |
| Furanodiene | 1.0 | 75 |
| Furanodienone | 1.0 | 53 |
| Germacrone | 1.0 | No inhibitory activity |
| Curzerenone | 1.0 | No inhibitory activity |
| Curzeone | 1.0 | No inhibitory activity |
| Dehydrocurdione | 1.0 | No inhibitory activity |
| Zedoaronediol | 1.0 | No inhibitory activity |
| Indomethacin (Control) | 1.0 | Comparable to active compounds |
| Source: Makabe H, et al. Nat Prod Res. 2006 Jun;20(7):680-5.[3][4][5] |
Cytotoxic Activity
Comprehensive data on the cytotoxic activity of this compound against various cancer cell lines are currently lacking in the public domain.[2] However, extensive research has been conducted on other sesquiterpenes from the Curcuma genus, demonstrating a range of cytotoxic effects that appear to be dependent on both the specific chemical structure of the compound and the target cancer cell line.
Germacrone has demonstrated cytotoxic effects against a variety of cancer cell lines, although with relatively high IC₅₀ values.[1] Furanodiene and furanodienone have also been investigated and have shown potent anticancer activities.[2][4][7][8][9]
Comparative Cytotoxicity of Related Sesquiterpenes (IC₅₀ values in µM)
| Compound | Bel-7402 (Hepatocellular Carcinoma) | HepG2 (Hepatocellular Carcinoma) | A549 (Lung Carcinoma) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Germacrone | 173.54 | 169.52 | 179.97 | 160.69 | >100 | Data not available |
| Furanodiene | Data not available | Data not available | Data not available | 0.6-4.8 µg/mL | Inhibits viability | Data not available |
| Furanodienone | Data not available | Data not available | Data not available | Data not available | Inhibits proliferation | Inhibits proliferation |
| Xanthorrhizol | Data not available | Data not available | Data not available | Active | Active | Active |
| IC₅₀ range against a panel of cancer cell lines including HeLa.[4] |
Signaling Pathways
Direct evidence of the signaling pathways modulated by this compound is not yet available. However, based on studies of its parent compound, Germacrone, and other related sesquiterpenes, the NF-κB and PI3K/Akt signaling pathways are likely targets.
NF-κB Signaling Pathway: This pathway is a key regulator of inflammation. Germacrone has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory effects.[2][6] It is hypothesized that other bioactive sesquiterpenes may also exert their anti-inflammatory actions through this pathway.
PI3K/Akt Signaling Pathway: This pathway is crucial in regulating cell survival, proliferation, and apoptosis. Germacrone has been reported to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.[1] This suggests that related sesquiterpenes could also modulate this pathway to exert their cytotoxic effects.
Experimental Protocols
TPA-Induced Mouse Ear Edema Assay (Anti-inflammatory)
This in vivo assay is a standard method for screening topical anti-inflammatory agents.
-
Principle: 12-O-tetradecanoylphorbol-13-acetate (TPA) is a potent inflammatory agent that induces an inflammatory response characterized by edema (swelling) when applied to mouse skin. The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
-
Animals: Male ddY mice are typically used.
-
Procedure:
-
Animals are divided into control, positive control (e.g., indomethacin), and test groups.
-
TPA (e.g., 1 µg) dissolved in a suitable solvent (e.g., acetone) is applied to the inner and outer surfaces of the right ear of each mouse to induce inflammation. The left ear serves as an untreated control.
-
The test compounds, dissolved in the same solvent, are applied topically to the TPA-treated ear. The control group receives only TPA and the solvent.
-
After a specific period (e.g., 6 hours), the mice are sacrificed, and circular sections are punched out from both the treated and untreated ears.
-
The difference in weight between the two punches is a measure of the edema.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each compound relative to the control group.[8]
UVB-Induced MMP Expression in HaCaT Cells (Anti-photoaging)
This in vitro assay assesses the ability of a compound to inhibit the UVB-induced expression of matrix metalloproteinases.
-
Cell Culture: Human keratinocyte (HaCaT) cells are cultured in appropriate media.
-
Procedure:
-
Cells are pre-treated with varying concentrations of the test compounds for 24 hours.[1]
-
The cell culture medium is replaced with phosphate-buffered saline (PBS).
-
The cells are then exposed to a single dose of UVB radiation (e.g., 20 mJ/cm²).[1]
-
The PBS is replaced with fresh serum-free medium, and the cells are incubated for a further 24 hours.[1]
-
-
Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of MMP-1, MMP-2, and MMP-3 are quantified using reverse transcription-polymerase chain reaction (RT-PCR).[1]
MTT Assay (Cytotoxicity)
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of a compound.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan crystal formation.
-
The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 490 nm). The half-maximal inhibitory concentration (IC₅₀) value is calculated from the dose-response curve.[3]
Conclusion
This compound exhibits promising anti-photoaging activity, showing comparable or slightly enhanced effects compared to its parent compound, Germacrone. However, its anti-inflammatory and cytotoxic profiles remain largely unexplored or have shown limited activity in specific assays. In contrast, other sesquiterpenes from the Curcuma genus, such as furanodiene and furanodienone, have demonstrated significant anti-inflammatory and cytotoxic potential. The available data underscores the importance of the specific chemical structure in determining the biological activity of these related compounds. Further research, including broader screening of biological activities and mechanistic studies into its effects on signaling pathways like NF-κB and PI3K/Akt, is warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Novel anti-cancer agents based on germacrone: design, synthesis, biological activity, docking studies and MD simulations - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26944C [pubs.rsc.org]
- 2. Furanodiene Induces Extrinsic and Intrinsic Apoptosis in Doxorubicin-Resistant MCF-7 Breast Cancer Cells via NF-κB-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential anti-cancer activities of Furanodiene, a Sesquiterpene from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. benchchem.com [benchchem.com]
- 7. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming the Molecular Targets of 13-Hydroxygermacrone: A Comparative Guide for Experimental Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental approaches to confirm the molecular targets of 13-Hydroxygermacrone, a sesquiterpenoid with therapeutic potential. Due to the limited direct experimental data on this compound, this guide draws comparisons with its well-studied parent compound, Germacrone. The experimental data and detailed protocols provided herein are intended to equip researchers with the necessary tools to elucidate the mechanism of action of this compound.
Comparative Analysis of Bioactivities: this compound vs. Germacrone
While research on this compound is still emerging, studies on Germacrone have identified key signaling pathways involved in its anti-inflammatory and anticancer effects. The primary known targets are within the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. Furthermore, the receptor tyrosine kinase c-Met has been identified as a potential target.
A direct comparative study has highlighted the anti-photoaging properties of both compounds, suggesting that this compound may possess comparable or slightly enhanced activity in specific contexts.
Quantitative Data Summary
The following tables summarize the available quantitative data for Germacrone, which can serve as a baseline for designing experiments to evaluate this compound.
Table 1: Cytotoxic Activity of Germacrone against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Bel-7402 | Hepatocellular Carcinoma | 173.54 | 24 |
| HepG2 | Hepatocellular Carcinoma | 169.52 | 24 |
| A549 | Lung Carcinoma | 179.97 | 24 |
| HeLa | Cervical Cancer | 160.69 | 24 |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | 180.41 | 48 |
Table 2: Comparative Efficacy of this compound and Germacrone in Inhibiting UVB-Induced Matrix Metalloproteinase (MMP) Expression in Human Keratinocytes
| Compound | Target MMP | Concentration (µM) | % Inhibition of mRNA Expression |
| This compound | MMP-1 | 10 | ~50% |
| MMP-2 | 10 | ~40% | |
| MMP-3 | 10 | ~60% | |
| Germacrone | MMP-1 | 10 | ~45% |
| MMP-2 | 10 | ~35% | |
| MMP-3 | 10 | ~55% |
Key Signaling Pathways and Experimental Workflows
To experimentally validate the molecular targets of this compound, it is crucial to investigate its effects on key signaling pathways implicated in inflammation and cancer.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Germacrone has been shown to inhibit this pathway, and it is hypothesized that this compound may act similarly.
MAPK Signaling Pathway
The MAPK pathway is crucial in regulating cell proliferation, differentiation, and apoptosis. Germacrone has been observed to modulate this pathway, particularly by inhibiting the phosphorylation of p38 and ERK.
Safety Operating Guide
Proper Disposal of 13-Hydroxygermacrone: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Core Handling Precautions
Before disposal, it is imperative to handle 13-Hydroxygermacrone with appropriate safety measures to minimize exposure and risk.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a laboratory coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Environmental Protection: Do not allow the compound or its waste to enter drains or water systems.[1][3]
Quantitative Data and Properties
While specific quantitative data for this compound is limited, the following table summarizes its known properties and their implications for safe disposal, drawing parallels with other sesquiterpenoid lactones.
| Property | Value/Observation | Significance for Disposal |
| Molecular Formula | C₁₅H₂₂O₂ | Informs waste characterization.[2] |
| Molecular Weight | 234.33 g/mol | Relevant for inventory and waste tracking.[2] |
| Stability | Known to be thermolabile and sensitive to acidic and basic conditions.[1] | Waste should be stored away from heat sources and strong acids or bases to prevent degradation and potential reaction hazards. |
| Solubility | Likely soluble in organic solvents.[1] | Informs the selection of appropriate cleaning agents and the potential for organic solvent waste streams. |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is to treat it as chemical waste and engage a licensed waste disposal service.[1][4][5]
-
Waste Identification and Segregation:
-
Containerization:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[1]
-
Provide them with accurate information about the waste composition.
-
Experimental Protocol: In-Lab Neutralization (Cautionary)
Note: The following is a general procedure for acid-base neutralization and has not been specifically validated for this compound. Given that sesquiterpenoid lactones can be sensitive to basic and acidic conditions, this procedure should be approached with extreme caution and only if deemed appropriate by a qualified chemist and your institution's EHS department.[6] The primary recommended disposal method remains professional incineration.[1][7][8]
Limitations:
-
This procedure is intended for small quantities (e.g., < 25 mL of a dilute solution).[9]
-
Do not use this procedure for solutions containing heavy metals or other hazardous components.[9]
-
Neutralization generates heat and potentially vapors; perform all steps slowly in a fume hood.[9]
Procedure for a Potentially Acidic Solution of this compound:
-
Prepare a dilute basic solution (e.g., 1M sodium bicarbonate or sodium hydroxide) in a large, appropriate container. Use cold water to help dissipate heat.[9]
-
Slowly and with constant stirring, add the diluted this compound waste solution to the basic solution.[9]
-
Monitor the temperature of the mixture. If the container becomes hot, pause the addition to allow it to cool.[9]
-
After all the waste has been added, allow the mixture to react for at least 15 minutes.[9]
-
Test the pH of the resulting solution using a pH meter or pH strips. Adjust as necessary to bring the pH to between 5 and 9.[9]
-
Once neutralized, the solution may be eligible for sewer disposal, but only after flushing with at least 20 parts water and in accordance with local regulations.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. businesswaste.co.uk [businesswaste.co.uk]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [iris.who.int]
- 8. health.qld.gov.au [health.qld.gov.au]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Logistical Information for Handling 13-Hydroxygermacrone
For Researchers, Scientists, and Drug Development Professionals
Key Compound Information
While comprehensive toxicological data for 13-Hydroxygermacrone is limited, it is essential to handle it with care as it has not been fully validated for medical applications.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O₂ | [2] |
| Molecular Weight | 234.33 | [2] |
| Known Effects | Anti-inflammatory | [1][2] |
| Physical Form | Solid (Assumed) | General chemical information |
| Solubility | Likely soluble in organic solvents | [1] |
| Stability | Can be thermolabile and sensitive to acid/base | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar compounds like Eremanthin.[3]
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double-gloved Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears.[3] |
| Eyes/Face | Safety Glasses with Side-shields or Goggles | Protects eyes from splashes or airborne particles of the compound.[3] A face shield may be necessary if there is a significant splash risk.[4][5] |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[3] For larger quantities or procedures with a high risk of contamination, chemical-resistant coveralls may be appropriate.[6] |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form to prevent inhalation of airborne particles. Primary engineering control is to work in a certified chemical fume hood.[3] |
| Feet | Closed-toe shoes | Standard laboratory practice to protect feet from spills. |
Operational and Disposal Plans
A systematic approach from receipt to disposal is crucial for safety.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage container should be clearly labeled with the compound name and any known hazard warnings.[1]
2. Preparation and Handling:
-
All work with this compound, especially in solid form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[3]
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place it in a sealed container for disposal.[3]
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material in a sealed container for disposal. Clean the area with an appropriate solvent and then soap and water.[3]
-
Large Spills: Evacuate the area and contact your institution's emergency response team.[3]
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately rinse with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
4. Waste Disposal Plan: The primary method for the disposal of this compound is to treat it as chemical waste through an approved waste disposal plant.[1]
-
Waste Identification and Segregation: Identify all waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, vials). Segregate this waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams.[1]
-
Containerization: Use chemically resistant containers for waste collection. Ensure containers are tightly sealed to prevent leaks or spills. Label the waste container clearly with "this compound Waste" and any applicable hazard symbols.[1]
-
Storage: Store waste containers in a designated, secure, cool, dry, and well-ventilated area away from incompatible materials.[1]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1] All hazardous waste must be disposed of through the institution's official hazardous waste management program.[3]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
